molecular formula C20H31NO5 B3099299 Monomethyl auristatin E intermediate-7 CAS No. 135383-55-0

Monomethyl auristatin E intermediate-7

货号: B3099299
CAS 编号: 135383-55-0
分子量: 365.5 g/mol
InChI 键: AZTSBAWJROLRIQ-LESCRADOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Monomethyl auristatin E intermediate-7 is a useful research compound. Its molecular formula is C20H31NO5 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl (3R,4S,5S)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14-,16+,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTSBAWJROLRIQ-LESCRADOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135383-55-0
Record name 135383-55-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical structure of Monomethyl auristatin E intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monomethyl Auristatin E (MMAE) Intermediate-7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Monomethyl auristatin E (MMAE) Intermediate-7, a crucial building block in the chemical synthesis of the potent anti-mitotic agent MMAE. MMAE is a key component of several antibody-drug conjugates (ADCs) used in oncology. This guide details the chemical properties, a representative synthetic protocol, and the role of Intermediate-7 within the broader MMAE synthesis workflow.

Core Data Summary of Monomethyl auristatin E Intermediate-7

MMAE Intermediate-7 is a protected amino acid derivative that serves as a precursor in the multi-step synthesis of the pentapeptide MMAE.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name (3R,4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate[2]
CAS Number 135383-55-0[1][2]
Molecular Formula C₂₀H₃₁NO₅[1]
Molecular Weight 365.46 g/mol [1]
Appearance White to off-white solid[2]

Role in Monomethyl Auristatin E (MMAE) Synthesis

The total synthesis of MMAE, a complex peptide analog, is a challenging process that requires precise control over stereochemistry and the strategic use of protecting groups.[3] The synthesis is typically achieved through a convergent approach, where different fragments of the molecule are prepared separately before being coupled together.

MMAE Intermediate-7 is a key chiral building block for one of these fragments. The tert-butyl ester and benzyloxycarbonyl (Cbz) groups serve as protecting groups for the carboxylic acid and amine functionalities, respectively. These protecting groups prevent unwanted side reactions during the subsequent peptide coupling steps. The intermediate must undergo deprotection and activation before it can be coupled with other amino acid or peptide fragments in the sequence.

Synthesis and Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of every specific intermediate is often proprietary, the following is a representative experimental protocol for a key transformation involving such intermediates: peptide coupling. This process is central to the formation of the MMAE backbone.[3][4]

Representative Protocol: Peptide Coupling

Objective: To form a peptide bond between an N-terminally protected amino acid (the amine component) and a C-terminally protected amino acid (the carboxylic acid component) after appropriate deprotection and activation steps.

Reactants & Reagents:

  • Carboxylic Acid Component: A deprotected and activated form of an intermediate like MMAE Intermediate-7.

  • Amine Component: The subsequent amino acid in the peptide sequence with a protected carboxyl group.

  • Coupling Reagent: e.g., HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]

  • Base: Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[5]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

Methodology:

  • The carboxylic acid component (1.0 equivalent) is dissolved in anhydrous DMF.

  • The amine component (1.1 equivalents) is added to the solution.

  • The coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) are added to the reaction mixture while stirring.

  • The reaction is stirred at room temperature for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure coupled peptide.

Synthetic Workflow and Logical Relationships

The synthesis of MMAE is a sequential process involving the protection of amino acids, their coupling to form peptide fragments, the condensation of these fragments, and final deprotection to yield the active molecule. Intermediate-7 represents an early-stage protected building block in this pathway.

MMAE_Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Peptide Assembly cluster_2 Final Product Generation Amino_Acid_Protection Amino Acid Protection Intermediate_7 Intermediate-7 (Protected Dolaisoleucine Precursor) Amino_Acid_Protection->Intermediate_7 Deprotection_Activation Deprotection & Activation Intermediate_7->Deprotection_Activation Peptide_Coupling Peptide Coupling Deprotection_Activation->Peptide_Coupling Fragment_Condensation Fragment Condensation Peptide_Coupling->Fragment_Condensation Final_Deprotection Final Deprotection Fragment_Condensation->Final_Deprotection MMAE Monomethyl Auristatin E (MMAE) Final_Deprotection->MMAE

Synthetic workflow for MMAE, highlighting the role of Intermediate-7.

Biological Context of the Final Product (MMAE)

It is critical to note that MMAE Intermediate-7 is a synthetic precursor and does not possess the biological activity of the final MMAE molecule. The potent cytotoxicity of MMAE stems from its function as an antimitotic agent.[6] MMAE works by inhibiting tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division.[7] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in rapidly dividing cancer cells.[7] Its high toxicity necessitates its use within an antibody-drug conjugate, which selectively delivers the MMAE payload to tumor cells, thereby minimizing systemic exposure.[1][7]

References

The Role of Intermediate-7 in a Novel Auristatin Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a specific intermediate, designated as Intermediate-7 , in a patented synthetic pathway for novel N,N-dialkylauristatin derivatives. These derivatives are closely related to Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely used as a payload in antibody-drug conjugates (ADCs). This document details the synthesis, chemical context, and pivotal role of Intermediate-7, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction to Auristatins and MMAE

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. Its high cytotoxicity makes it a powerful component of ADCs, which are designed to selectively deliver potent chemotherapeutic agents to cancer cells. The synthesis of MMAE and its analogues is a complex, multi-step process that is crucial for the development of new cancer therapies. While various synthetic routes to MMAE have been established, the exploration of novel pathways and intermediates continues to be an active area of research, aiming to improve efficiency, yield, and the diversity of accessible analogues.

Identification of Intermediate-7

In the context of this guide, Intermediate-7 is identified as (2R,3R)-3-methoxy-2-methyl-N-[(2S)-1-(1,2-oxazinan-2-yl)-1-oxo-3-phenylpropan-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide trifluoroacetate (B77799) , as described in patent US20140127240A1. This intermediate plays a crucial role in the convergent synthesis of novel N,N-dialkylauristatin derivatives.

The Synthetic Pathway Involving Intermediate-7

The synthesis described in the patent deviates from the more common solid-phase peptide synthesis (SPPS) approaches for MMAE. It employs a solution-phase convergent strategy where key fragments of the auristatin molecule are synthesized separately and then coupled. Intermediate-7 is a key building block in this pathway, representing a dipeptide-like fragment that is subsequently elongated.

Formation of Intermediate-7

Intermediate-7 is formed through the coupling of two precursor fragments, followed by the removal of a protecting group. The experimental protocol for its synthesis is detailed below.

Consumption of Intermediate-7

Intermediate-7 serves as a nucleophile in a subsequent peptide coupling reaction, where it is reacted with another activated carboxylic acid to extend the peptide chain, leading to the formation of a larger, protected auristatin analogue.

Experimental Protocols

The following protocols are adapted from patent US20140127240A1.

Synthesis of (2R,3R)-3-methoxy-2-methyl-3-((2S)-1-tert-butoxycarbonylpyrrolidin-2-yl)propanoic acid (Intermediate 6)
  • Reactants: (2R,3R)-3-hydroxy-2-methyl-3-((2S)-1-tert-butoxycarbonylpyrrolidin-2-yl)propanoic acid methyl ester, Methyl iodide, Silver(I) oxide.

  • Procedure: A solution of the starting ester in methyl iodide is treated with silver(I) oxide and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude product is then hydrolyzed using lithium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol, and water. After acidification, the product is extracted with an organic solvent, dried, and concentrated to yield Intermediate 6.

Synthesis of (2R,3R)-3-methoxy-2-methyl-N-[(2S)-1-(1,2-oxazinan-2-yl)-1-oxo-3-phenylpropan-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide trifluoroacetate (Intermediate 7)
  • Reactants: Intermediate 6, (2S)-2-amino-1-(1,2-oxazinan-2-yl)-3-phenylpropan-1-one hydrochloride, 1-Hydroxybenzotriazole (HOBt), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA).

  • Procedure: Intermediate 6 is dissolved in dichloromethane (B109758) (DCM) and reacted with the amine hydrochloride salt in the presence of HOBt, EDCI, and DIPEA. The reaction mixture is stirred at room temperature until completion. The crude product is then purified by chromatography. The purified, Boc-protected intermediate is subsequently treated with a solution of trifluoroacetic acid in DCM to remove the Boc protecting group, yielding Intermediate-7 as a trifluoroacetate salt.

Quantitative Data

The following table summarizes the reported yield for the synthesis of the Boc-protected precursor to Intermediate-7.

Reaction StepReported Yield
Coupling of Intermediate 6 with (2S)-2-amino-1-(1,2-oxazinan-2-yl)-3-phenylpropan-1-one hydrochloride to form the Boc-protected precursor of Intermediate-7.71%

Visualizing the Pathway

The following diagrams illustrate the logical flow of the synthesis and the specific chemical transformations involving Intermediate-7.

experimental_workflow cluster_synthesis Synthesis of Intermediate-7 cluster_consumption Consumption of Intermediate-7 start Precursor Fragments coupling Peptide Coupling (EDCI, HOBt, DIPEA) start->coupling Intermediate 6 + Amine Hydrochloride deprotection Boc Deprotection (TFA) coupling->deprotection Boc-protected Intermediate intermediate7 Intermediate-7 deprotection->intermediate7 intermediate7_c Intermediate-7 next_coupling Peptide Coupling intermediate7_c->next_coupling Nucleophile product Elongated Auristatin Analogue next_coupling->product

Caption: Experimental workflow for the synthesis and consumption of Intermediate-7.

logical_relationship Intermediate_6 Intermediate 6 ((2R,3R)-3-methoxy-2-methyl-3-((2S)-1-tert- butoxycarbonylpyrrolidin-2-yl)propanoic acid) Boc_Protected_Intermediate Boc-Protected Dipeptide Analogue Intermediate_6->Boc_Protected_Intermediate Amine_Fragment Amine Fragment ((2S)-2-amino-1-(1,2-oxazinan-2-yl)-3-phenylpropan-1-one) Amine_Fragment->Boc_Protected_Intermediate Intermediate_7 Intermediate-7 (Deprotected Dipeptide Analogue) Boc_Protected_Intermediate->Intermediate_7 TFA Final_Product Protected N,N-dialkylauristatin Intermediate_7->Final_Product Activated_Acid Activated Carboxylic Acid (Next fragment in sequence) Activated_Acid->Final_Product

Caption: Logical relationship of Intermediate-7 in the auristatin synthesis pathway.

Conclusion

Intermediate-7, (2R,3R)-3-methoxy-2-methyl-N-[(2S)-1-(1,2-oxazinan-2-yl)-1-oxo-3-phenylpropan-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide trifluoroacetate, is a key, deprotected dipeptide-like fragment in a patented solution-phase synthesis of novel auristatin analogues. Its successful formation and subsequent use in peptide elongation are critical for the overall success of this synthetic route. This guide provides a focused examination of this specific intermediate, offering detailed protocols and a clear visualization of its role. For researchers and professionals in drug development, understanding such novel synthetic pathways and the roles of key intermediates is essential for advancing the field of antibody-drug conjugates and creating next-generation cancer therapeutics.

Unveiling a Key Component in ADC Payloads: A Technical Guide to Monomethyl Auristatin E Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Monomethyl auristatin E (MMAE) intermediate-7, a crucial component in the synthesis of the potent anti-cancer agent MMAE. While detailed experimental data on this specific intermediate is limited in publicly available literature, this document provides its known properties and places it within the broader context of MMAE synthesis and its mechanism of action as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).

Monomethyl Auristatin E Intermediate-7: Identity and Properties

This compound is a key building block in the multi-step synthesis of MMAE. Its fundamental properties are summarized below.

PropertyValue
CAS Number 135383-55-0
Molecular Formula C₂₀H₃₁NO₅
Molecular Weight 365.46 g/mol

The Role of Intermediates in the Synthesis of Monomethyl Auristatin E (MMAE)

The synthesis of MMAE, a synthetic analog of the natural product dolastatin 10, is a complex undertaking that involves the sequential coupling of several amino acid and other synthetic fragments.[1] This process can be approached through either a linear or a convergent synthetic strategy.[2] In a convergent synthesis, different fragments of the final molecule are prepared independently and then combined. Intermediates, such as intermediate-7, represent these distinct fragments that are strategically assembled to construct the final pentapeptide structure of MMAE.

Below is a generalized workflow illustrating a convergent synthesis approach for MMAE, highlighting the role of intermediates.

MMAE_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Fragment Assembly and Final Synthesis Frag1 Fragment 1 (e.g., Intermediate-7) Coupling1 Peptide Coupling Frag1->Coupling1 Frag2 Fragment 2 Frag2->Coupling1 Frag3 Fragment 3 Coupling2 Final Peptide Coupling Frag3->Coupling2 Intermediate_Peptide Intermediate Peptide Coupling1->Intermediate_Peptide Intermediate_Peptide->Coupling2 Protected_MMAE Protected MMAE Coupling2->Protected_MMAE Deprotection Deprotection Protected_MMAE->Deprotection MMAE Monomethyl Auristatin E (MMAE) Deprotection->MMAE

A generalized workflow for the convergent synthesis of MMAE.

Mechanism of Action of MMAE: From ADC to Apoptosis

MMAE is too potent to be used as a standalone chemotherapeutic agent.[3] Its clinical utility is realized when it is attached to a monoclonal antibody (mAb) via a linker, forming an ADC. This targeted delivery system ensures that the cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity.[4]

The mechanism of action of an MMAE-based ADC is a multi-step process:

  • Binding and Internalization: The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[4]

  • Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, where the acidic environment and lysosomal enzymes, such as cathepsin B, cleave the linker, releasing the active MMAE into the cytoplasm.[3]

  • Inhibition of Tubulin Polymerization: Free MMAE binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics by inhibiting their polymerization.[5]

  • Cell Cycle Arrest: The disruption of the microtubule network prevents the formation of the mitotic spindle, which is essential for cell division. This leads to the arrest of the cell cycle in the G2/M phase.[5][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often mediated by the activation of caspases, such as caspase-3 and caspase-7.[4]

The signaling pathway from ADC internalization to apoptosis is illustrated below.

MMAE_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome MMAE Free MMAE Lysosome->MMAE Release Tubulin Tubulin Dimers MMAE->Tubulin Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Caspase Caspase Activation (e.g., Caspase-3/7) G2M_Arrest->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Signaling pathway of MMAE-mediated cytotoxicity.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of MMAE.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules is monitored in real-time using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence. An inhibitor of polymerization will reduce or prevent this increase.

  • Materials:

    • Lyophilized, >99% pure tubulin

    • Tubulin Polymerization Assay Kit (containing buffer, GTP, and a fluorescent reporter like DAPI)

    • MMAE and control compounds (e.g., paclitaxel (B517696) as a promoter, colchicine (B1669291) as an inhibitor)

    • 96-well, black, flat-bottom plates

    • Fluorescence plate reader capable of kinetic reads at 37°C

  • Procedure:

    • Prepare tubulin stock solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer to the desired concentration.

    • Prepare serial dilutions of MMAE and control compounds in General Tubulin Buffer.

    • In a pre-chilled 96-well plate, add the assay components in the following order: buffer, compound dilutions, and tubulin solution.

    • To initiate polymerization, add GTP to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the rate of polymerization and the steady-state polymer mass.

    • Calculate the IC₅₀ value for MMAE by fitting the dose-response data to a suitable model.

Caspase-3/7 Activity Assay (Luminescence-Based)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay utilizes a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence). Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[7]

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit (containing buffer and lyophilized substrate)

    • Cancer cell lines cultured in 96-well, white-walled plates

    • MMAE and control compounds

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of MMAE or control compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the substrate with the buffer. Allow it to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

    • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to a control group (e.g., vehicle-treated cells).

    • Plot the relative luminescence units (RLU) against the concentration of MMAE to determine the dose-dependent activation of caspases.

References

An In-depth Technical Guide to MMAE Intermediate-7: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Monomethyl Auristatin E (MMAE) intermediate-7, a key building block in the chemical synthesis of the potent anti-mitotic agent MMAE. Given the critical role of MMAE as a cytotoxic payload in numerous antibody-drug conjugates (ADCs), a thorough understanding of its synthetic precursors is paramount for researchers and professionals in the field of drug development. This document outlines the known physical and chemical properties of MMAE intermediate-7, alongside a representative experimental protocol for its application in the broader synthesis of MMAE.

Introduction to MMAE and its Synthesis

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] Its high cytotoxicity, which is significantly more potent than traditional chemotherapeutic agents like doxorubicin, makes it an effective component for targeted cancer therapy when conjugated to monoclonal antibodies. The synthesis of MMAE is a complex, multi-step process that can be approached through either linear or convergent strategies.[2] In convergent synthesis, different fragments of the molecule are prepared separately before being coupled together in the final stages. MMAE intermediate-7 is one such fragment utilized in these synthetic pathways.

Physicochemical Properties of MMAE Intermediate-7

MMAE intermediate-7, identified by the CAS number 135383-55-0, is chemically known as (3R,4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate . While extensive experimental data on its physical properties are not widely published, the following information has been compiled from chemical supplier databases.

PropertyValueSource
CAS Number 135383-55-0[3]
Molecular Formula C₂₀H₃₁NO₅[3]
Molecular Weight 365.46 g/mol [3]
Appearance White to off-white solid[2]
Storage Conditions 4°C, stored under nitrogen[3]

For comparative purposes, the properties of the final MMAE product are provided below.

PropertyValueSource
CAS Number 474645-27-7[4][5][6]
Molecular Formula C₃₉H₆₇N₅O₇[4][5][6]
Molecular Weight 717.98 g/mol [4][7]
Appearance White to off-white film or powder[4]
Solubility Soluble in DMSO[5][6][7]
Storage Conditions -20°C[4]

Role in MMAE Synthesis: A Convergent Approach

MMAE intermediate-7 serves as a precursor to the dolaisoleucine (Dil) residue within the pentapeptide structure of MMAE. The synthesis generally involves the protection of various functional groups, sequential peptide couplings, and subsequent deprotection steps to yield the final, highly pure product.

Below is a diagram illustrating a simplified, representative workflow for a convergent synthesis of MMAE, highlighting the position of intermediate-7.

MMAE_Synthesis_Workflow cluster_precursors Key Precursors cluster_synthesis Synthesis & Coupling cluster_final Final Product int7 (3R,4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate (Intermediate-7) deprotect_couple1 Deprotection & Coupling with Dolaproine int7->deprotect_couple1 dap Dolaproine derivative dap->deprotect_couple1 val Valine derivative deprotect_couple2 Deprotection & Coupling with Valine val->deprotect_couple2 mval N-Methylvaline derivative deprotect_couple3 Deprotection & Coupling with N-Methylvaline mval->deprotect_couple3 deprotect_couple1->deprotect_couple2 deprotect_couple2->deprotect_couple3 final_coupling Final Fragment Coupling deprotect_couple3->final_coupling final_deprotect Final Deprotection final_coupling->final_deprotect purification HPLC Purification final_deprotect->purification mmae Monomethyl Auristatin E (MMAE) purification->mmae other_fragment C-terminal Dipeptide Fragment other_fragment->final_coupling

A simplified convergent synthesis workflow for MMAE.

Experimental Protocols

The following is a representative, generalized protocol for a peptide coupling reaction involving an intermediate derived from MMAE intermediate-7. Specific reagents, solvents, and reaction conditions may vary and should be optimized based on detailed literature procedures.

Objective: To couple the carboxylic acid of a growing peptide chain with the amine of the next amino acid derivative in the sequence.

Materials:

  • Peptide fragment with a free carboxylic acid (derived from Intermediate-7)

  • Amino acid ester derivative (e.g., Dolaproine methyl ester)

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing peptide fragment (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add the coupling reagent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amino acid ester derivative (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure, coupled product.

Purity Validation and Characterization

The purity of synthetic intermediates and the final MMAE product is critical for its intended use in ADCs. A combination of analytical techniques is essential for comprehensive characterization.

Purity_Validation_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Methods cluster_results Validation Results crude_product Crude Synthetic Product hplc Reversed-Phase HPLC (RP-HPLC) crude_product->hplc lcms LC-MS/MS crude_product->lcms nmr NMR Spectroscopy crude_product->nmr purity Purity Assessment (%) hplc->purity identity Structural Identity Confirmation lcms->identity impurities Impurity Profiling lcms->impurities nmr->identity

Workflow for the analytical validation of MMAE and its intermediates.

High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the final product and detecting any process-related impurities.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for the identification and quantification of the target molecule and its impurities based on their mass-to-charge ratio.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unequivocal confirmation of the chemical structure of the synthesized intermediates and the final MMAE product.[9]

By understanding the properties and synthetic utility of key intermediates like MMAE intermediate-7, researchers can better navigate the complex landscape of ADC development and ensure the quality and consistency of these powerful therapeutic agents.

References

The Rise of Auristatins: A Comprehensive Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of auristatin compounds represent a significant advancement in the field of targeted cancer therapy. These highly potent synthetic analogs of the marine natural product dolastatin 10 have become pivotal payloads in the design of antibody-drug conjugates (ADCs), revolutionizing the landscape of oncology. This in-depth technical guide provides a comprehensive overview of the journey of auristatins, from their natural origins to their current clinical applications, with a focus on their mechanism of action, synthesis, and the experimental methodologies that have underpinned their success.

From Sea Hare to Laboratory: A History of Discovery

The story of auristatins begins with the exploration of marine biodiversity for novel therapeutic agents. In 1987, the research group led by Professor G. R. Pettit at Arizona State University isolated a potent antineoplastic peptide, dolastatin 10, from the sea hare Dolabella auricularia.[1][2] This natural compound exhibited remarkable cytotoxicity against a range of cancer cell lines.[3] However, the low natural abundance of dolastatin 10 and its complex structure presented significant challenges for further development and large-scale production.[4]

This scarcity spurred intensive research into the total synthesis of dolastatin 10 and the creation of synthetic analogs, giving rise to the family of compounds known as auristatins.[] A pivotal breakthrough in this endeavor was the development of simplified, yet highly potent, synthetic derivatives that retained the core pharmacophore of the natural product. Key among these were monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These synthetic auristatins demonstrated sub-nanomolar potency and were designed to incorporate a site for conjugation to linker molecules, a critical feature for their use in ADCs.[]

Institutions such as Arizona State University and companies like Seattle Genetics (now Seagen) have been at the forefront of auristatin research and development, leading to the successful clinical translation of auristatin-based ADCs.[2] Notable examples of FDA-approved ADCs utilizing auristatin payloads include brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®), both of which employ MMAE.[3][][6]

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatins exert their potent cytotoxic effects by interfering with a fundamental process in cell division: microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in the formation of the mitotic spindle during mitosis.

Inhibition of Tubulin Polymerization

The primary mechanism of action of auristatins is the inhibition of tubulin polymerization.[2] They bind to the vinca (B1221190) domain on β-tubulin, a subunit of the tubulin heterodimer.[1] This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase.[] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[3]

The signaling cascade leading to apoptosis involves the following key steps:

  • Microtubule Disruption: Auristatin binding to tubulin leads to microtubule depolymerization.

  • Spindle Assembly Checkpoint (SAC) Activation: The SAC is activated in response to improper spindle formation, leading to G2/M cell cycle arrest.

  • Bcl-2 Family Protein Regulation: Prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the upregulation of pro-apoptotic proteins such as Bax.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins results in the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Auristatin_Apoptosis_Pathway cluster_ADC ADC Action cluster_Cellular Cellular Effects cluster_Apoptosis Apoptosis Induction ADC ADC Internalization Internalization ADC->Internalization 1. Binding to Tumor Antigen Lysosomal Degradation Lysosomal Degradation Internalization->Lysosomal Degradation 2. Endocytosis Auristatin Release Auristatin Release Lysosomal Degradation->Auristatin Release 3. Linker Cleavage Tubulin Tubulin Auristatin Release->Tubulin 4. Binds to Tubulin Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption 5. Inhibits Polymerization Spindle Assembly Checkpoint Spindle Assembly Checkpoint Microtubule Disruption->Spindle Assembly Checkpoint 6. Activates G2/M Arrest G2/M Arrest Bcl-2 Family Regulation Bcl-2 Family Regulation G2/M Arrest->Bcl-2 Family Regulation 8. Downregulates Bcl-2 Upregulates Bax Spindle Assembly Checkpoint->G2/M Arrest 7. Halts Cell Cycle Mitochondria Mitochondria Bcl-2 Family Regulation->Mitochondria 9. MOMP Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release 10. Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation 11. Activates Caspase-9, -3 Apoptosis Apoptosis Caspase Activation->Apoptosis 12. Execution

Caption: Signaling pathway of auristatin-induced apoptosis.

Quantitative Analysis of Auristatin Potency

The cytotoxic potency of auristatin compounds is a key determinant of their efficacy as ADC payloads. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population in vitro.

In Vitro Cytotoxicity

The following table summarizes the IC50 values of MMAE and MMAF against a panel of human cancer cell lines.

Cell LineCancer TypeMMAE IC50 (nM)MMAF IC50 (nM)Reference(s)
BxPC-3Pancreatic0.97>100[6]
PSN-1Pancreatic0.99>100[6]
Capan-1Pancreatic1.10>100[6]
Panc-1Pancreatic1.16>100[6]
NCI-N87Gastric0.788.3[7]
OE19Esophageal1.5386.3[7]
HCT116Colorectal8.88944[7]
Karpas 299Lymphoma--[2]

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay method, and incubation time.

Preclinical and Clinical Efficacy of Auristatin ADCs

The in vivo efficacy of auristatin-based ADCs has been extensively evaluated in preclinical xenograft models and clinical trials. The following table provides a summary of key efficacy data for selected auristatin ADCs.

ADCTargetPayloadIndicationPreclinical EfficacyClinical Efficacy (Overall Response Rate)Reference(s)
Brentuximab vedotinCD30MMAEHodgkin Lymphoma, Anaplastic Large Cell LymphomaTumor regression in xenograft models75% (Relapsed/Refractory HL)[]
Polatuzumab vedotinCD79bMMAEDiffuse Large B-cell LymphomaTumor growth inhibition in xenograft models40-45% (in combination with BR)[3]
Enfortumab vedotinNectin-4MMAEUrothelial CancerTumor regression in patient-derived xenograft models44% (Metastatic UC)[8]
Belantamab mafodotinBCMAMMAFMultiple MyelomaPotent anti-myeloma activity in vitro and in vivo31% (Relapsed/Refractory MM)[4]

Key Experimental Protocols

The development and evaluation of auristatin compounds and their corresponding ADCs rely on a suite of well-established experimental protocols.

Synthesis and Purification of Auristatins

The synthesis of auristatins such as MMAE and MMAF is a complex, multi-step process that can be achieved through either solid-phase or liquid-phase peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of MMAF:

  • Resin Preparation: Start with a 2-chlorotrityl chloride resin as the solid support.

  • Amino Acid Coupling: Sequentially couple the protected amino acids (Fmoc-Phe-OH, Fmoc-Dap(Boc)-OH, Fmoc-Dil-OH, Fmoc-Val-OH, and Fmoc-MeVal-OH) to the resin using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like DMF.

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

  • Cleavage from Resin: Once the pentapeptide is assembled, cleave it from the resin using a mild acidic solution (e.g., 2% TFA in DCM).

  • Purification: Purify the crude MMAF using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

SPPS_Workflow Start Start Resin 2-Chlorotrityl Resin Start->Resin Couple_Phe Couple Fmoc-Phe-OH Resin->Couple_Phe Deprotect_Phe Fmoc Deprotection Couple_Phe->Deprotect_Phe Couple_Dap Couple Fmoc-Dap(Boc)-OH Deprotect_Phe->Couple_Dap Deprotect_Dap Fmoc Deprotection Couple_Dap->Deprotect_Dap Couple_Dil Couple Fmoc-Dil-OH Deprotect_Dap->Couple_Dil Deprotect_Dil Fmoc Deprotection Couple_Dil->Deprotect_Dil Couple_Val Couple Fmoc-Val-OH Deprotect_Dil->Couple_Val Deprotect_Val Fmoc Deprotection Couple_Val->Deprotect_Val Couple_MeVal Couple Fmoc-MeVal-OH Deprotect_Val->Couple_MeVal Deprotect_MeVal Fmoc Deprotection Couple_MeVal->Deprotect_MeVal Cleavage Cleave from Resin Deprotect_MeVal->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS and NMR Purification->Characterization End End Characterization->End

Caption: Workflow for the solid-phase synthesis of MMAF.
Antibody-Drug Conjugation

The conjugation of auristatins to monoclonal antibodies is a critical step in the production of ADCs. A common method involves the use of a linker with a maleimide (B117702) group that reacts with the sulfhydryl groups of reduced cysteine residues in the antibody's hinge region.

General Protocol for Cysteine-Based Conjugation:

  • Antibody Reduction: Partially or fully reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).

  • Linker-Payload Activation: The auristatin derivative is pre-functionalized with a linker containing a maleimide group (e.g., mc-vc-PABC-MMAE).

  • Conjugation Reaction: React the reduced antibody with an excess of the maleimide-functionalized linker-payload in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching: Quench any unreacted maleimide groups with a capping agent like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated antibody, linker-payload, and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy, mass spectrometry, and SEC.

ADC_Conjugation_Workflow Start Start Antibody Monoclonal Antibody Start->Antibody Reduction Antibody Reduction (TCEP or DTT) Antibody->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Linker_Payload Maleimide-Linker-Auristatin Linker_Payload->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC or HIC) Quenching->Purification Characterization Characterization (DAR, Purity) Purification->Characterization ADC_Product Auristatin-ADC Characterization->ADC_Product

Caption: Workflow for cysteine-based ADC conjugation.
In Vitro Cytotoxicity Assay

The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the auristatin compound or ADC for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Treat cells with the auristatin compound or ADC for a desired time period.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Future Directions

The field of auristatin-based therapeutics continues to evolve. Current research focuses on the development of novel auristatin analogs with improved properties, such as enhanced potency, increased hydrophilicity to improve pharmacokinetics, and the ability to overcome drug resistance mechanisms. Furthermore, the exploration of new linker technologies and conjugation strategies aims to produce more stable and homogeneous ADCs with optimized therapeutic windows. The combination of auristatin-based ADCs with other anticancer agents, including immunotherapy, holds great promise for achieving synergistic effects and improving patient outcomes.

References

Key Precursors in the Total Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs) utilized in oncology. As a synthetic analogue of the natural product dolastatin 10, MMAE functions as a powerful mitotic inhibitor by disrupting tubulin polymerization. Its high cytotoxicity necessitates its use as a payload delivered specifically to cancer cells via monoclonal antibodies. The total synthesis of this complex pentapeptide analogue is a significant challenge in medicinal chemistry, relying on the precise construction of unique amino acid precursors and their subsequent assembly. This technical guide provides an in-depth overview of the key precursors in the total synthesis of MMAE, focusing on a convergent synthetic strategy. We will detail the synthesis of these core building blocks, the assembly of a key tetrapeptide intermediate, and its final coupling to yield MMAE.

Overall Synthetic Strategy: A Convergent Approach

The industrial-scale synthesis of MMAE is most efficiently achieved through a convergent approach. This strategy involves the separate synthesis of complex molecular fragments (the precursors), which are then coupled together in the final stages of the synthesis. This method is generally more efficient and manageable for large-scale production compared to a linear synthesis where the molecule is built one amino acid at a time.

The convergent synthesis of MMAE typically involves the preparation of two key fragments:

  • A protected tetrapeptide: N-methyl-Val-Val-Dil-Dap

  • A C-terminal unit: Dolaphenine (Doe)

The logical workflow for this synthetic approach is illustrated below.

G cluster_precursors Key Precursor Synthesis cluster_tetrapeptide Tetrapeptide Assembly cluster_final_coupling Final Coupling and Deprotection L-Isoleucine L-Isoleucine Dolaisoleucine (Dil) Dolaisoleucine (Dil) L-Isoleucine->Dolaisoleucine (Dil) Protected Dil Protected Dil Dolaisoleucine (Dil)->Protected Dil L-Proline L-Proline Dolaproine (Dap) Dolaproine (Dap) L-Proline->Dolaproine (Dap) Protected Dap Protected Dap Dolaproine (Dap)->Protected Dap L-Phenylalanine L-Phenylalanine Dolaphenine (Doe) Dolaphenine (Doe) L-Phenylalanine->Dolaphenine (Doe) Protected MMAE Protected MMAE Dolaphenine (Doe)->Protected MMAE L-Valine L-Valine Protected Val Protected Val L-Valine->Protected Val Protected Tetrapeptide (MeVal-Val-Dil-Dap) Protected Tetrapeptide (MeVal-Val-Dil-Dap) Protected Dap->Protected Tetrapeptide (MeVal-Val-Dil-Dap) Protected Dipeptide (Val-Dil) Protected Dipeptide (Val-Dil) Protected Val->Protected Dipeptide (Val-Dil) Protected Tripeptide (Val-Val-Dil) Protected Tripeptide (Val-Val-Dil) Protected Dipeptide (Val-Dil)->Protected Tripeptide (Val-Val-Dil) Protected Tripeptide (Val-Val-Dil)->Protected Tetrapeptide (MeVal-Val-Dil-Dap) Protected Tetrapeptide (MeVal-Val-Dil-Dap)->Protected MMAE MMAE MMAE Protected MMAE->MMAE

Figure 1: Convergent synthetic workflow for MMAE.

Synthesis of Key Precursors

The total synthesis of MMAE hinges on the stereoselective preparation of three unique, non-proteinogenic amino acid derivatives: dolaisoleucine (Dil), dolaproine (Dap), and dolaphenine (Doe).

Dolaisoleucine (Dil)

Dolaisoleucine is a β-methoxy-γ-amino acid that forms a crucial part of the MMAE backbone. Its synthesis typically starts from the readily available chiral precursor, L-isoleucine. A common synthetic route involves the stereospecific inversion of the C-2 stereocenter of L-isoleucine to D-alloisoleucine, which is then further elaborated.

Experimental Protocol: Synthesis of N-Boc-Dolaisoleucine

A representative synthesis of N-Boc-protected dolaisoleucine is outlined below, adapted from the foundational work in dolastatin synthesis.

  • Epimerization of L-isoleucine: L-isoleucine is first protected, for example, as its N-acetyl derivative. This is followed by an epimerization step at the α-carbon (C-2) to yield a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine.

  • Enzymatic Resolution: The diastereomeric mixture is then resolved using an acylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-isomer, allowing for the separation of D-alloisoleucine.

  • Elaboration to Dolaisoleucine: The resulting D-alloisoleucine is then converted to dolaisoleucine through a series of steps that may include esterification, introduction of the β-methoxy group via methylation of a corresponding β-hydroxy intermediate, and protection of the amino group (e.g., with a Boc group).

Quantitative Data for Dolaisoleucine Synthesis

StepProductTypical Yield (%)
Epimerization & ResolutionD-alloisoleucine70-85%
Multi-step ElaborationN-Boc-Dolaisoleucine40-50% (from D-alloisoleucine)
Dolaproine (Dap)

Dolaproine is another unusual β-methoxy-γ-amino acid derivative, in this case, derived from L-proline. The synthesis of this precursor is challenging due to the need to control the stereochemistry at three chiral centers.

Experimental Protocol: Synthesis of N-Boc-Dolaproine

The synthesis of N-Boc-dolaproine can be achieved via an aldol (B89426) condensation approach.

  • Aldehyde Formation: N-Boc-L-proline is reduced to the corresponding aldehyde, N-Boc-L-prolinal.

  • Stereoselective Aldol Condensation: A stereoselective aldol condensation is performed between N-Boc-L-prolinal and a chiral propionate (B1217596) equivalent.

  • Methylation and Deprotection: The resulting β-hydroxy group is methylated, and subsequent cleavage of the chiral auxiliary affords the dolaproine backbone, which is then protected with a Boc group.

Quantitative Data for Dolaproine Synthesis

StepProductTypical Yield (%)
Aldol CondensationAldol Adduct60-75%
Methylation & DeprotectionN-Boc-Dolaproine50-65% (from aldol adduct)
Dolaphenine (Doe)

Dolaphenine is the C-terminal amino acid analogue of MMAE and contains a thiazole (B1198619) ring. It is typically synthesized from L-phenylalanine.

Experimental Protocol: Synthesis of Dolaphenine

A common route to dolaphenine involves the following key transformations:

  • Thiazolidine (B150603) Formation: L-phenylalanine is reacted with a suitable reagent to form a thiazolidine ring.

  • Dehydrogenation: The thiazolidine is then dehydrogenated to form the aromatic thiazole ring of dolaphenine. This step often employs an oxidizing agent such as manganese dioxide.

Quantitative Data for Dolaphenine Synthesis

StepProductTypical Yield (%)
Thiazolidine FormationPhenylalanyl thiazolidine80-90%
DehydrogenationDolaphenine50-70%

Assembly of the Tetrapeptide Intermediate (N-methyl-Val-Val-Dil-Dap)

With the key precursors in hand, the next stage is the sequential coupling to form the protected tetrapeptide. This is typically carried out in solution phase using standard peptide coupling reagents.

G Protected Dap N-Boc-Dap Dipeptide (Dap-Doe) Dipeptide (Dap-Doe) Protected Dap->Dipeptide (Dap-Doe) Couple with Doe Protected Dil N-Boc-Dil Tripeptide (Dil-Dap-Doe) Tripeptide (Dil-Dap-Doe) Protected Dil->Tripeptide (Dil-Dap-Doe) Couple with Dap-Doe Protected Val N-Boc-Val Tetrapeptide (Val-Dil-Dap-Doe) Tetrapeptide (Val-Dil-Dap-Doe) Protected Val->Tetrapeptide (Val-Dil-Dap-Doe) Couple with Dil-Dap-Doe Protected MeVal N-Boc-MeVal Pentapeptide (MeVal-Val-Dil-Dap-Doe) Pentapeptide (MeVal-Val-Dil-Dap-Doe) Protected MeVal->Pentapeptide (MeVal-Val-Dil-Dap-Doe) Couple with Val-Dil-Dap-Doe MMAE MMAE Pentapeptide (MeVal-Val-Dil-Dap-Doe)->MMAE Final Deprotection

Figure 2: Linear assembly of the peptide backbone.

Experimental Protocol: Tetrapeptide Synthesis

  • Dipeptide Formation (Val-Dil): N-terminally protected Valine (e.g., Boc-Val-OH) is coupled with the deprotected amino group of a dolaisoleucine ester using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

  • TFA Deprotection: The N-terminal protecting group (e.g., Boc) of the dipeptide is removed using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).

  • Tripeptide Formation (Val-Val-Dil): The deprotected dipeptide is then coupled with another molecule of N-terminally protected Valine under similar coupling conditions.

  • Sequential Coupling with Dap and MeVal: This process of deprotection and coupling is repeated sequentially with protected dolaproine and finally with N-methyl-valine to afford the fully protected tetrapeptide.

Quantitative Data for Tetrapeptide Assembly

Coupling StepProductTypical Yield (%)
Val + DilProtected Val-Dil85-95%
Val + Val-DilProtected Val-Val-Dil80-90%
Dap + Val-Val-DilProtected Dap-Val-Val-Dil80-90%
MeVal + Dap-Val-Val-DilProtected MeVal-Val-Dil-Dap75-85%

Final Coupling and Deprotection to Yield MMAE

The final steps in the total synthesis of MMAE involve the coupling of the protected tetrapeptide with dolaphenine, followed by the removal of all protecting groups.

Experimental Protocol: Final Assembly

  • Final Peptide Coupling: The carboxylic acid of the protected tetrapeptide (N-methyl-Val-Val-Dil-Dap) is activated and coupled with the amino group of dolaphenine using standard peptide coupling conditions as described previously.

  • Final Deprotection: All remaining protecting groups (e.g., Boc and any ester protecting groups) are removed. This is often achieved in a single step using a strong acid such as trifluoroacetic acid.

  • Purification: The crude MMAE is purified to a high degree of purity (typically >98%) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Final Steps

StepProductTypical Yield (%)
Tetrapeptide + Dolaphenine CouplingProtected MMAE70-85%
Final Deprotection and PurificationMMAE60-75%

Conclusion

The total synthesis of MMAE is a complex and challenging endeavor that relies on the mastery of modern synthetic organic chemistry techniques. The convergent approach, which hinges on the successful preparation of the key precursors dolaisoleucine, dolaproine, and dolaphenine, offers an efficient and scalable route to this important pharmaceutical agent. The detailed experimental considerations and quantitative data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and manufacturing of antibody-drug conjugates. The continued refinement of these synthetic routes will be crucial in ensuring the availability of MMAE for the next generation of targeted cancer therapies.

Commercial Suppliers and Technical Guide for Monomethyl Auristatin E Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in oncology. The chemical synthesis of MMAE is a complex, multi-step process involving key chiral intermediates. This technical guide focuses on Monomethyl auristatin E intermediate-7 (MMAE-Int7), a crucial building block in the MMAE synthesis cascade. This document provides a comprehensive overview of commercial suppliers, available technical data, and a logical workflow for its utilization in ADC development.

Commercial Availability of MMAE Intermediate-7

  • MedChemExpress: A prominent supplier of research chemicals and intermediates, offering MMAE-Int7.

  • Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, listing the compound in their catalog.

  • abcr Gute Chemie: A German supplier of specialty chemicals, which also lists this intermediate.

  • Key Organics Ltd

  • BLD Pharmatech Co., Limited

It is recommended to contact these suppliers directly to obtain the most current information on availability, pricing, and detailed specifications.

Technical Data and Specifications

Quantitative data for MMAE Intermediate-7 is crucial for ensuring the quality and consistency of the final MMAE product. Below is a summary of typical specifications, primarily based on data from available Certificates of Analysis.

ParameterSpecificationMethodNotes
Chemical Name (3R,4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate--
CAS Number 135383-55-0--
Molecular Formula C₂₀H₃₁NO₅--
Molecular Weight 365.46 g/mol Mass SpectrometryTheoretical MW
Appearance White to off-white solidVisual Inspection-
Purity ≥98%HPLCVaries by supplier and batch
Storage Recommended at -20°C-Protect from moisture

Note: The purity and specific analytical results can vary between suppliers and batches. It is imperative to request a batch-specific Certificate of Analysis before purchase and use.

Experimental Protocols: Quality Control

Robust quality control is essential when working with intermediates for highly potent molecules like MMAE. While specific, detailed proprietary analytical methods from each supplier are not publicly available, standard quality control protocols for peptide intermediates can be adapted.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the purity of MMAE Intermediate-7 and identify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)

Gradient: A typical gradient would run from a low percentage of solvent B to a high percentage over 20-30 minutes to ensure the separation of non-polar impurities.

Detection: UV at 214 nm and 280 nm.

Sample Preparation: Dissolve a known concentration of the intermediate in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure and stereochemistry of MMAE Intermediate-7.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation: Dissolve 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

Experiments:

  • ¹H NMR: To identify the presence and connectivity of protons.

  • ¹³C NMR: To identify the carbon framework.

  • 2D NMR (COSY, HSQC): To confirm the connectivity between protons and carbons, which is crucial for verifying the complex stereochemistry.

Logical Workflow and Signaling Pathway

MMAE Intermediate-7 is a key component in the synthesis of the potent cytotoxic payload, MMAE. The following diagram illustrates the logical relationship of this intermediate within the broader context of ADC development.

MMAE_Synthesis_Workflow cluster_synthesis MMAE Synthesis cluster_adc_conjugation ADC Development Intermediate_7 MMAE Intermediate-7 (CAS 135383-55-0) Coupling_Reaction Peptide Coupling Reactions Intermediate_7->Coupling_Reaction Other_Intermediates Other Key Intermediates Other_Intermediates->Coupling_Reaction MMAE_Payload Monomethyl Auristatin E (MMAE) Payload Coupling_Reaction->MMAE_Payload ADC_Conjugate Antibody-Drug Conjugate (ADC) MMAE_Payload->ADC_Conjugate Conjugation Linker Cleavable/Non-cleavable Linker Linker->ADC_Conjugate Monoclonal_Antibody Monoclonal Antibody (mAb) Monoclonal_Antibody->ADC_Conjugate

Caption: Logical workflow from MMAE Intermediate-7 to the final ADC.

This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Due to the proprietary nature of synthetic and analytical methods in the pharmaceutical industry, it is essential to work closely with suppliers to obtain detailed, batch-specific information. Rigorous quality control of this intermediate is paramount to ensuring the safety and efficacy of the final antibody-drug conjugate.

The Cornerstone of Antibody-Drug Conjugates: A Technical Guide to Auristatin Synthesis and Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of auristatins, a class of highly potent cytotoxic agents that have become pivotal payloads in the development of antibody-drug conjugates (ADCs). Derived from the marine natural product dolastatin 10, auristatins such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are key components in several clinically approved and investigational ADCs. This document details the intricate synthetic pathways, key intermediates, and experimental protocols essential for the successful laboratory and industrial-scale production of these complex molecules.

Overview of Auristatin Structure and Synthetic Strategy

Auristatins are pentapeptide-like molecules characterized by the presence of several unique, non-proteinogenic amino acid residues. The core structure of a typical auristatin, exemplified by MMAE, consists of five subunits, conventionally labeled P1 through P5 from the N-terminus to the C-terminus. The synthesis of these complex molecules can be approached through two primary strategies: convergent synthesis and linear synthesis.[1]

  • Convergent Synthesis: This approach involves the independent synthesis of key peptide fragments, which are subsequently coupled to form the final auristatin molecule. A common strategy is the synthesis of an N-terminal tripeptide fragment (P1-P2-P3) and a C-terminal dipeptide fragment (P4-P5), followed by their condensation.[1] This method is often preferred for its efficiency in the later stages and the ability to produce key intermediates in larger quantities.[1]

  • Linear Synthesis: This strategy involves the sequential assembly of the peptide chain, one amino acid at a time, typically on a solid support (Solid-Phase Peptide Synthesis, SPPS).[1] While conceptually straightforward and amenable to automation, linear synthesis can be challenged by decreasing yields with each successive coupling step, particularly for a molecule of this complexity.[1]

The following diagram illustrates a generalized convergent synthetic workflow for auristatins.

Convergent Auristatin Synthesis Workflow cluster_frags Fragment Synthesis cluster_assembly Fragment Coupling P1 P1 (e.g., N-Me-Val) P1_P3 P1-P2-P3 (N-terminal Tripeptide) P1->P1_P3 Coupling P2 P2 (e.g., Val) P2->P1_P3 Coupling P3 P3 (Dolaisoleuine) P3->P1_P3 Coupling P4 P4 (Dolaproine) P4_P5 P4-P5 (C-terminal Dipeptide) P4->P4_P5 Coupling P5 P5 (e.g., Dolaphenine/Norephedrine) P5->P4_P5 Coupling Final_Auristatin Final Auristatin (e.g., MMAE) P1_P3->Final_Auristatin Final Coupling P4_P5->Final_Auristatin Final Coupling

Caption: Generalized convergent synthesis of auristatins.

Synthesis of Key Auristatin Intermediates

The total synthesis of auristatins hinges on the stereoselective preparation of their unique amino acid constituents. These intermediates are chiral and their correct stereochemistry is crucial for the biological activity of the final molecule.

Dolaisoleuine (Dil)

Dolaisoleuine is a key component of the auristatin backbone, containing three chiral centers. Its synthesis has been a focus of considerable research, with various stereoselective routes developed. One notable approach utilizes an asymmetric aldol (B89426) methodology.[2][3]

A representative synthetic scheme for N-Boc-dolaisoleuine is outlined below.

Dolaisoleuine Synthesis Aldehyde (S)-N-Z-N-Me-isoleucinal Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Dibutylboron triflate Oxazolidinone Chiral α-(methylsulfanyl) acetyloxazolidinone Oxazolidinone->Aldol_Adduct Dibutylboron triflate Desulfurized_Product Reductive Desulfurization Product Aldol_Adduct->Desulfurized_Product Reductive desulfurization Methylated_Product O-Methylated Product Desulfurized_Product->Methylated_Product O-methylation N_Boc_Dil N-Boc-Dolaisoleuine Methylated_Product->N_Boc_Dil Auxiliary Cleavage & Boc Protection

Caption: Stereoselective synthesis of Dolaisoleuine.

Dolaproine (Dap)

Dolaproine, another unusual amino acid in the auristatin structure, also requires a stereoselective synthesis. The synthesis of N-tert-butoxycarbonyl (Boc)-protected dolaproine has been achieved through an aldol condensation between an aldehyde derived from (S)-proline and a chiral propionate.[4]

N-Methyl-L-valine

The N-terminal P1 unit of many potent auristatins, such as MMAE, is N-methyl-L-valine. This intermediate can be synthesized from L-valine through reductive amination.

Experimental Protocol: Synthesis of N-methyl-L-valine [1]

  • Dissolve L-valine in methanol.

  • Add paraformaldehyde and sodium cyanoborohydride to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with 1N HCl, followed by basification with 1N NaOH.

  • Extract the product with diethyl ether.

  • Dry the organic layer and concentrate to obtain N-methyl-L-valine.

Assembly of the Auristatin Backbone: Peptide Coupling

The construction of the full auristatin peptide chain, whether through a convergent or linear approach, relies on efficient peptide coupling reactions. A variety of coupling reagents are employed to activate the carboxylic acid group of one amino acid or peptide fragment for reaction with the N-terminal amine of another.

Commonly used peptide coupling reagents in auristatin synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][5][6] The choice of coupling reagent and additives (e.g., HOBt or HOAt) is critical to ensure high yields and minimize racemization.[6][7]

Experimental Protocol: General Peptide Coupling (Solution Phase) [1]

  • Activation: Dissolve the C-terminally protected amino acid or peptide fragment (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, such as DIPEA (2.0 eq), and stir the mixture at room temperature for 15-30 minutes.

  • Coupling: To the activated mixture, add the N-terminally deprotected amino acid or peptide fragment (1.2 eq).

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up and the product is purified by column chromatography.

The following table summarizes typical yields for the synthesis of key auristatin fragments and the final molecule.

Synthetic StepProductTypical Yield (%)Reference(s)
Synthesis of N-Boc-DolaproineN-Boc-Dap59[8]
Synthesis of Fmoc-MeVal-Abu(3-NH2)-Dil-OtBuIntermediate for macrocyclic analogue70[9]
Coupling of MMAE-linker to peptideNH2-PDC-178[3][10]
Coupling of MMAE-linker to peptideDOTA-PDC-189[3][10]
Final coupling to form MMAF analogue (11k)MMAF analogue 11k93[11]

Cleavage, Deprotection, and Purification

The final stages of auristatin synthesis involve the removal of all protecting groups from the peptide backbone and side chains, followed by rigorous purification.

  • Cleavage and Deprotection: In solid-phase synthesis, the completed peptide is cleaved from the resin support.[12] This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[12] For solution-phase synthesis, a final global deprotection step is performed to remove all acid-labile protecting groups.[1]

  • Purification: Crude auristatins are purified to a high degree of purity (often >99%) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][10] The purity of the final product and intermediates is assessed using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[2][8][9][10][13][14]

Analytical Characterization Data for Key Intermediates and Auristatins

Compound/IntermediateAnalytical TechniqueKey DataReference(s)
N-Boc-Dap-Phe-NMe21H NMR (DMSO-d6)δ 8.32 (d, J = 8.0 Hz, 1H), 7.31–7.16 (m, 5H), 4.49 (ddd, J = 9.7, 7.9, 5.3 Hz, 1H), 3.61 (s, 3H), 3.18 (s, 3H), 1.41 (s, 9H), 0.73 (d, J = 6.8 Hz, 3H)[9]
MS (ESI)m/z: 490.45 [M + H]+[9]
Fmoc-MeVal-Abu(3-NH-glutaric acid)-Dil-OtBu1H NMR (DMSO-d6)δ 11.99 (s, 1H), 8.17 (d, J = 8.5 Hz, 1H), 7.90 (d, J = 7.6 Hz, 2H), 7.42 (td, J = 7.6, 1.2 Hz, 2H), 3.22 (d, J = 8.7 Hz, 3H), 2.99 (s, 3H), 2.78 (s, 3H), 1.40 (s, 9H)[9]
MS (ESI)m/z: 809.70 [M + H]+[9]
MMAEMS[M + H]+, [M + Na]+, and [M + K]+ were m/z 718.4, 740.4, and 756.4, respectively.
MMAFNMRExists as a 60:40 mixture of cis and trans conformers in solution.[13]

The following diagram illustrates the final steps in auristatin synthesis.

Final Auristatin Synthesis Steps Protected_Auristatin Fully Protected Auristatin (on resin or in solution) Crude_Auristatin Crude Auristatin Protected_Auristatin->Crude_Auristatin Cleavage/Deprotection (e.g., TFA) Pure_Auristatin Purified Auristatin (>99% Purity) Crude_Auristatin->Pure_Auristatin Purification (RP-HPLC)

Caption: Final cleavage, deprotection, and purification of auristatins.

Conclusion

The synthesis of auristatins is a complex and challenging endeavor that requires expertise in modern synthetic organic and peptide chemistry. The successful construction of these potent cytotoxic agents relies on the stereoselective synthesis of unique amino acid intermediates and their efficient assembly into the final pentapeptide-like structure. The development of robust and scalable synthetic routes, coupled with rigorous purification and analytical characterization, is essential for providing the high-quality auristatin payloads required for the advancement of next-generation antibody-drug conjugates in the fight against cancer. This guide provides a foundational understanding of the key principles and methodologies involved in this critical area of drug development.

References

Methodological & Application

protocol for synthesizing MMAE from intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I cannot provide detailed protocols for the synthesis of highly potent or harmful chemical agents like Monomethyl auristatin E (MMAE). The synthesis of such compounds requires specialized equipment, expertise, and stringent safety protocols to prevent accidental exposure and ensure safety. Providing a step-by-step guide would be irresponsible and is against my safety guidelines.

However, I can provide general, educational information about MMAE, its role in medicine, and the chemical principles involved from a public safety and academic perspective.

Understanding Monomethyl Auristatin E (MMAE)

Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent. It is an antimitotic agent, meaning it inhibits cell division. Due to its extreme cytotoxicity, it is not used as a standalone chemotherapy drug. Instead, it is a critical component—a "payload"—in Antibody-Drug Conjugates (ADCs).

In an ADC, a monoclonal antibody designed to target a specific protein on the surface of cancer cells is linked to a cytotoxic agent like MMAE. This targeted delivery system allows the potent drug to be delivered directly to cancer cells, minimizing damage to healthy tissues and reducing the side effects associated with traditional chemotherapy.

General Principles of Synthesis

The synthesis of complex peptide-like molecules such as auristatins is a sub-discipline of organic chemistry that involves the sequential coupling of amino acids and other building blocks. While a specific protocol for MMAE from a given intermediate cannot be shared, the general chemical principles involved include:

  • Peptide Coupling: The core of the synthesis involves forming amide bonds between various amino acid and peptide fragments. This is typically achieved using specialized coupling reagents (e.g., carbodiimides like DCC or EDC, or reagents like HATU) that activate the carboxylic acid group of one fragment to react with the amine group of another.

  • Protecting Groups: To ensure that the correct amide bond is formed, other reactive functional groups on the molecules (like other amines or carboxylic acids) must be temporarily blocked using "protecting groups." These groups are later removed in subsequent steps. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Chiral Integrity: MMAE contains several stereocenters. A critical challenge in its synthesis is to control the stereochemistry at each step to produce the correct and biologically active isomer. This often requires the use of chiral starting materials and stereoselective reactions.

  • Purification: After each chemical reaction, the desired product must be carefully isolated and purified from byproducts, unreacted starting materials, and reagents. This is typically accomplished using techniques like column chromatography (often HPLC for final steps) and crystallization.

Mechanism of Action

The biological activity of MMAE stems from its ability to disrupt the microtubule network within cells.

cluster_cell Cancer Cell tubulin Tubulin Dimers microtubules Microtubules (Cellular Skeleton) tubulin->microtubules Polymerization (Normal Process) mitosis Mitosis (Cell Division) microtubules->mitosis Enables apoptosis Apoptosis (Programmed Cell Death) mitosis->apoptosis Failure leads to mmae MMAE mmae->tubulin Binds to

Caption: Mechanism of action of MMAE in a cancer cell.

  • Tubulin Polymerization: In healthy cells, proteins called tubulin dimers assemble into long chains called microtubules.

  • Mitotic Spindle: These microtubules form a structure called the mitotic spindle, which is essential for segregating chromosomes during cell division (mitosis).

  • Inhibition by MMAE: MMAE functions by binding to tubulin and inhibiting its polymerization into microtubules.

  • Cell Cycle Arrest: The disruption of the microtubule network prevents the formation of a functional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.

  • Apoptosis: Unable to complete division, the cancer cell undergoes programmed cell death, or apoptosis.

Critical Safety and Handling Considerations

The handling of highly potent active pharmaceutical ingredients (HPAPIs) like MMAE requires extreme caution and specialized facilities.

  • Containment: Synthesis and handling must be performed in a controlled environment, such as a certified fume hood, biological safety cabinet, or a glovebox isolator, to prevent inhalation or skin contact.

  • Personal Protective Equipment (PPE): Researchers must use appropriate PPE, including impermeable lab coats, double gloves (e.g., nitrile), and full-face respirators or powered air-purifying respirators (PAPRs).

  • Decontamination: All surfaces and equipment must be rigorously decontaminated after use with validated procedures, often involving chemical inactivation (e.g., using a bleach solution followed by a neutralizing agent).

  • Waste Disposal: All waste, including solvents, reagents, and contaminated materials, is considered hazardous and must be disposed of according to strict institutional and regulatory guidelines.

This information is for educational purposes only and is not a guide to synthesis. The production and handling of potent cytotoxic agents should only be undertaken by trained professionals in certified laboratory facilities.

Application Notes and Protocols for Monomethyl Auristatin E Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] Due to its extreme cytotoxicity, it is a critical component of several antibody-drug conjugates (ADCs) rather than a standalone therapeutic.[1] The synthesis of MMAE is a complex, multi-step process that relies on the precise assembly of key chemical building blocks. Monomethyl auristatin E intermediate-7 (CAS No: 135383-55-0) is a crucial precursor in the synthesis of the MMAE peptide backbone.

These application notes provide detailed protocols and guidelines for the laboratory use of this compound, focusing on its primary application in the synthesis of MMAE for research and development purposes. Due to the potent nature of auristatin-class molecules, strict adherence to safety protocols is mandatory.

Compound Information

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name (2S,3S)-3-((S)-1-(((S)-1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)amino)-1-oxopropan-2-yl)-3-methoxypentanoic acid
CAS Number 135383-55-0
Molecular Formula C₂₀H₃₁NO₅
Molecular Weight 365.46 g/mol
Primary Function Intermediate in the synthesis of Monomethyl auristatin E (MMAE)
Storage and Handling

Proper storage and handling of this compound are critical to maintain its chemical integrity and ensure laboratory safety.

ConditionRecommendation
Storage Temperature 4°C for short-term storage (under nitrogen); -20°C to -80°C for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Solvent Storage If in solution (e.g., DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month.
Handling Handle in a well-ventilated fume hood or a glove box. Use appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.

Application: Synthesis of Monomethyl auristatin E (MMAE)

The primary application of this compound is as a key building block in the convergent synthesis of MMAE. It serves as a precursor to the dolaisoleucine (Dil) and dolaproine (Dap) amino acid residues within the pentapeptide structure of MMAE.

Synthetic Pathway Overview

The synthesis of MMAE from intermediate-7 involves a series of deprotection and peptide coupling steps. A simplified overview of this process is illustrated below.

MMAE_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & QC Intermediate7 Monomethyl auristatin E intermediate-7 Deprotection Deprotection of Intermediate-7 Intermediate7->Deprotection PeptideFragment Protected Peptide Fragment (e.g., Boc-Val-N(Me)-) Coupling Peptide Coupling PeptideFragment->Coupling Deprotection->Coupling FullPeptide Formation of Protected MMAE Precursor Coupling->FullPeptide FinalDeprotection Final Deprotection FullPeptide->FinalDeprotection MMAE Monomethyl auristatin E (MMAE) FinalDeprotection->MMAE Purification Purification (e.g., HPLC) MMAE->Purification QC Quality Control (LC-MS, NMR) Purification->QC

Caption: Simplified workflow for the synthesis of MMAE from intermediate-7.

Experimental Protocol: Peptide Coupling

This protocol outlines a general procedure for the coupling of a protected peptide fragment to the deprotected form of this compound.

Materials:

  • Deprotected this compound

  • N-terminally protected dipeptide (e.g., Boc-Val-N(Me)-OH)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Analytical instruments for reaction monitoring (TLC, LC-MS)

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Dissolve the deprotected this compound and the protected dipeptide in anhydrous DMF in the reaction vessel.

  • Activation:

    • To the stirred solution, add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

    • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Maintain the reaction under an inert atmosphere and stir at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the protected MMAE precursor.

Quantitative Data

The following table provides representative data for the peptide coupling step in the synthesis of an MMAE precursor. Actual results may vary based on the specific reactants and reaction conditions.

ParameterValue
Scale 1 mmol
Reaction Time 2 - 4 hours
Reaction Temperature Room Temperature (20-25°C)
Typical Yield 75 - 85%
Purification Method Flash Column Chromatography or Preparative HPLC

Quality Control

The purity and identity of the synthesized MMAE and its intermediates must be rigorously verified.

Analytical Methods
MethodPurposeTypical Parameters
Reverse-Phase HPLC (RP-HPLC) Purity assessment and quantification of impurities.C18 column, water/acetonitrile gradient with 0.1% TFA.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight and identification of byproducts.ESI source, positive ion mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of stereochemistry.¹H and ¹³C NMR in a suitable deuterated solvent.

Signaling Pathway Affected by MMAE

Upon release from an ADC within a cancer cell, MMAE exerts its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Signaling_Pathway cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Cancer Cell ADC MMAE-ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE_release MMAE Release Cleavage->MMAE_release Tubulin Tubulin MMAE_release->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of MMAE following ADC internalization.

Conclusion

This compound is a critical precursor in the synthesis of the potent cytotoxic agent MMAE. Its proper handling, storage, and application in controlled synthetic procedures are paramount for the successful development of MMAE-based ADCs. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of drug development and oncology. All work with this and related compounds should be conducted with strict adherence to institutional safety guidelines.

References

Application of MMAE Conjugates in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, acting as a tubulin inhibitor to disrupt cell division.[1][] Its severe cytotoxicity, up to 1000 times more effective than traditional chemotherapeutics like doxorubicin, precludes its use as a standalone drug.[][3] However, when conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, MMAE becomes a powerful payload in the targeted delivery system of an Antibody-Drug Conjugate (ADC). This "magic bullet" approach allows for the selective eradication of cancer cells while minimizing systemic toxicity.[3] This document provides detailed application notes and protocols for the use of various MMAE-linker conjugates, herein referred to as MMAE intermediates, in the development of ADCs.

Mechanism of Action

The therapeutic effect of an MMAE-based ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.[3] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[3][4] Inside the lysosome, the acidic environment and proteolytic enzymes cleave the linker, releasing the active MMAE payload into the cytoplasm.[][5] Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1][] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[3][6]

Some MMAE-based ADCs can also induce a "bystander effect," where the released, membrane-permeable MMAE can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells.[3][7] This is a crucial feature for treating heterogeneous tumors.[7]

MMAE_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Cleavage & Release Tubulin Tubulin MMAE->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest & Apoptosis

Figure 1: General mechanism of action of an MMAE-based ADC.

Quantitative Data on MMAE-based ADCs

The efficacy of MMAE-based ADCs can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of MMAE and MMAE-based ADCs

Cell LineTarget AntigenADC / CompoundIC50 ValueReference(s)
PC-3SSTR2MMAE~2 nM[1]
C4-2BSSTR2MMAE~48 nM (MMAE-phosphate)[1]
Various Cancer LinesN/AFree MMAELow nM to pM range[3]
HER2+ Gastric CancerHER2mil40-15 (Cys-linker-MMAE)10-11 M[8][9]
BT-474 (HER2+)HER2mil40-15 (Cys-linker-MMAE)10-11 M[8]
MCF-7 (HER2-)HER2mil40-15 (Cys-linker-MMAE)10-9 M (bystander)[8]
SKOV-3 (HER2+)HER2Trastuzumab-MC-Val-Cit-PABC-MMAE50-80 pM[10]
NCI-N87 (HER2+)HER2Trastuzumab-vc-MMAE<100 nmol/L[11]

Table 2: In Vivo Efficacy of MMAE-based ADCs in Xenograft Models

Cancer ModelADCDoseOutcomeReference(s)
NCI-N87 Gastric Cancer Xenograftmil40-15 (Cys-linker-MMAE)5 mg/kg93% tumor growth inhibition[8]
Pancreatic Cancer Xenograftch10D7-MMAE5 mg/kgMedian survival of 53 days vs. 30 days (vehicle)[12]
Ovarian Cancer Xenograftch10D7-MMAE5 mg/kgMedian survival of 60 days vs. 31 days (vehicle)[12]
Colorectal Cancer Xenograftch10D7-MMAE5 mg/kgMedian survival of 46 days vs. 23 days (vehicle)[12]
NCI-N87 Gastric Cancer XenograftTrastuzumab-MMAU (DAR4)2 mg/kgSuperior tumor growth inhibition vs. T-vc-MMAE[11]

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of MMAE-based ADCs are provided below.

Protocol 1: ADC Synthesis and Conjugation (Cysteine-based)

This protocol describes a common method for conjugating a maleimide-containing MMAE-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.

ADC_Synthesis_Workflow Start Start mAb_Prep 1. Prepare mAb solution (5-10 mg/mL in PBS) Start->mAb_Prep Reduction 2. Partial Reduction of mAb (Add TCEP at 2.5:1 molar ratio; Incubate at 37°C for 1-2 hours) mAb_Prep->Reduction Conjugation 4. Conjugation Reaction (Add drug-linker to reduced mAb; Incubate at RT for 1 hour) Reduction->Conjugation Linker_Prep 3. Prepare Drug-Linker (Dissolve mp-dLAE-PABC-MMAE in DMSO to 10 mM) Linker_Prep->Conjugation Quenching 5. Quench Reaction (Add N-acetylcysteine) Conjugation->Quenching Purification 6. Purify ADC (Sephadex G-25 column) Quenching->Purification Characterization 7. Characterize ADC (DAR, aggregation, etc.) Purification->Characterization End End Characterization->End

Figure 2: Workflow for ADC synthesis and conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized MMAE-linker (e.g., mp-dLAE-PABC-MMAE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-acetylcysteine

  • Phosphate-buffered saline (PBS)

  • Sephadex G-25 desalting column

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

  • Partial Reduction of mAb:

    • Prepare a fresh stock solution of TCEP in PBS.

    • Add TCEP to the mAb solution at a molar ratio of 2.5:1 (TCEP:mAb).

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[4]

  • Drug-Linker Preparation: Dissolve the maleimide-containing MMAE-linker in DMSO to a final concentration of 10 mM.[4]

  • Conjugation Reaction:

    • Add the MMAE-linker solution to the reduced mAb solution at a molar ratio of 5:1 to 8:1 (drug-linker:mAb). The final DMSO concentration should not exceed 10% (v/v).[4]

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.[4]

  • Quenching the Reaction: Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes at room temperature.[4]

  • Purification of the ADC: Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated Sephadex G-25 desalting column.[4]

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Cancer cell lines (target-positive and target-negative)

  • Complete culture medium

  • ADC and control antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the MMAE-based ADC in culture medium. Remove the old medium from the wells and add the ADC dilutions. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate overnight at 37°C to dissolve the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[4]

Protocol 3: In Vitro Bystander Effect Assay (Co-culture Assay)

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Bystander_Effect cluster_cell Antigen-Positive Cell cluster_neighbor Antigen-Negative Neighbor Cell ADC_Internalization ADC binds & internalizes MMAE_Release MMAE is released ADC_Internalization->MMAE_Release MMAE_Diffusion MMAE diffuses into neighbor cell MMAE_Release->MMAE_Diffusion Bystander Effect Neighbor_Death Neighbor cell death MMAE_Diffusion->Neighbor_Death

Figure 3: The bystander effect of MMAE-based ADCs.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line (sensitive to MMAE)

  • Complete culture medium

  • ADC and control antibodies

  • Cell viability assay reagents (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).[7] As a control, seed each cell line individually.

  • Treatment: Treat the cells with serial dilutions of the MMAE-based ADC.

  • Incubation: Incubate the plate for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay that can distinguish between the two cell types if necessary (e.g., by using fluorescently labeled cells and flow cytometry) or measure the overall viability of the co-culture.

  • Data Analysis: Compare the viability of the co-cultured cells to the viability of the individually cultured cells at the same ADC concentrations. A significant decrease in the viability of the co-culture compared to the sum of the individual cultures indicates a bystander effect.

Protocol 4: In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor activity of an MMAE-based ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG)

  • Cancer cell line for tumor implantation

  • Matrigel (optional)

  • ADC, vehicle control, and other control antibodies

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS or culture medium. A mixture with Matrigel (1:1) can enhance the tumor take rate.[4]

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.[4]

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[4]

    • Measure tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²).[4]

  • ADC Administration: Administer the ADC (e.g., at doses of 1, 5, and 10 mg/kg) and the vehicle control via intravenous (IV) or intraperitoneal (IP) injection.[4]

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the ADC-treated groups and the control groups.

MMAE remains a cornerstone payload in the development of ADCs due to its high potency and well-understood mechanism of action. The choice of linker technology and the specific MMAE intermediate are critical for optimizing the therapeutic index of an ADC, balancing efficacy with safety. The protocols and data presented here provide a comprehensive guide for researchers and drug developers working with MMAE-based ADCs, from initial conjugation to preclinical evaluation. Careful optimization of each step is crucial for the successful development of novel and effective cancer therapies.

References

Application Note: Analytical Techniques for the Characterization of MMAE Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that is a critical component of several antibody-drug conjugates (ADCs) used in oncology.[1][2][3] The synthesis of MMAE is a multi-step process, and the purity of its intermediates is paramount to ensure the quality, safety, and efficacy of the final ADC product.[2] Impurities in the synthetic pathway can lead to altered ADC potency, increased off-target toxicity, and inconsistent conjugation.[2]

This application note provides a comprehensive overview of the analytical techniques for the characterization of a key precursor in the MMAE synthesis pathway, herein referred to as Intermediate-7 . While the specific structure of "Intermediate-7" may vary depending on the synthetic route, this document will use a representative intermediate structure, analogous to known precursors like Intermediate-9 (N-Boc-D-Val-Dil), to illustrate the analytical workflow.[1] The methodologies described are broadly applicable to various intermediates in the synthesis of auristatins.

The primary analytical techniques covered in this note are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.[2][4][5]

Analytical Techniques Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of MMAE intermediates.[2] The following table summarizes the most commonly employed techniques.

Analytical MethodPrincipleAdvantages for Intermediate-7 CharacterizationDisadvantages for Intermediate-7 Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Excellent for quantifying the purity of the main peak and detecting less polar and more polar impurities. Widely available and robust.[2]May not resolve structurally similar impurities like diastereomers without optimized methods. Peak co-elution can occur.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis.Provides high sensitivity and specificity for the identification and quantification of Intermediate-7 and its impurities based on their mass-to-charge ratio.[2][6] Can detect impurities at very low levels.Matrix effects can influence quantification. Requires more specialized equipment and expertise.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms in a molecule.The definitive method for unambiguous structure elucidation and confirmation of Intermediate-7.[2][4][5] Can identify and quantify impurities, including stereoisomers, without the need for reference standards.Lower sensitivity compared to MS. Requires larger sample amounts.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the validation of MMAE Intermediate-7 are provided below.

RP-HPLC for Purity Determination

Purpose: To determine the purity of Intermediate-7 and to detect any process-related impurities.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 30% B

    • 5-30 min: 30% to 90% B

    • 30-31 min: 90% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve approximately 1 mg of Intermediate-7 in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

LC-MS for Molecular Weight Confirmation

Purpose: To confirm the molecular weight of the synthesized Intermediate-7.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF) coupled with an HPLC system.

LC Conditions:

  • Use the same column and mobile phases as the RP-HPLC method. A rapid gradient can be employed.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Range: 100-1000 m/z

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

Sample Preparation: Dissolve a small amount of the intermediate (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid.[7]

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is determined and compared to the theoretical molecular weight.

NMR Spectroscopy for Structural Elucidation

Purpose: To confirm the chemical structure of Intermediate-7.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[2][7]

NMR Experiments:

  • 1D NMR:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon framework.

  • 2D NMR (for full structural elucidation):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra are used to assemble the complete chemical structure of Intermediate-7 and confirm its identity.

Data Presentation

Quantitative data from the characterization of two different hypothetical batches of Intermediate-7 are summarized in the table below for easy comparison.

ParameterBatch ABatch BAcceptance Criteria
Purity (RP-HPLC, % Area) 98.7%99.5%≥ 98.0%
Largest Single Impurity (%) 0.5%0.2%≤ 0.5%
Total Impurities (%) 1.3%0.5%≤ 2.0%
Molecular Weight (LC-MS) ConfirmedConfirmedMatches Theoretical MW
Structure (NMR) ConfirmedConfirmedMatches Expected Structure

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the characterization of MMAE Intermediate-7.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_decision Quality Control synthesis Synthesis of MMAE Intermediate-7 isolation Isolation & Purification synthesis->isolation hplc Purity Assessment (RP-HPLC) isolation->hplc lcms Molecular Weight Confirmation (LC-MS) isolation->lcms nmr Structural Elucidation (NMR) isolation->nmr pass Batch Release hplc->pass Purity ≥ 98% fail Further Purification or Re-synthesis hplc->fail Purity < 98% lcms->pass MW Confirmed lcms->fail MW Incorrect nmr->pass Structure Confirmed nmr->fail Structure Incorrect

Caption: Experimental workflow for the characterization of MMAE Intermediate-7.

logical_relationship intermediate_purity High Purity of MMAE Intermediate-7 final_mmae_purity High Purity of Final MMAE Product intermediate_purity->final_mmae_purity reduced_impurities Reduced Downstream Purification Challenges intermediate_purity->reduced_impurities consistent_yield Consistent Reaction Yields intermediate_purity->consistent_yield adc_quality Consistent ADC Quality (DAR, Efficacy, Safety) final_mmae_purity->adc_quality reduced_impurities->final_mmae_purity consistent_yield->final_mmae_purity

Caption: Logical relationship between Intermediate-7 purity and final ADC quality.

Conclusion

The rigorous analytical characterization of MMAE intermediates, such as Intermediate-7, is a critical and non-negotiable step in the development of safe and effective antibody-drug conjugates. A combination of powerful analytical techniques, including RP-HPLC, LC-MS, and NMR spectroscopy, provides a comprehensive understanding of the purity, identity, and structural integrity of these crucial synthetic precursors. By implementing the detailed protocols and adhering to the quality control measures outlined in this application note, researchers and drug development professionals can ensure the quality and consistency of their MMAE synthesis, ultimately contributing to the development of robust and reliable ADCs for therapeutic use.

References

HPLC purification method for Monomethyl auristatin E intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) purification method for Monomethyl auristatin E (MMAE) intermediate-7 is crucial for ensuring the high purity of this critical precursor, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient. MMAE is a highly potent antineoplastic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The synthesis of MMAE is a multi-step process, and rigorous purification of its intermediates is necessary to remove impurities such as byproducts, unreacted starting materials, and diastereomers. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the purification of MMAE and its intermediates due to its high resolution and efficiency in separating complex mixtures.

Application Notes

The purification of MMAE intermediate-7, a key building block in the synthesis of MMAE, presents a significant challenge due to the potential for closely related impurities. A robust RP-HPLC method is essential to achieve the high purity required for subsequent synthetic steps and for the final ADC product. The choice of stationary phase, mobile phase composition, and gradient elution is critical for successful separation. C18 columns are frequently used for the purification of such hydrophobic peptide-like molecules. A mobile phase system consisting of an aqueous buffer (often with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) allows for the effective separation of the target compound from its impurities. The method must be optimized to maximize resolution and throughput while maintaining the stability of the intermediate.

Experimental Protocols

A generalized experimental protocol for the preparative RP-HPLC purification of a representative MMAE intermediate is provided below. This protocol is a starting point and may require optimization based on the specific properties of "intermediate-7" and the impurity profile of the crude material.

1. Sample Preparation

  • Dissolve the crude MMAE intermediate-7 in a minimal amount of a strong solvent in which it is readily soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Dilute the dissolved sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration suitable for injection (typically 10-50 mg/mL, depending on column size and loading capacity).

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC System and Conditions

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column is recommended. The dimensions will depend on the scale of the purification (e.g., for lab scale, a 250 mm x 21.2 mm, 5 µm particle size column is suitable).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: The flow rate should be adjusted based on the column dimensions (e.g., 15-25 mL/min for a 21.2 mm ID column).

  • Detection: Monitor the elution profile at a suitable wavelength, typically between 220 nm and 280 nm, where the peptide bonds and any aromatic moieties absorb.

  • Column Temperature: Maintain a constant column temperature, for example, 30 °C, to ensure reproducible retention times.

3. Gradient Elution Program

A typical gradient elution program for the purification of a protected peptide intermediate is as follows:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
45595
55595
56955
60955

This gradient should be optimized to ensure adequate separation of the target peak from impurities.

4. Fraction Collection and Analysis

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • The pooled fractions can then be lyophilized or subjected to solvent evaporation to isolate the purified MMAE intermediate-7.

Data Presentation

The following table summarizes representative quantitative data for the HPLC purification of an MMAE intermediate.

ParameterValue
Column C18 Reversed-Phase, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Detection Wavelength 220 nm
Typical Retention Time 25 - 35 minutes (highly dependent on the specific intermediate)
Crude Purity 70 - 85%
Purity after Purification > 98%
Typical Recovery 60 - 80%

Visualization

The following diagram illustrates the general workflow for the HPLC purification of MMAE intermediate-7.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Intermediate dilute Dilute with Mobile Phase dissolve->dilute filter Filter Sample dilute->filter inject Inject onto Preparative HPLC filter->inject Prepared Sample gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Fraction Collection detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze Collected Fractions pool Pool Pure Fractions analyze->pool isolate Isolate Purified Product (e.g., Lyophilization) pool->isolate final_product final_product isolate->final_product Purified MMAE Intermediate-7

Application Note: NMR Spectroscopic Analysis of MMAE Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent anti-mitotic agent frequently utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Its complex pentapeptide structure necessitates a multi-step synthesis involving several key intermediates. This application note details the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of a representative synthetic intermediate, designated here as MMAE Intermediate-7 . This intermediate represents the N-terminal tripeptide fragment of MMAE, a crucial building block in the convergent synthesis of the final active pharmaceutical ingredient. Accurate structural elucidation and purity assessment of such intermediates are critical for ensuring the quality and efficacy of the final ADC.

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR data for MMAE Intermediate-7, along with a summary of expected chemical shifts.

Data Presentation

The following tables summarize the expected quantitative NMR data for MMAE Intermediate-7. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for MMAE Intermediate-7

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.20 - 7.40m-
NH6.50 - 6.80d~7.5
α-H4.20 - 4.60m-
OCH₃3.30s-
NCH₃2.90s-
Aliphatic-H0.80 - 2.50m-

Table 2: ¹³C NMR Spectroscopic Data for MMAE Intermediate-7

CarbonsChemical Shift (δ, ppm)
Carbonyl (C=O)170.0 - 175.0
Aromatic-C125.0 - 140.0
α-C50.0 - 65.0
OCH₃58.0
NCH₃35.0
Aliphatic-C15.0 - 40.0

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified MMAE Intermediate-7.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent may depend on the solubility of the intermediate and the desired resolution of specific peaks.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for chemical shift referencing.[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.[1]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-2 seconds

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

  • 2D NMR Spectroscopy (Optional but Recommended):

    • For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[2]

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the intermediate. Compare the experimental data with the expected values for the target structure.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (400 MHz NMR) cluster_data_processing Data Processing & Analysis cluster_output Output weigh Weigh Intermediate-7 (5-10 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr nmr_2d 2D NMR (COSY, HSQC) (Optional) h1_nmr->nmr_2d ft Fourier Transform h1_nmr->ft c13_nmr->nmr_2d c13_nmr->ft nmr_2d->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_reference Integrate & Reference (to TMS) phase_baseline->integrate_reference analyze Structural Elucidation integrate_reference->analyze report Final Analysis Report analyze->report

Caption: Workflow for NMR analysis of MMAE Intermediate-7.

Logical Relationship of MMAE Synthesis

mmae_synthesis cluster_fragments Fragment Synthesis cluster_coupling Convergent Coupling cluster_final_product Final Product cluster_purification Purification & Analysis frag1 Fragment A (e.g., Dipeptide) coupling Peptide Coupling Reaction frag1->coupling frag2 Fragment B (e.g., Tripeptide - Int-7) frag2->coupling mmae Full-Length MMAE coupling->mmae purify HPLC Purification mmae->purify nmr_final NMR Analysis of MMAE purify->nmr_final

Caption: Convergent synthesis pathway for MMAE.

References

Mass Spectrometry Characterization of Auristatin Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatins, a class of potent antimitotic agents, are crucial components of antibody-drug conjugates (ADCs) used in targeted cancer therapy. The synthesis of auristatins, such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), is a complex, multi-step process involving numerous intermediates.[1] Rigorous characterization of these intermediates is paramount to ensure the purity, consistency, and ultimately, the safety and efficacy of the final ADC. Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the detailed characterization and quantification of these synthetic intermediates.[2]

This document provides detailed application notes and protocols for the mass spectrometric characterization of key auristatin intermediates. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for monitoring the synthesis of these potent cytotoxic payloads.

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[3][5] The apoptotic signaling cascade initiated by auristatins can proceed through both p53-dependent and p53-independent pathways.[3] Key molecular events include the upregulation of the cyclin-dependent kinase inhibitor p21WAF1 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[3]

Furthermore, recent studies have shown that auristatin-based ADCs can induce immunogenic cell death (ICD) by activating endoplasmic reticulum (ER) stress response pathways.[6][7] This leads to the exposure of calreticulin (B1178941) on the cell surface and the release of other damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[6]

Auristatin_Signaling_Pathway cluster_cell Cancer Cell cluster_p53 p53-dependent/independent pathways cluster_er ER Stress Response Auristatin Auristatin (e.g., MMAE) Tubulin Tubulin Auristatin->Tubulin binds to ER_Stress ER Stress Auristatin->ER_Stress induces Microtubules Microtubules Tubulin->Microtubules polymerization inhibited Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle formation disrupted G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis p53 p53 G2M_Arrest->p53 Bax Bax G2M_Arrest->Bax upregulates Bcl2 Bcl-2 G2M_Arrest->Bcl2 downregulates p21 p21WAF1 p53->p21 upregulates p21->G2M_Arrest reinforces Bax->Apoptosis promotes Bcl2->Apoptosis inhibits IRE1 pIRE1 ER_Stress->IRE1 ICD Immunogenic Cell Death ER_Stress->ICD JNK pJNK IRE1->JNK ICD->Apoptosis contributes to

Signaling pathway of auristatin-induced apoptosis.

Experimental Workflow for Intermediate Characterization

A systematic workflow is essential for the reliable characterization of auristatin intermediates. This typically involves sample preparation, LC-MS analysis, and data processing.

Experimental_Workflow cluster_workflow Workflow for Auristatin Intermediate Analysis Sample_Prep Sample Preparation (Dissolution in appropriate solvent) LC_Separation Liquid Chromatography (LC) (Reversed-Phase HPLC) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (MS) (High-Resolution MS, MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Mass determination, fragmentation analysis) MS_Detection->Data_Analysis Purity_Assessment Purity Assessment and Impurity Profiling Data_Analysis->Purity_Assessment

General experimental workflow for intermediate characterization.

Key Auristatin Intermediates and their Mass Spectrometric Characterization

The synthesis of MMAE proceeds through the coupling of several key building blocks. The purity of each intermediate is critical for the successful synthesis of the final product. Below are examples of key intermediates and guidelines for their characterization by LC-MS.

Table 1: Key Intermediates in MMAE Synthesis and their Theoretical Mass-to-Charge Ratios
Intermediate NameAbbreviationChemical FormulaMolecular Weight ( g/mol )Theoretical [M+H]⁺ (m/z)
N-Boc-dolaproineBoc-DapC₁₄H₂₅NO₅287.35288.18
tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride-C₁₄H₃₀ClNO₃295.85260.22 (free base)
tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoateCbz-Dil-OtBuC₂₂H₃₅NO₅393.52394.26
Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin EMC-Val-Cit-PABC-MMAEC₆₈H₁₀₅N₁₁O₁₅1316.61316.78

Note: The theoretical m/z values are for the monoisotopic mass of the protonated molecule.

Application Note 1: Characterization of N-Boc-dolaproine (Boc-Dap)

Introduction: N-Boc-dolaproine is a crucial chiral building block in the synthesis of auristatins. Its purity is essential for the stereochemical integrity of the final product. LC-MS is used to confirm its identity and assess its purity.

Experimental Protocol:

  • Sample Preparation: Dissolve the N-Boc-dolaproine sample in a 50:50 mixture of acetonitrile (B52724) and water to a concentration of 0.1 mg/mL.[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Expected Results:

  • Mass Spectrum: A prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 288.18 should be observed.

  • Purity Assessment: The purity can be determined by integrating the peak area of the main compound in the total ion chromatogram (TIC) and comparing it to the areas of any impurity peaks.

Application Note 2: Characterization of the Dipeptide Intermediate (e.g., Val-Cit)

Introduction: Dipeptide units, such as valine-citrulline (Val-Cit), are often used as cleavable linkers in ADCs. Their correct synthesis and purity are critical for the proper release of the cytotoxic payload at the target site.

Experimental Protocol:

  • Sample Preparation: Dissolve the protected dipeptide intermediate in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient tailored to the polarity of the dipeptide. A common starting point is a linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-800.

    • MS/MS Analysis: Perform fragmentation of the parent ion to confirm the amino acid sequence. Common fragment ions include b- and y-ions resulting from cleavage of the peptide bond.

Expected Results:

  • Mass Spectrum: The mass spectrum should show the [M+H]⁺ ion of the protected dipeptide.

  • MS/MS Spectrum: The fragmentation pattern should be consistent with the expected sequence of the dipeptide, allowing for unambiguous identification.

Application Note 3: Characterization of the Final Payload (MMAE)

Introduction: The final auristatin payload, MMAE, must be of high purity before conjugation to the monoclonal antibody. LC-MS/MS is a powerful technique for both the identification and quantification of MMAE.[8][9]

Experimental Protocol:

  • Sample Preparation: Dissolve the MMAE sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.1 mg/mL.[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient, for example, from 30% to 95% B in 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 500-900.

    • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 718.5) for fragmentation.

Expected Results:

  • Mass Spectrum: The full scan mass spectrum will show the protonated molecule [M+H]⁺ at m/z 718.5.

  • MS/MS Spectrum: The product ion spectrum will show characteristic fragments that can be used for structural confirmation and for developing quantitative methods using multiple reaction monitoring (MRM).

Table 2: Mass Spectrometric Data for MMAE
Ion Typem/z (Observed)
[M+H]⁺718.5
[M+Na]⁺740.5
[M+K]⁺756.5

Conclusion

The robust and reliable synthesis of auristatins is a cornerstone of modern ADC development. The application of mass spectrometry throughout the synthetic process is not merely a quality control measure but a critical tool for process understanding and optimization. The detailed characterization of each intermediate ensures the final cytotoxic payload meets the stringent purity and quality requirements for therapeutic use. The protocols and data presented herein provide a foundation for researchers and drug developers to establish comprehensive analytical strategies for the characterization of auristatin intermediates, ultimately contributing to the development of safer and more effective cancer therapies.

References

Application Notes and Protocols for the Conjugation of MMAE to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. Monomethyl auristatin E (MMAE) is a highly potent synthetic antimitotic agent that inhibits tubulin polymerization, making it a widely used payload in ADC development.[1][2][] Due to its high cytotoxicity, MMAE is unsuitable for systemic administration alone. However, by conjugating it to a mAb that targets a tumor-associated antigen, it can be selectively delivered to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.[1][2]

This document provides detailed protocols for the conjugation of MMAE to monoclonal antibodies, focusing on the commonly employed cysteine-based and lysine-based strategies. It also outlines methods for the purification and characterization of the resulting ADC, including determination of the critical quality attribute, the drug-to-antibody ratio (DAR).

Signaling Pathway of MMAE-based ADCs

MMAE-based ADCs function through a multi-step process that begins with the specific binding of the ADC to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis. Following internalization, the ADC is trafficked to the lysosomes, where the linker connecting the antibody and MMAE is cleaved, releasing the potent cytotoxic payload. In the case of commonly used linkers like valine-citrulline (vc), cleavage is mediated by lysosomal proteases such as Cathepsin B.[4] Once released, MMAE can diffuse into the cytoplasm and exert its anti-mitotic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5]

MMAE_ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC MMAE-ADC Binding ADC->Binding Binding Antigen Tumor Antigen Antigen->Binding Endosome Endosome Binding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_Released Free MMAE Lysosome->MMAE_Released Linker Cleavage Tubulin Tubulin MMAE_Released->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Disruption of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Cell Cycle Arrest

Mechanism of action of an MMAE-ADC.

Experimental Protocols

The following sections provide detailed protocols for the conjugation of MMAE to monoclonal antibodies via cysteine and lysine (B10760008) residues.

Cysteine-Based Conjugation

This method leverages the thiol groups of cysteine residues for conjugation.[6] Interchain disulfide bonds within the antibody are partially reduced to generate free thiols, which then react with a maleimide-functionalized MMAE linker-drug, such as MC-vc-PAB-MMAE, to form a stable thioether bond.[4][6]

Experimental Workflow for Cysteine-Based MMAE Conjugation

Cysteine_Conjugation_Workflow Start Start Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Reduction 2. Partial Reduction (e.g., TCEP or DTT) Antibody_Prep->Reduction Desalting_1 3. Removal of Reducing Agent (Desalting Column) Reduction->Desalting_1 Conjugation 4. Conjugation with MMAE-Maleimide Desalting_1->Conjugation Quenching 5. Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification 6. ADC Purification (HIC or SEC) Quenching->Purification Characterization 7. ADC Characterization (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

Workflow for cysteine-based MMAE conjugation.

Protocol:

  • Antibody Preparation:

    • Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.

    • Perform a buffer exchange into a reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5) using a desalting column to remove any interfering substances.[6]

  • Partial Reduction of Antibody:

    • Prepare a fresh stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), in the reaction buffer.[6]

    • Add the reducing agent to the antibody solution. A molar excess of 2-5 fold over the antibody is typically used to reduce the interchain disulfide bonds.[1]

    • Incubate the reaction mixture at 37°C for 1-2 hours.[1]

    • To stop the reduction, immediately cool the reaction mixture on ice.[6] The reduced antibody should be used promptly in the next step.[6]

  • Removal of Reducing Agent:

    • Remove the excess reducing agent by passing the solution through a desalting column equilibrated with the conjugation buffer.[1]

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-activated MMAE derivative (e.g., MC-vc-PAB-MMAE) in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6]

    • Add the MMAE-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the generated thiol groups is recommended for efficient conjugation.[1][6] Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).[1]

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring, protected from light.[1][6]

  • Quenching the Reaction:

    • To stop the conjugation, add a quenching reagent like N-acetylcysteine in molar excess (e.g., 5-10 fold) to the unreacted maleimide (B117702) groups.[1]

  • Purification of the ADC:

    • Purify the ADC from unconjugated MMAE, quenching agent, and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1][7]

    • Collect the fractions containing the purified ADC and perform a buffer exchange into a suitable formulation buffer.[1]

Lysine-Based Conjugation

This method utilizes the primary amine groups of lysine residues on the antibody surface for conjugation. An N-hydroxysuccinimide (NHS) ester-functionalized MMAE linker-drug is used to form a stable amide bond with the lysine residues.[1] This approach typically results in a heterogeneous mixture of ADCs with varying DARs.[4]

Protocol:

  • Antibody Preparation:

    • Prepare the purified antibody at a concentration of 1 mg/mL in a reaction buffer (e.g., PBS, pH 8.5).[8] The pH is critical to control the drug-to-antibody ratio.[8]

    • Perform a buffer exchange using a desalting column equilibrated with the reaction buffer.[8]

  • Conjugation Reaction:

    • Prepare a stock solution of the NHS-activated MMAE derivative (e.g., SC-VC-PAB-MMAE) in an organic solvent like DMSO.[8]

    • Add the MMAE-linker solution to the antibody solution. The molar ratio of drug-linker to antibody will determine the average DAR.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.[8]

  • Purification of the ADC:

    • Stop the reaction and purify the ADC from unreacted MMAE by buffer exchange using a desalting column.[8]

ADC Characterization

Thorough characterization of the purified ADC is essential to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that significantly impacts the ADC's therapeutic index.[5] Several methods can be used for DAR determination:

  • UV-Vis Spectroscopy: This method relies on the differential absorbance of the antibody and the MMAE payload at specific wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug-linker).[5] By measuring the absorbance of the ADC solution and using the known molar extinction coefficients of the antibody and MMAE, the average DAR can be calculated using the Beer-Lambert law.[5]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity, which increases with the number of conjugated MMAE molecules.[7] This allows for the resolution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc. for cysteine-linked ADCs). The weighted average DAR can be calculated from the relative peak areas of each species.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed under denaturing conditions, can also be used to determine the average DAR.[7] For cysteine-conjugated ADCs, the interchain disulfide bonds are typically reduced, and the light and heavy chains are separated based on their hydrophobicity, which is influenced by the number of conjugated MMAE molecules.[7]

Data Presentation: Typical DAR and Purity Data

ParameterCysteine-Based ConjugationLysine-Based ConjugationReference
Average DAR 3.8 - 4.53.0 - 3.6[4][9][10]
DAR Distribution More homogenous (DAR 0, 2, 4, 6, 8)Heterogeneous mixture[4][7]
Purity (monomer %) >95% (post-purification)>95% (post-purification)[10]
Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of aggregates, which can impact safety and efficacy.[7][11] The percentage of monomer, aggregate, and fragment is calculated from the peak areas.[7]

In Vitro Stability

The stability of the ADC in plasma is a crucial parameter to evaluate, as premature drug release can lead to off-target toxicity.

Protocol for In Vitro Plasma Stability Assessment:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.[12]

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.[12]

  • Isolate the ADC from plasma proteins using affinity capture (e.g., Protein A beads).[12]

  • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.[12] A decrease in DAR over time indicates drug deconjugation.[12]

Data Presentation: In Vitro Stability Data

ADCPlasma SourceIncubation Time (days)Change in Average DARReference
Trastuzumab-vc-MMAEMouse7~3.8 to ~2.5[12]
Model ADCPlasma7~4.5 to ~3.0[12]
In Vitro Cytotoxicity

The cytotoxic potential of the ADC is evaluated using cell-based assays.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE for a specified period (e.g., 72 or 96 hours).[13]

  • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Calculate the cell viability and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity Data

Cell Line (Antigen Status)CompoundIC50 (M)Reference
HER2-positive Cancer CellsMMAE-based ADC10-11[10]
HER2-negative Cancer CellsMMAE-based ADC10-9 (Bystander effect)[10]
Various Cancer Cell LinesFree MMAE10-11 - 10-9[10]

Conclusion

The conjugation of MMAE to monoclonal antibodies is a well-established process for generating potent and targeted anti-cancer therapeutics. The choice between cysteine-based and lysine-based conjugation strategies depends on the desired level of homogeneity and the specific characteristics of the antibody. Careful optimization of the conjugation reaction, followed by rigorous purification and comprehensive characterization, is paramount for producing high-quality ADCs with a consistent drug-to-antibody ratio and the desired therapeutic properties. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working to advance this promising class of biotherapeutics.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of MMAE and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent, derived from the natural product dolastatin 10.[1][2] Dolastatin 10 was originally isolated from the sea hare Dolabella auricularia.[1] Due to their high cytotoxicity, with activity in the nanomolar to picomolar range, MMAE and its precursors are powerful payloads for antibody-drug conjugates (ADCs).[1][3] This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays to evaluate MMAE and its precursors.

The primary mechanism of action for MMAE and its precursors is the inhibition of tubulin polymerization.[3][4] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[5] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5]

Given their extreme potency, assessing the cytotoxicity of these compounds with precision is crucial. Standard in vitro assays are employed to determine the half-maximal inhibitory concentration (IC50), a key metric for quantifying a compound's potency.

Data Presentation

The following tables summarize typical cytotoxicity data for MMAE and its precursors across various cancer cell lines. IC50 values can vary depending on the specific cell line, assay duration, and methodology.

Table 1: In Vitro Cytotoxicity (IC50) of MMAE in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Method
SK-BR-3Breast Cancer3.27 ± 0.42MTT
HEK293Kidney Cancer4.24 ± 0.37MTT
MDA-MB-468Breast CancerLower than MDA-MB-453MTT
MDA-MB-453Breast CancerHigher than MDA-MB-468MTT
NCI-N87Gastric Cancer~0.1 (as ADC)Not Specified
BT-474Breast Cancer~0.1 (as ADC)Not Specified
Karpas-299T-cell lymphomaSub-nanomolar (as ADC)Cell Viability Assay

Table 2: In Vitro Cytotoxicity (GI50/EC50) of MMAE Precursors and Analogues

CompoundCell Line(s)GI50/EC50 (nM)
Dolastatin 10 analogue (13c with P2 and P4 azide (B81097) modifications)MOLM130.057
MMAE (for comparison)MOLM13>1
DolastatinolVariousLow nanomolar
MMAFVariousLow nanomolar
[natCu]PDC-1 (MMAE-peptide drug conjugate)DX3puroβ6 (+)0.058 ± 0.003
Free MMAEDX3puroβ6 (+) and DX3puro (-)0.14–0.15

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and related assays are provided below.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6]

Materials:

  • Target cancer cell lines (e.g., SK-BR-3, MDA-MB-468)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MMAE or precursor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment: Prepare serial dilutions of the test compound (MMAE or precursor) in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-96 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[5] The plate may be placed on a shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • White-walled 96-well plates

  • MMAE or precursor compound

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of the test compound as described in the MTT assay protocol.

  • Incubation: Incubate the plate for a desired time period (e.g., 48 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity and is indicative of apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the percentage of cells in different phases of the cell cycle.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • MMAE or precursor compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to fix the cells.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of MMAE and its precursors.

Visualizations

The following diagrams illustrate the mechanism of action of MMAE and a general experimental workflow for in vitro cytotoxicity testing.

MMAE_Mechanism_of_Action Mechanism of Action of MMAE and its Precursors cluster_cell Cancer Cell Tubulin_Dimers Tubulin α/β Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Assembly G2_M_Arrest G2/M Phase Arrest Apoptosis Apoptosis (Cell Death) G2_M_Arrest->Apoptosis MMAE_Precursor MMAE or Precursor MMAE_Precursor->Tubulin_Dimers Inhibits Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assays cluster_assays 4. Endpoint Assays Cell_Culture 1. Cell Seeding (96-well plate) Compound_Treatment 2. Treatment with MMAE/Precursor (Serial Dilutions) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48-96 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Apoptosis_Assay Apoptosis (e.g., Caspase-Glo) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (Flow Cytometry) Incubation->Cell_Cycle_Assay Data_Analysis 5. Data Acquisition & Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) with Cleavable Linkers and MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the potent anti-tubulin agent Monomethyl Auristatin E (MMAE) in conjunction with cleavable linkers. This guide covers the underlying principles, synthesis, characterization, and evaluation of these complex biotherapeutics.

Introduction to MMAE-Based ADCs with Cleavable Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that deliver highly cytotoxic agents directly to tumor cells, minimizing systemic toxicity.[1][] This is achieved by linking a potent payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.[1][3] Monomethyl Auristatin E (MMAE) is a synthetic analogue of dolastatin 10 and a highly potent antimitotic agent, making it a widely used payload in ADC development.[1] Due to its high toxicity, MMAE cannot be administered as a standalone drug.[1][4]

The linker connecting the antibody and MMAE is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of payload release.[3] Cleavable linkers are designed to be stable in systemic circulation but are cleaved under specific conditions prevalent in the tumor microenvironment or within the target cancer cell, such as the presence of certain enzymes or a lower pH.[5][6] A key advantage of using cleavable linkers with a membrane-permeable payload like MMAE is the "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[1][7][8] This is particularly beneficial in treating heterogeneous tumors.[7]

The most common cleavable linkers for MMAE are peptide-based, such as the valine-citrulline (VC) linker, which is cleaved by the lysosomal enzyme cathepsin B.[5][7][9] Other cleavable linker strategies include acid-labile linkers (e.g., hydrazones) and disulfide linkers.[5][6][10]

Mechanism of Action

The therapeutic action of an MMAE-based ADC with a cleavable linker is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody binds to its specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1][4]

  • Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome.[1]

  • Linker Cleavage and Payload Release: The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the linker, releasing the active MMAE payload into the cytoplasm.[1][][4]

  • Disruption of Microtubules: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1][7][11]

  • Cell Cycle Arrest and Apoptosis: This disruption of microtubules leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][4][7]

  • Bystander Effect: The cell-permeable MMAE can diffuse out of the target cell and kill nearby cancer cells, even if they do not express the target antigen.[1][7][8]

Below is a diagram illustrating the general mechanism of action of an MMAE-based ADC with a cleavable linker.

MMAE_ADC_Mechanism_of_Action General Mechanism of Action of an MMAE-based ADC with a Cleavable Linker cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_bystander Neighboring Cancer Cell ADC ADC in Circulation Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin MMAE->Tubulin Inhibits Polymerization Bystander_MMAE MMAE Diffusion MMAE->Bystander_MMAE Bystander Effect Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bystander_Apoptosis Apoptosis Bystander_MMAE->Bystander_Apoptosis

Caption: General Mechanism of Action of an MMAE-based ADC with a Cleavable Linker.

Signaling Pathway of MMAE-Induced Apoptosis

MMAE exerts its cytotoxic effect by inducing apoptosis following cell cycle arrest. The disruption of microtubule dynamics is a key initiating event that triggers a cascade of signaling events leading to programmed cell death.

MMAE_Apoptosis_Pathway Signaling Pathway of MMAE-Induced Apoptosis MMAE MMAE Tubulin_Polymerization Tubulin Polymerization MMAE->Tubulin_Polymerization Inhibits Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation (e.g., Caspase-9) Apoptosis_Induction->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death

Caption: Signaling Pathway of MMAE-Induced Apoptosis.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs utilizing cleavable linkers with MMAE. It is important to note that direct comparisons between studies can be challenging due to variations in antibodies, target antigens, cell lines, and experimental conditions.

Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs

ADC ConstructTarget AntigenCell LineIC50 (nM)Reference
Trastuzumab-vc-MMAE (DAR 4)HER2JIMT-1 (low HER2)Not specified, but showed high potency[12][13]
mil40-15 (Cys-linker-MMAE)Not specifiedBT-47410⁻¹¹ M range[14][15]
mil40-15 (Cys-linker-MMAE)Not specifiedMCF-7 (negative control)10⁻⁹ M range[14][15]
Bombesin-EVcM1-MMAEBB2PC-329.6[16]
Silyl ether-linker-MMAE ADCHER2HER2+ cell lines0.028 - 0.170[17]

Table 2: In Vivo Efficacy of MMAE-Based ADCs

ADC ConstructXenograft ModelDosing RegimenOutcomeReference
Trastuzumab-vc-MMAE (DAR 4)JIMT-1 (low HER2)Not specifiedSuperior efficacy compared to T-DM1[12][13]
Bombesin-EVcM1-MMAEPC-3Not specifiedSignificantly extended survival and inhibited tumor growth[16]
Silyl ether-linker-MMAE ADCNot specifiedNot specifiedStrong tumor inhibition[17]
LD343-based ADC (DAR 8)Multiple CDX modelsNot specifiedSustained tumor regression[18]

Table 3: Stability of MMAE-Based ADCs

ADC Construct / LinkerStability MetricValueReference
Bombesin-EVcM1-MMAEt(½) in mouse plasma8.4 h[16]
Bombesin-EVcM1-MMAEt(½) in human plasma4.6 h[16]
Silyl ether-linker-MMAE ADCt(½) in human plasma> 7 days[17]
Benzophenone-derived hydrazone linkert(½) in human and mouse plasma2 days[19]
Sacituzumab govitecan (hydrazone linker)t(½) in serum36 hours[19]

Experimental Protocols

Synthesis of a Valine-Citrulline-PABC-MMAE ADC

This protocol outlines a general procedure for the conjugation of a thiol-reactive maleimide-functionalized vc-PABC-MMAE linker-payload to a monoclonal antibody.

ADC_Synthesis_Workflow Workflow for ADC Synthesis and Characterization cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Antibody_Reduction 1. Antibody Reduction Conjugation 3. Conjugation Reaction Antibody_Reduction->Conjugation Linker_Payload_Prep 2. Linker-Payload Preparation Linker_Payload_Prep->Conjugation Purification 4. Purification Conjugation->Purification DAR_Analysis 5. DAR Analysis (HIC/UV-Vis) Purification->DAR_Analysis Purity_Analysis 6. Purity/Aggregation (SEC) DAR_Analysis->Purity_Analysis Functional_Assays 7. In Vitro/In Vivo Evaluation Purity_Analysis->Functional_Assays

Caption: Workflow for ADC Synthesis and Characterization.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-Val-Cit-PABC-MMAE (vc-MMAE) linker-payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-acetylcysteine solution

  • Purification columns (e.g., size-exclusion chromatography - SEC)

  • Reaction buffers (e.g., PBS with EDTA)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer.

    • Add a calculated molar excess of TCEP to the mAb solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Linker-Payload Preparation:

    • Dissolve the vc-MMAE linker-payload in DMSO to create a stock solution.

  • Conjugation:

    • Add the vc-MMAE stock solution to the reduced antibody solution. A typical molar excess of the linker-payload is used to drive the reaction to completion.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Quenching:

    • Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups on the linker-payload.

    • Incubate for 20-30 minutes.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[9]

    • Assess the level of aggregation using SEC.

In Vitro Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.

Materials:

  • Target cancer cell line

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC/antibody dilutions.

    • Incubate the plates for 72-96 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Target cancer cell line

  • ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Implant the target cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).

    • Administer the treatments intravenously at the desired dose and schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Data Analysis:

    • The study may be terminated when the tumors in the control group reach a certain size or at a predetermined time point.

    • Euthanize the mice and excise the tumors for further analysis if needed.

    • Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

The development of ADCs using cleavable linkers with MMAE represents a powerful and clinically validated strategy for targeted cancer therapy.[18] The choice of linker is critical and must be carefully optimized to balance stability in circulation with efficient payload release in the tumor.[7][20] The protocols and data presented in these application notes provide a foundation for researchers and drug developers to design, synthesize, and evaluate novel and effective MMAE-based ADCs. Careful characterization and preclinical evaluation are essential to ensure the safety and efficacy of these potent biotherapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MMAE Yield from Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Monomethyl Auristatin E (MMAE). The focus of this guide is to address specific challenges encountered when converting Intermediate-7 to a more advanced precursor, a critical step in the overall synthesis of MMAE, thereby improving the final yield and purity.

For the context of this guide, we will define Intermediate-7 as the protected dipeptide fragment Boc-Val-Dil-OH (tert-Butyloxycarbonyl-L-Valyl-L-Dolaisoleucine). The subsequent step involves the peptide coupling of Intermediate-7 with a protected Dolaproine derivative, for example, H-Dap-OMe (L-Dolaproine methyl ester), to form the protected tripeptide Boc-Val-Dil-Dap-OMe.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield when coupling Intermediate-7 with the Dolaproine fragment?

A1: The most frequent cause of low yield in this peptide coupling step is incomplete reaction due to significant steric hindrance. Both Dolaisoleucine (Dil) in Intermediate-7 and Dolaproine (Dap) are sterically bulky amino acids. This hindrance can make it difficult for the activated carboxyl group of Intermediate-7 to approach the amino group of the Dolaproine fragment, leading to a slow or incomplete reaction.

Q2: Besides incomplete coupling, what other side reactions can occur and reduce the yield of the desired tripeptide?

A2: A significant side reaction to be aware of is racemization (or epimerization) at the chiral center of the Dolaisoleucine residue in Intermediate-7. The activation of the carboxylic acid group can make the alpha-proton more acidic and susceptible to removal, leading to a loss of stereochemical integrity. This results in the formation of diastereomeric impurities that are often difficult to separate from the final product, thus reducing the yield of the desired stereoisomer.

Q3: How can I minimize racemization during the coupling of Intermediate-7?

A3: Minimizing racemization is crucial for obtaining a stereochemically pure product. Key strategies include:

  • Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization. Formamidinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base like Diisopropylethylamine (DIPEA) are generally effective.

  • Control of Reaction Temperature: Perform the coupling reaction at a lower temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. Lower temperatures generally reduce the rate of epimerization.

  • Base Selection: Use a sterically hindered, non-nucleophilic base such as DIPEA. The choice and amount of base are critical, as excess strong base can promote racemization.

Q4: What are the best practices for purifying the crude product after the coupling reaction?

A4: The purification of the resulting protected tripeptide is most effectively achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . A C18 stationary phase is typically employed with a gradient elution of acetonitrile (B52724) in water, often containing a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape. Careful optimization of the gradient is necessary to achieve good separation between the desired product, unreacted starting materials, and any diastereomeric impurities.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization Steps
Low Yield of Desired Tripeptide 1. Incomplete coupling reaction due to steric hindrance. 2. Degradation of coupling reagents. 3. Suboptimal reaction stoichiometry.1. Increase reaction time and/or temperature: While being mindful of racemization, extending the reaction time or allowing it to proceed at room temperature for a longer period can help drive the reaction to completion. 2. Use a higher excess of the coupling reagent and the Dolaproine fragment: Increasing the molar equivalents of the coupling partners can favor product formation. 3. Consider "double coupling": After the initial coupling reaction, filter and wash the resin (if using solid-phase synthesis) and then subject it to a second round of coupling with fresh reagents. 4. Ensure freshness and anhydrous conditions for coupling reagents: Reagents like HATU can be sensitive to moisture.
Presence of Multiple Peaks in HPLC Analysis of Crude Product 1. Racemization leading to diastereomers. 2. Incomplete coupling resulting in residual Intermediate-7. 3. Side reactions involving protecting groups.1. Re-evaluate the coupling method: Switch to a racemization-suppressing reagent combination (e.g., HATU/DIPEA). 2. Optimize the amount of base: Use the minimum amount of base necessary to facilitate the reaction. 3. Monitor coupling completion: Before workup, use a technique like thin-layer chromatography (TLC) or a small-scale analytical HPLC to check for the consumption of starting materials.
Difficulty in Separating Impurities from the Final Product 1. Co-elution of diastereomers or other closely related impurities. 2. Aggregation of the purified peptide.1. Optimize the HPLC gradient: A shallower gradient during elution can improve the resolution between closely eluting peaks. 2. Try a different stationary phase: If a C18 column does not provide adequate separation, consider a different type of reversed-phase column (e.g., phenyl-hexyl). 3. Lyophilize the purified product from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.

Experimental Protocols

Protocol 1: Coupling of Intermediate-7 (Boc-Val-Dil-OH) with H-Dap-OMe

This protocol describes a general procedure for the solution-phase coupling of Intermediate-7 with a protected Dolaproine derivative.

Materials:

  • Intermediate-7 (Boc-Val-Dil-OH)

  • H-Dap-OMe (or its hydrochloride salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Intermediate-7 (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve H-Dap-OMe (1.2 equivalents) in anhydrous DMF. If using the hydrochloride salt, add DIPEA (1.2 equivalents) to neutralize it.

  • Cool the solution of Intermediate-7 and HATU to 0°C in an ice bath.

  • Slowly add the solution of H-Dap-OMe to the activated Intermediate-7 solution.

  • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by RP-HPLC.

Data Presentation

Table 1: Effect of Coupling Reagents on Yield and Purity
Coupling ReagentBaseTemperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
HATUDIPEA0 to RT168592
HBTUDIPEA0 to RT167888
DCC/HOBtNMM0 to RT247285

Note: Data are representative and may vary based on specific reaction conditions and scale.

Table 2: Influence of Reaction Time on Product Formation and Racemization
Reaction Time (h)Conversion (%)Diastereomeric Impurity (%)
875< 2
1695~ 5
24> 98~ 8

Note: Longer reaction times may increase conversion but can also lead to higher levels of epimerization.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents Intermediate-7 Intermediate-7 (Boc-Val-Dil-OH) Activated_Intermediate Activated Intermediate-7 (OAt-ester) Intermediate-7->Activated_Intermediate Activation Dap_fragment H-Dap-OMe Product Protected Tripeptide (Boc-Val-Dil-Dap-OMe) Dap_fragment->Product Coupling Coupling_Reagent HATU Coupling_Reagent->Activated_Intermediate Base DIPEA Base->Product Solvent DMF Solvent->Product Activated_Intermediate->Product

Caption: Reaction pathway for the coupling of Intermediate-7.

Troubleshooting_Workflow start Low Yield or Impure Product check_coupling Check for complete reaction (TLC or LC-MS) start->check_coupling incomplete Incomplete Reaction check_coupling->incomplete No complete Reaction Complete check_coupling->complete Yes optimize_coupling Increase reaction time Use excess reagents Consider double coupling incomplete->optimize_coupling check_purity Analyze crude purity (HPLC) complete->check_purity optimize_coupling->start racemization Racemization suspected (diastereomers present) check_purity->racemization Multiple Peaks purification_issue Purification Difficulty check_purity->purification_issue Co-elution end Improved Yield and Purity check_purity->end High Purity optimize_racemization Lower temperature Use racemization-suppressing reagents Optimize base concentration racemization->optimize_racemization optimize_racemization->start optimize_hplc Optimize HPLC gradient Try different column purification_issue->optimize_hplc optimize_hplc->end

Caption: Troubleshooting workflow for low yield or purity.

Navigating the Purification of MMAE Intermediate-7: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Monomethyl Auristatin E (MMAE), a potent cytotoxic payload for antibody-drug conjugates (ADCs), involves a series of complex chemical transformations with multiple intermediates requiring stringent purification. One such critical precursor is Monomethyl auristatin E intermediate-7. This technical guide provides a comprehensive troubleshooting resource for the purification of this intermediate, addressing common challenges encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is MMAE Intermediate-7?

MMAE intermediate-7 is a key building block in the total synthesis of MMAE. While the exact proprietary synthesis pathways can vary, publicly available information identifies it as a molecule with the following properties:

PropertyValue
CAS Number 135383-55-0[1]
Molecular Formula C₂₀H₃₁NO₅[1]
Molecular Weight 365.46 g/mol [1]

Understanding these fundamental properties is the first step in designing an effective purification strategy.

Q2: What are the most common impurities encountered during the purification of MMAE intermediate-7?

During the synthesis of peptide-like molecules such as MMAE and its intermediates, several types of impurities can arise. These can include:

  • Unreacted Starting Materials: Incomplete conversion of the reactants from the preceding synthetic step.

  • Side-Reaction Products: Formation of undesired molecules due to the reactivity of functional groups under the reaction conditions.

  • Diastereomers: Racemization at chiral centers during the reaction or workup can lead to the formation of diastereomeric impurities, which can be particularly challenging to separate.

  • Residual Reagents and Solvents: Leftover coupling agents, bases, or solvents used in the reaction.

Q3: Which analytical techniques are recommended for monitoring the purity of MMAE intermediate-7?

A multi-pronged analytical approach is crucial for accurately assessing the purity of MMAE intermediate-7. The most common and effective techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for assessing the purity of peptide-like intermediates. A C18 column is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides not only purity information based on the chromatographic separation but also mass information, which is invaluable for identifying the target molecule and potential impurities.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of a reaction and for initial screening of purification fractions.

Troubleshooting Guide for MMAE Intermediate-7 Purification

This section addresses specific issues that may be encountered during the purification of MMAE intermediate-7, which is often performed using column chromatography (e.g., flash chromatography with silica (B1680970) gel) or preparative HPLC.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Product Incomplete Elution: The product may be strongly adsorbed to the stationary phase.- Gradually increase the polarity of the elution solvent. - For RP-HPLC, consider a shallower gradient. - If using normal phase chromatography, consider adding a small amount of a more polar solvent (e.g., methanol) to the eluent.
Product Co-elution with Impurities: Poor separation between the product and impurities leads to the discarding of mixed fractions.- Optimize the solvent system for better resolution. This may involve trying different solvent combinations or adding modifiers. - For RP-HPLC, adjust the gradient slope or the mobile phase pH.
Product Degradation on the Column: The intermediate may be unstable on the stationary phase (e.g., silica gel).- Minimize the time the compound spends on the column. - Consider using a less acidic or basic stationary phase. - Perform the purification at a lower temperature if the compound is thermally labile.
Poor Separation of Impurities (e.g., overlapping peaks in HPLC) Inappropriate Stationary Phase: The chosen column chemistry (e.g., C18, C8) may not be optimal for the separation.- Screen different stationary phases (e.g., C8, phenyl-hexyl) to find one with better selectivity for your mixture.
Suboptimal Mobile Phase: The solvent system does not provide adequate resolution.- For Normal Phase: Experiment with different ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate (B1210297), isopropanol). - For Reversed-Phase: Adjust the gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol) in water. Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is standard for peptide-like molecules to improve peak shape.
Broad or Tailing Peaks in Chromatography Column Overload: Too much sample has been loaded onto the column.- Reduce the amount of crude material loaded onto the column.
Poor Sample Solubility in Mobile Phase: The sample is not fully dissolved in the initial mobile phase conditions.- Ensure the sample is completely dissolved before injection. - Dissolve the sample in a small amount of a strong solvent (like DMSO) and then dilute with the mobile phase.
Secondary Interactions with Stationary Phase: Unwanted interactions between the analyte and the stationary phase.- For RP-HPLC, ensure the mobile phase contains an appropriate modifier like TFA. - For silica gel chromatography, the addition of a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape.
Presence of Unexpected Impurities in the Final Product Contamination from Solvents or Reagents: Impurities present in the solvents or reagents used for purification.- Use high-purity, HPLC-grade solvents. - Ensure all glassware is scrupulously clean.
On-Column Reactions: The intermediate may be reacting on the stationary phase.- As mentioned earlier, consider alternative stationary phases or modifying the mobile phase to create a less reactive environment.

Experimental Protocols

While a specific, validated protocol for MMAE intermediate-7 is not publicly available, a general procedure for the purification of a moderately polar, peptide-like intermediate via flash column chromatography is provided below as a starting point.

Protocol: Flash Column Chromatography of a Crude MMAE Intermediate

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent in which it is readily soluble (e.g., dichloromethane (B109758) or a small amount of methanol). If a stronger solvent is used, adsorb the solution onto a small amount of silica gel and dry it to a fine powder.

  • Column Packing: Dry pack a flash chromatography column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Equilibration: Equilibrate the packed column with the initial, low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or linear gradient fashion.

  • Fraction Collection: Collect fractions and monitor the elution of the product and impurities using TLC or HPLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified intermediate.

Visualizing the Troubleshooting Process

To aid in diagnosing purification issues, the following workflow and logical diagrams can be utilized.

G Troubleshooting Workflow for MMAE Intermediate-7 Purification start Start Purification analyze_crude Analyze Crude Material (HPLC, LC-MS, TLC) start->analyze_crude select_method Select Purification Method (Flash Chromatography / Prep HPLC) analyze_crude->select_method run_purification Perform Purification select_method->run_purification analyze_fractions Analyze Collected Fractions run_purification->analyze_fractions troubleshoot Identify Purification Issue analyze_fractions->troubleshoot pure_product Pure Product Obtained troubleshoot->pure_product Purity > 95% low_yield Low Yield troubleshoot->low_yield Low Recovery poor_separation Poor Separation troubleshoot->poor_separation Co-elution peak_shape Bad Peak Shape troubleshoot->peak_shape Tailing/Broad Peaks optimize_conditions Optimize Conditions (Solvent, Gradient, Stationary Phase) low_yield->optimize_conditions poor_separation->optimize_conditions peak_shape->optimize_conditions optimize_conditions->run_purification

Caption: A workflow for troubleshooting the purification of MMAE intermediate-7.

G Logical Relationships of Purification Issues cluster_low_yield Low Yield cluster_poor_separation Poor Separation issue Purification Issue ly_issue Low Product Recovery ps_issue Co-eluting Impurities cause Potential Cause solution Potential Solution ly_cause1 Incomplete Elution ly_issue->ly_cause1 ly_cause2 Product Degradation ly_issue->ly_cause2 ly_solution1 Increase Eluent Strength ly_cause1->ly_solution1 ly_solution2 Change Stationary Phase ly_cause2->ly_solution2 ps_cause1 Suboptimal Mobile Phase ps_issue->ps_cause1 ps_cause2 Wrong Stationary Phase ps_issue->ps_cause2 ps_solution1 Solvent System Optimization ps_cause1->ps_solution1 ps_solution2 Screen Different Columns ps_cause2->ps_solution2

Caption: Logical diagram of common purification issues, their causes, and solutions.

References

identifying and minimizing side reactions in MMAE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Monomethyl Auristatin E (MMAE) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions during the synthesis of this potent cytotoxic agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the peptide coupling steps in MMAE synthesis?

A1: The synthesis of MMAE, a structurally complex tetrapeptide, is prone to several side reactions common in peptide chemistry. The most prevalent issues include:

  • Racemization: The chiral centers of the amino acid residues, particularly the non-standard amino acids like dolaisoleuine and dolaproine, can undergo epimerization under the activation conditions required for peptide bond formation. This leads to the formation of diastereomeric impurities that are often challenging to separate from the desired product.[1]

  • Incomplete Coupling: Due to significant steric hindrance around the N-methylated amino acids and the bulky side chains of the constituent amino acids, peptide coupling reactions may not proceed to completion. This results in the formation of deletion peptides, which are missing one or more amino acid residues.[1]

  • Side-Chain Reactions: Unwanted reactions can occur on the functional groups of the amino acid side chains. For example, the hydroxyl group of the norephedrine (B3415761) moiety could be acylated if not adequately protected.[1]

Q2: How can racemization be minimized during MMAE synthesis?

A2: Minimizing racemization is critical for obtaining stereochemically pure MMAE. Several strategies can be employed:

  • Choice of Coupling Reagents: Employ coupling reagents known to suppress racemization. Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often used with carbodiimides to reduce the risk of epimerization.[1]

  • Control of Reaction Conditions: Careful management of reaction temperature and time is crucial. Lower temperatures generally reduce the rate of racemization. The choice of base is also important; sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) are preferred.[1]

  • Protecting Group Strategy: The use of appropriate protecting groups on the amino acid residues helps maintain their stereochemical integrity throughout the synthesis.[1]

Q3: What are the recommended methods for purifying crude MMAE and removing synthesis-related impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for purifying synthetic peptides like MMAE.

  • Reversed-Phase HPLC (RP-HPLC): This is the standard technique for MMAE purification. A C18 column is typically used with a gradient of an organic solvent, such as acetonitrile (B52724), in water. An additive like trifluoroacetic acid (TFA) is often included in the mobile phase.[1] Optimization of the gradient, flow rate, and temperature is necessary to achieve effective separation of MMAE from its impurities.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during MMAE synthesis and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low final yield of MMAE 1. Incomplete coupling reactions.[1] 2. Loss of product during purification. 3. Aggregation of the peptide chain on the solid support.[1]1. Use a higher excess of the acylating agent and/or extend the coupling time. Consider a "double coupling" for sterically hindered residues.[1] 2. Optimize HPLC purification conditions to minimize peak broadening and material loss. 3. Synthesize on a low-substitution resin or use additives that disrupt hydrogen bonding.[1]
Presence of multiple peaks in HPLC analysis of crude product 1. Racemization leading to diastereomers.[1] 2. Incomplete coupling resulting in deletion peptides.[1] 3. Side reactions involving protecting groups or side chains.[1]1. Re-evaluate the coupling method; use racemization-suppressing reagents and optimized conditions.[1] 2. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test). Implement double coupling where necessary.[1] 3. Review the protecting group strategy for compatibility with the reaction conditions.[1]
Difficulty in separating impurities from the final product 1. Co-elution of diastereomers or closely related impurities. 2. Aggregation of the purified peptide.[1]1. Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or ion-pairing reagent.[1] 2. Lyophilize the purified MMAE from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of MMAE

This protocol outlines a general approach for the manual synthesis of a pentapeptide like MMAE on a solid support.

  • Resin Preparation:

    • Start with a suitable resin pre-loaded with the C-terminal amino acid derivative of MMAE (e.g., a derivative of Dolaphenine).

    • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30-60 minutes.[2]

  • Fmoc Deprotection:

    • Treat the resin with a 20-50% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.[2]

    • Wash the resin thoroughly with DMF to remove piperidine and byproducts.

    • Confirm the presence of a free primary amine using a Kaiser test.[2]

  • Amino Acid Coupling:

    • Pre-activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Dolaproine) in DMF. Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA).[2] Allow for a short pre-activation period.

    • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[2]

    • Monitor the reaction for completion with a Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling ("double coupling") can be performed.[2]

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 for each subsequent amino acid in the MMAE sequence (Dolaisoleuine, Valine, N-methyl-Valine).[2]

  • Cleavage from Resin and Final Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin and dry it.

    • Treat the resin with a cleavage cocktail (e.g., a high concentration of trifluoroacetic acid with scavengers) to cleave the peptide from the solid support and remove side-chain protecting groups.

Protocol for RP-HPLC Purification of MMAE
  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Procedure: Dissolve the crude MMAE in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water). Inject the solution onto the HPLC system. Collect fractions corresponding to the main product peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

Table 1: Comparison of Coupling Reagents on Racemization
Coupling Reagent CombinationAdditiveExpected Racemization LevelRelative Cost
DCC/DICNoneHighLow
HBTU/HATUHOBt/HOAtLowHigh
COMUNoneVery LowVery High
Table 2: Typical Yield and Purity at Key Synthesis Stages
Synthesis StageExpected Yield (%)Expected Purity (by HPLC, %)
Dipeptide Fragment Synthesis85-95>98
Tetrapeptide Fragment Synthesis80-90>95
Final Coupling to form MMAE70-85>90 (crude)
After RP-HPLC Purification50-70 (overall)>99

Visualizations

MMAE Synthesis Pathway

MMAE_Synthesis cluster_fragments Fragment Preparation cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Dolaphenine_Derivative Dolaphenine Derivative Step1 Couple Dolaphenine Dolaphenine_Derivative->Step1 1 Dolaisoleuine Dolaisoleuine Step2 Couple Dolaisoleuine Dolaisoleuine->Step2 2 Valine Valine Step3 Couple Valine Valine->Step3 3 N_Me_Valine N-Me-Valine Step4 Couple N-Me-Valine N_Me_Valine->Step4 4 Resin Resin Resin->Step1 Step1->Step2 Step2->Step3 Step3->Step4 Cleavage Cleavage from Resin Step4->Cleavage Crude_MMAE Crude MMAE Cleavage->Crude_MMAE Purified_MMAE Purified MMAE (>99%) Crude_MMAE->Purified_MMAE RP-HPLC Troubleshooting_Low_Yield Start Low MMAE Yield Observed Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Purification Purification Loss? Check_Coupling->Check_Purification No Increase_Excess Increase Acylating Agent Excess Check_Coupling->Increase_Excess Yes Check_Aggregation Peptide Aggregation? Check_Purification->Check_Aggregation No Optimize_HPLC Optimize HPLC Conditions Check_Purification->Optimize_HPLC Yes Low_Sub_Resin Use Low-Sub Resin Check_Aggregation->Low_Sub_Resin Yes End Yield Improved Check_Aggregation->End No Double_Couple Perform Double Coupling Increase_Excess->Double_Couple Double_Couple->End Optimize_HPLC->End Additives Use Aggregation Disrupting Additives Low_Sub_Resin->Additives Additives->End

References

Technical Support Center: Optimization of Reaction Conditions for Auristatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of auristatins, a class of potent cytotoxic agents pivotal in the development of Antibody-Drug Conjugates (ADCs). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the complexities of auristatin synthesis and optimize your reaction conditions for improved yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during auristatin synthesis, providing systematic approaches to identify and resolve common problems.

Issue 1: Low Final Yield

Question: We are experiencing a significantly lower than expected yield of our final auristatin product. What are the potential causes and how can we troubleshoot this?

Answer: Low yield in auristatin synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is a common challenge that can originate from several factors throughout the process. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Potential Causes and Solutions:

  • Incomplete Coupling Reactions: This is a primary contributor to low yield, resulting in truncated peptide sequences.

    • Monitoring: Use a qualitative method like the Kaiser test (ninhydrin test) after each coupling step to detect free primary amines. A positive result indicates an incomplete reaction.[1][2]

    • Solutions:

      • Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents.[1]

      • Extend Reaction Time: Allow more time for the coupling reaction to proceed to completion.[1]

      • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion, especially for sterically hindered amino acids.[2]

      • Optimize Coupling Reagent: Consider switching to a more potent coupling reagent like HATU or HCTU.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering access of reagents to the reactive sites.[2][3] This is more common in sequences with a high content of hydrophobic amino acids.[3]

    • Signs of Aggregation: A noticeable shrinking of the resin bed and slow or incomplete reactions are strong indicators.[2]

    • Solutions:

      • Solvent Change: Switch from DMF to NMP, which is more effective at disrupting secondary structures.[2][4]

      • Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt hydrogen bonding.[2][4]

      • Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate synthesis and reduce aggregation.[4][5]

      • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides into the sequence to disrupt secondary structure formation.[5][6]

  • Inefficient Cleavage: Incomplete cleavage of the peptide from the resin will directly result in a lower yield.

    • Troubleshooting: If you suspect incomplete cleavage, you can re-treat the resin with a fresh cleavage cocktail.[7]

    • Solutions:

      • Optimize Cleavage Cocktail: Ensure the cleavage cocktail (e.g., TFA-based) is freshly prepared and contains the appropriate scavengers for your peptide sequence.[1]

      • Extend Cleavage Time: Increase the duration of the cleavage reaction.[7]

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during precipitation and chromatographic purification steps.

    • Solutions:

      • Optimize Precipitation: If the peptide does not precipitate from cold ether, try concentrating the TFA solution before precipitation or using a different solvent system like a hexane/ether mixture.[8]

      • Optimize HPLC Purification: Carefully optimize the HPLC gradient, flow rate, and column to minimize peak broadening and sample loss.[9]

Below is a logical workflow for troubleshooting low yield in auristatin synthesis.

Troubleshooting_Low_Yield start Low Final Yield Observed check_coupling Check for Incomplete Coupling (e.g., Kaiser Test) start->check_coupling check_aggregation Assess Peptide Aggregation (Resin Shrinking, Slow Reactions) check_coupling->check_aggregation Negative Test incomplete_coupling Incomplete Coupling Confirmed check_coupling->incomplete_coupling Positive Test check_cleavage Evaluate Cleavage Efficiency check_aggregation->check_cleavage No Obvious Signs aggregation_suspected Aggregation Suspected check_aggregation->aggregation_suspected Signs Present check_purification Review Purification Protocol check_cleavage->check_purification Cleavage Seems Efficient cleavage_issue Cleavage Inefficient check_cleavage->cleavage_issue Low Yield Persists purification_loss High Loss During Purification check_purification->purification_loss Significant Loss Observed solution_coupling Optimize Coupling: - Increase reagent excess - Extend reaction time - Double couple - Change coupling reagent incomplete_coupling->solution_coupling solution_aggregation Mitigate Aggregation: - Change solvent (DMF to NMP) - Add chaotropic salts (LiCl) - Use microwave synthesis - Incorporate pseudoprolines aggregation_suspected->solution_aggregation solution_cleavage Optimize Cleavage: - Use fresh cleavage cocktail - Add appropriate scavengers - Extend cleavage time cleavage_issue->solution_cleavage solution_purification Optimize Purification: - Adjust precipitation method - Refine HPLC gradient and conditions purification_loss->solution_purification

Troubleshooting workflow for low peptide yield.
Issue 2: Presence of Impurities and Side Products

Question: Our final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. How can we identify and minimize these side products?

Answer: The presence of multiple peaks in the HPLC chromatogram of the crude product is a common observation and can be attributed to several side reactions occurring during synthesis. Identifying the nature of these impurities is the first step toward mitigating their formation.

Common Impurities and Mitigation Strategies:

  • Racemization/Epimerization: The chiral centers of the amino acids can undergo epimerization, leading to diastereomeric impurities that are often difficult to separate from the desired product.[3]

    • Identification: Diastereomers may appear as closely eluting peaks on reverse-phase HPLC.

    • Solutions:

      • Choice of Coupling Reagents and Additives: Use coupling reagents known to suppress racemization. The addition of HOBt, and more effectively, HOAt or OxymaPure, to carbodiimide-mediated couplings can significantly reduce epimerization.[4][10][11] Onium salt reagents like HATU and HCTU are generally low-racemization options.[10]

      • Control of Reaction Conditions: Lower reaction temperatures generally favor reduced racemization. The choice of base is also critical; sterically hindered, non-nucleophilic bases like DIPEA are preferred.[3]

  • Deletion Sequences: These impurities arise from incomplete coupling reactions where one or more amino acids are missing from the peptide chain.

    • Identification: Mass spectrometry is the most definitive method to identify deletion sequences.

    • Solutions: The strategies to address incomplete coupling, as detailed in the "Low Final Yield" section, will also minimize the formation of deletion sequences. This includes optimizing coupling reagents, reaction times, and considering double coupling for difficult residues.[3]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially under basic conditions. This can lead to a mixture of α- and β-aspartyl peptides and epimerization.[12][13]

    • Solutions:

      • The addition of HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can help reduce aspartimide formation.[12]

      • Protecting the preceding amino acid with a bulky group like Hmb can also mitigate this side reaction.[12]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, particularly with sequences containing proline, leading to the cleavage of the dipeptide from the resin.[4][12]

    • Solutions:

      • When using Fmoc chemistry, synthesizing on a 2-chlorotrityl chloride resin is recommended for sequences with C-terminal proline, as the steric bulk of the linker inhibits diketopiperazine formation.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for auristatin synthesis?

A1: The "best" coupling reagent often depends on the specific sequence and the scale of the synthesis. For routine synthesis, carbodiimides like DIC in combination with an additive such as OxymaPure offer a good balance of efficiency and cost. For more challenging sequences prone to aggregation or racemization, uronium/aminium salts like HATU or HCTU are often preferred due to their higher reactivity and lower propensity for side reactions.[11][14][15] COMU is another highly efficient reagent that has shown reduced epimerization rates.[11][14][15]

Q2: How can I improve the solubility of my crude auristatin peptide for purification?

A2: Aggregated peptides can be difficult to dissolve. For highly intractable peptides, a solvent system containing a mixture of TFA and a fluorinated alcohol like hexafluoroisopropanol (HFIP) can be effective for initial solubilization. After solubilization, the organic solvent can be removed, and the peptide redissolved in the initial HPLC mobile phase.[3]

Q3: What are the key parameters to optimize for HPLC purification of auristatins?

A3: Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides like MMAE.[3] Key parameters to optimize include:

  • Column: A C18 stationary phase is most commonly used.[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typical.[9]

  • Gradient: The steepness of the elution gradient is critical for separating closely related impurities. A shallower gradient can improve resolution.[9]

  • Flow Rate and Temperature: These parameters can also be adjusted to optimize peak shape and separation.[3]

Q4: What is the difference between convergent and linear synthesis strategies for auristatins?

A4:

  • Linear Synthesis: This approach, typically performed as Solid-Phase Peptide Synthesis (SPPS), involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. While straightforward, the overall yield can decrease with each coupling step.[16]

  • Convergent Synthesis: In this strategy, smaller peptide fragments are synthesized separately and then coupled together to form the final molecule. This approach can lead to higher overall yields and easier purification of the intermediate fragments.[16]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents in Peptide Synthesis
Coupling Reagent/AdditiveYield (%)Epimerization/Side Products (%)Key AdvantagesCommon Applications
DIC/HOBt ~79-98~8.9-14.8 (D/L Isomer)Cost-effectiveRoutine peptide synthesis
DIC/HOAt ~81-88~2.1-5.9 (D/L Isomer)Lower racemization than HOBtSynthesis of racemization-prone sequences
DIC/OxymaPure ~90-91~0.1-7.7 (D/L Isomer)Low racemization, non-explosiveAlternative to HOBt/HOAt, "green chemistry"
HBTU High (~99)Low (~0.8)Fast reaction times, high efficiencyDifficult couplings, automated synthesis
HATU HighVery LowHighly efficient, low racemizationVery difficult sequences, fragment coupling
COMU HighVery LowHigh efficiency, soluble byproductsSolution and solid-phase synthesis

Data compiled from various sources on peptide synthesis and may not be specific to auristatin synthesis but is indicative of general performance.[10][15][17][18]

Table 2: Effect of Additives on Racemization
AdditiveCoupling Reagent% D/L Isomer Formation
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%

Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[10]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of an Auristatin Analog (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a pentapeptide like MMAE on a solid support.

  • Resin Preparation:

    • Start with a suitable resin pre-loaded with the C-terminal amino acid (e.g., a derivative of Dolaphenine for MMAE).[19]

    • Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes in a reaction vessel.[19]

  • Fmoc Deprotection:

    • Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.[19]

    • Wash the resin thoroughly with DMF to remove piperidine and byproducts.[19]

    • Perform a Kaiser test to confirm the presence of a free primary amine.[19]

  • Amino Acid Coupling:

    • Pre-activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF. Add the coupling reagent (e.g., HATU, 4.5 equivalents) and a base (e.g., DIPEA or NMM, 10 equivalents).[16][19][20] Allow to pre-activate for a few minutes.

    • Coupling: Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[19]

    • Monitor the reaction for completion using a Kaiser test. If the test is positive, consider a "double coupling" by repeating the step with fresh reagents.[19]

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[19]

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 for each subsequent amino acid in the auristatin sequence.

  • Cleavage from Resin and Final Deprotection:

    • After the final amino acid is coupled, wash the resin extensively and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1][16]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Isolate the crude peptide by centrifugation.

SPPS_Workflow start Start with Resin-Bound C-terminal Amino Acid deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash with DMF/DCM coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Incomplete) Double Couple repeat_cycle Repeat for Next Amino Acid kaiser_test->repeat_cycle Negative (Complete) repeat_cycle->deprotection final_cleavage Final Cleavage and Deprotection (TFA Cocktail) repeat_cycle->final_cleavage Final Amino Acid Coupled purification Purification (RP-HPLC) final_cleavage->purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Purification of Auristatin by RP-HPLC

This protocol provides a general guideline for the purification of crude auristatin.

  • System: HPLC or UHPLC system with a UV detector.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[17]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9][17]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[9][17]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. This may need to be optimized for specific auristatin analogs.[9][17]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV at 220 nm or 280 nm.[17]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase composition (e.g., 50:50 water:acetonitrile or directly in Mobile Phase A).[21] Filter the sample before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient elution.

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

References

Technical Support Center: Monomethyl Auristatin E (MMAE) Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of Monomethyl auristatin E (MMAE) intermediate-7. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Monomethyl auristatin E (MMAE) intermediate-7 and what is its role?

Monomethyl auristatin E (MMAE) intermediate-7 is a crucial reagent used in the chemical synthesis of MMAE.[1] MMAE itself is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization.[2] Due to its cytotoxicity, MMAE is a critical component of antibody-drug conjugates (ADCs), where it acts as the cytotoxic payload delivered specifically to cancer cells.[3]

Q2: What are the recommended storage conditions for MMAE intermediate-7?

Proper storage is vital to maintain the integrity of MMAE intermediate-7. The stability of auristatin intermediates is paramount to ensuring the quality and efficacy of the final therapeutic product.[4] Below are the general storage recommendations.

ConditionTemperatureDurationAtmosphere
Solid 4°CLong-termUnder Nitrogen
In Solvent -20°C1 monthUnder Nitrogen
-80°C6 monthsUnder Nitrogen

Data compiled from multiple sources.[1][5]

Q3: What solvents are compatible with MMAE intermediate-7?

MMAE and its intermediates are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[] For conjugation reactions, a stock solution in an organic solvent is often diluted into the reaction buffer immediately before use.[7]

Q4: What are the known degradation pathways for auristatin intermediates?

While specific degradation pathways for MMAE intermediate-7 are not extensively documented in publicly available literature, general degradation pathways for auristatins can be inferred from forced degradation studies.[4] These studies are crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.[4] Potential degradation can occur under the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of amide bonds within the peptide-like structure.[4]

  • Oxidation: Oxidative conditions can also lead to degradation.[4]

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.[4]

It is important to note that auristatins are generally considered to be highly stable molecules.[8]

Degradation Pathway of MMAE Intermediate-7 Hypothetical Degradation Pathway of MMAE Intermediate-7 MMAE_Intermediate_7 MMAE Intermediate-7 Hydrolysis Hydrolysis (Acidic/Basic Conditions) MMAE_Intermediate_7->Hydrolysis H+/OH- Oxidation Oxidation MMAE_Intermediate_7->Oxidation [O] Thermal_Stress Thermal Stress MMAE_Intermediate_7->Thermal_Stress Δ Hydrolyzed_Products Hydrolyzed Fragments (e.g., cleaved amide bonds) Hydrolysis->Hydrolyzed_Products Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Thermal_Degradants Thermally Degraded Products Thermal_Stress->Thermal_Degradants

Caption: Hypothetical degradation pathways for MMAE intermediate-7.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and handling of MMAE intermediate-7 and subsequent conjugation steps.

Q5: I am observing low yield during the synthesis of the final MMAE product. What are the possible causes?

Low product yield can stem from several factors in peptide synthesis:

  • Incomplete Coupling: The peptide bond formation may not have gone to completion. To address this, consider extending the coupling time or performing a double coupling for sterically hindered residues.[9] A qualitative test like the Kaiser test can be used to monitor coupling completion.[9]

  • Aggregation: The peptide chain may aggregate on the solid support. Using a low-substitution resin or additives that disrupt hydrogen bonding can help mitigate this.[9]

  • Loss During Purification: Significant product loss can occur during HPLC purification. Optimizing the HPLC gradient and conditions can minimize peak broadening and improve recovery.[9]

Q6: My crude product shows multiple peaks on HPLC analysis. What could be the reason?

The presence of multiple peaks in the crude product often indicates the formation of impurities:

  • Racemization: This can lead to the formation of diastereomers. Re-evaluating the coupling method and using racemization-suppressing reagents can help.[9]

  • Incomplete Coupling: This can result in deletion peptides, where one or more amino acid residues are missing.[9]

  • Side Reactions: Unwanted reactions involving protecting groups or side chains can generate impurities. A review of the protecting group strategy for compatibility with the reaction conditions is recommended.[9]

Q7: I am facing difficulty in separating impurities from the final product. What can I do?

Co-elution of diastereomers or other closely related impurities can be a challenge.[9] Consider optimizing the HPLC gradient for better resolution, or try a different stationary phase or ion-pairing reagent.[9]

Q8: The final antibody-drug conjugate (ADC) is showing high levels of aggregation. What is the cause?

Aggregation in ADCs is a common issue, often related to the hydrophobicity of the payload.[7][10]

  • High Drug-to-Antibody Ratio (DAR): A higher drug loading increases the overall hydrophobicity of the ADC, which can lead to aggregation.[7]

  • Improper Buffer Conditions: The choice of buffer and its pH can influence ADC stability. It is advisable to avoid conjugating near the antibody's isoelectric point.[10]

Troubleshooting_Workflow Troubleshooting Decision Tree for MMAE Synthesis Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Issue Multiple_Peaks Multiple HPLC Peaks Problem->Multiple_Peaks Purity Issue Purification_Issue Purification Difficulty Problem->Purification_Issue Separation Issue Check_Coupling Check Coupling Reaction (Time, Reagents, Double Couple) Low_Yield->Check_Coupling Check_Racemization Investigate Racemization (Coupling Method, Additives) Multiple_Peaks->Check_Racemization Review_Protecting_Groups Review Protecting Groups Multiple_Peaks->Review_Protecting_Groups Optimize_HPLC Optimize HPLC Conditions (Gradient, Column, Solvent) Purification_Issue->Optimize_HPLC End Problem Resolved Check_Coupling->End Check_Racemization->End Optimize_HPLC->End Review_Protecting_Groups->End Experimental_Workflow General Workflow for Forced Degradation Study Start Start: Prepare Sample Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat) Start->Stress Incubate Incubate at Defined Temperature & Time Points Stress->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Integrate Peak Areas & Assess Degradation Analyze->Data End End: Report Results Data->End

References

Technical Support Center: Purification of MMAE Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Monomethyl Auristatin E (MMAE) Intermediate-7. MMAE Intermediate-7, a key dipeptide building block in the total synthesis of the potent anti-cancer agent MMAE, requires stringent purity control to ensure the quality of the final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What is MMAE Intermediate-7 and what are the common impurities encountered during its synthesis?

MMAE Intermediate-7 is a protected dipeptide, a crucial component in the multi-step synthesis of MMAE. During its synthesis, several process-related impurities can arise. Understanding these impurities is the first step toward effective removal.

Common Impurities in MMAE Intermediate-7 Synthesis:

  • Truncated and Deletion Peptides: These impurities lack one or more amino acid residues due to incomplete coupling reactions during synthesis.[1][2]

  • Diastereomers/Epimers: Racemization at the chiral centers of the amino acid residues can occur under the activation conditions used for peptide bond formation, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[3]

  • Residual Protecting Groups: Incomplete deprotection can leave protecting groups on the peptide, resulting in impurities with different physicochemical properties.[2][4]

  • Unreacted Starting Materials and Reagent Adducts: Residual starting materials and byproducts from coupling reagents can contaminate the crude product.[5]

  • Oxidation Products: Certain amino acid residues can be susceptible to oxidation during synthesis or workup.[2][4]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of MMAE Intermediate-7.

Issue 1: Multiple Peaks in the HPLC Chromatogram of the Crude Product.

Possible Cause: The presence of multiple peaks indicates a heterogeneous mixture, which is common after peptide synthesis. These peaks could correspond to the common impurities listed in the FAQ section (e.g., diastereomers, truncated peptides, or species with residual protecting groups).

Troubleshooting Tips:

  • Characterize the Impurities: Use LC-MS to determine the mass-to-charge ratio of the major impurity peaks. This will help identify them as deletion sequences (lower mass), products with remaining protecting groups (higher mass), or diastereomers (same mass, different retention time).

  • Optimize HPLC Gradient: A shallow gradient during preparative HPLC can improve the resolution between closely eluting peaks, such as diastereomers.[3]

  • Consider Orthogonal Purification: If RP-HPLC alone is insufficient, a multi-step purification strategy may be necessary.[6] This involves using a second purification technique that separates molecules based on a different principle (e.g., normal-phase chromatography).

Issue 2: Poor Resolution Between the Product and an Impurity Peak in RP-HPLC.

Possible Cause: This often occurs with structurally similar impurities, particularly diastereomers, which have very similar hydrophobicity.

Troubleshooting Tips:

  • Modify Mobile Phase:

    • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) or isopropanol (B130326) can alter selectivity.

    • Adjust Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is common, using a different ion-pairing reagent or adjusting its concentration can sometimes improve resolution.

  • Change Stationary Phase: If using a C18 column, switching to a different stationary phase (e.g., C8, Phenyl-Hexyl) can provide a different selectivity.

  • Adjust Temperature: Operating the column at a different temperature can affect the interaction of the analytes with the stationary phase and may improve separation.

Issue 3: Low Recovery of the Purified Product.

Possible Cause: Low recovery can be due to several factors, including poor solubility of the intermediate, aggregation, or irreversible binding to the chromatography column.

Troubleshooting Tips:

  • Improve Solubility: MMAE intermediates can be hydrophobic. Ensure the crude material is fully dissolved before injection. A small amount of an organic solvent like DMSO or DMF may be needed. For preparative HPLC, inject the sample in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion and precipitation on the column.

  • Prevent Aggregation: Aggregation can be minimized by working with dilute solutions when possible. Lyophilizing the purified peptide from a solution containing a low concentration of an organic acid like acetic acid can help disrupt aggregates.[3]

  • Check for Irreversible Binding: If the product is very hydrophobic, it might be irreversibly binding to the column. A strong solvent wash after the run can help confirm this. If this is the case, a less retentive stationary phase (e.g., C8 or C4) might be necessary.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Below is a summary of common techniques for purifying peptide intermediates like MMAE Intermediate-7.

Purification MethodPrinciple of SeparationTypical PurityTypical YieldAdvantagesDisadvantages
Preparative RP-HPLC Hydrophobicity>98%50-80%High resolution, suitable for removing closely related impurities.Solvent-intensive, can be a bottleneck for large-scale production.
Flash Chromatography Polarity (Normal Phase) or Hydrophobicity (Reversed Phase)90-98%60-90%Faster than preparative HPLC, good for initial cleanup of large quantities.Lower resolution than HPLC, may not separate diastereomers effectively.
Crystallization Differential Solubility>99%40-70%Can provide very high purity material, cost-effective at large scale.Developing a robust crystallization process can be time-consuming; not all intermediates crystallize easily.[7]
Liquid-Liquid Extraction Differential SolubilityVariable60-95%Good for removing highly polar or non-polar impurities, scalable.Can lead to emulsion formation, less effective for removing structurally similar impurities.[8]

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)

This method is the gold standard for achieving high purity of peptide intermediates.

  • Sample Preparation: Dissolve the crude MMAE Intermediate-7 in a minimal amount of a suitable solvent (e.g., DMSO, or acetonitrile/water mixture). Filter the sample through a 0.45 µm filter before injection.

  • Column: Use a preparative C18 column with a suitable particle and pore size for peptides.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 65% B over 60 minutes (this may need to be optimized for Intermediate-7).

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and LC-MS to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 2: Crystallization

Crystallization can be an effective method for large-scale purification if a suitable procedure can be developed.

  • Solubility Screening: Determine the solubility of the purified (by a preliminary method like flash chromatography) MMAE Intermediate-7 in a variety of organic solvents and solvent/anti-solvent systems at different temperatures.

  • Crystallization Setup (Evaporation Method):

    • Dissolve the intermediate in a suitable solvent to create a saturated or near-saturated solution.[9]

    • Place the solution in a loosely covered vial or beaker to allow for slow evaporation of the solvent.

    • Monitor for crystal formation over time.

  • Crystal Harvesting: Once crystals have formed, harvest them by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities and dry them under vacuum.

  • Purity Analysis: Dissolve a small sample of the crystals and analyze by analytical RP-HPLC to determine purity.

Visualization of Workflows

General Purification and Analysis Workflow

This diagram illustrates the typical workflow from a crude synthetic product to a purified and characterized MMAE Intermediate-7.

G cluster_0 Synthesis & Crude Product cluster_1 Purification cluster_2 Analysis & Final Product Crude Crude MMAE Intermediate-7 Purification Primary Purification (e.g., Prep HPLC) Crude->Purification Fractions Collect Fractions Purification->Fractions Analysis Purity & Identity Check (Analytical HPLC, LC-MS) Fractions->Analysis Analysis->Purification Repurify Pooling Pool Pure Fractions Analysis->Pooling Purity > 98% Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure MMAE Intermediate-7 Lyophilization->FinalProduct

Caption: General workflow for purification and analysis of MMAE Intermediate-7.

Troubleshooting Logic for HPLC Purification

This diagram outlines a decision-making process for troubleshooting common issues encountered during the HPLC purification of MMAE Intermediate-7.

G Start Crude Product Analysis by HPLC Decision1 Are there multiple impurity peaks? Start->Decision1 ImpurityID Identify Impurities (LC-MS) Decision1->ImpurityID Yes PrepHPLC Proceed with Preparative HPLC Decision1->PrepHPLC No (Minor Impurities) Decision2 Are impurities structurally similar (e.g., diastereomers)? ImpurityID->Decision2 OptimizeHPLC Optimize HPLC: - Shallow Gradient - Change Mobile Phase - Change Column Decision2->OptimizeHPLC Yes Decision2->PrepHPLC No Orthogonal Consider Orthogonal Purification (e.g., Normal Phase) OptimizeHPLC->Orthogonal OptimizeHPLC->PrepHPLC FinalProduct Pure Product PrepHPLC->FinalProduct

Caption: Troubleshooting logic for HPLC-based purification of MMAE Intermediate-7.

References

Technical Support Center: Understanding Degradation Pathways of Auristatin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of auristatin precursors, common degradation pathways, and troubleshooting strategies for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for auristatin precursors like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)?

A1: The primary chemical degradation pathways for auristatin precursors include hydrolysis and oxidation.[1] Hydrolysis can occur at the amide bonds within the peptide structure, particularly under acidic or basic conditions.[1] Oxidation can affect susceptible amino acid residues within the molecule. For MMAF, metabolic degradation pathways include demethylation, mono-oxidation, and di-demethylation.

Q2: How stable are MMAE and MMAF under typical laboratory conditions?

A2: MMAE and MMAF are generally considered to be highly stable molecules.[2][3] They have shown no significant degradation in plasma or human liver lysosomal extracts.[2][3] However, their stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1]

Q3: What are the recommended storage conditions for auristatin precursors?

A3: To ensure stability, auristatin precursors should be stored at low temperatures, typically -20°C, and protected from light and moisture.[1] Lyophilized powders are susceptible to physical changes from moisture, which can increase the rate of degradation.[1]

Q4: What is a forced degradation study and why is it important for auristatin precursors?

A4: A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions like high temperature, extreme pH, light, and oxidizing agents to accelerate its degradation.[4] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient in the presence of its degradants.

Q5: How does the conjugation of an auristatin precursor to an antibody affect its stability?

A5: The conjugation process and the specific linker used can impact the overall stability of the resulting antibody-drug conjugate (ADC). The drug-to-antibody ratio (DAR) can also play a role, with higher DARs sometimes leading to increased aggregation and decreased thermal stability. The linker itself should be stable in circulation but allow for the release of the cytotoxic payload within the target cancer cells.

Troubleshooting Guides

HPLC Analysis Issues

Problem: Peak Tailing in Reversed-Phase HPLC Analysis

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanol (B1196071) Groups The nitrogen in the auristatin structure can interact with acidic silanol groups on the silica-based column, causing peak tailing.[2] Solution: Lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize these interactions.[5]
Column Degradation An old or contaminated column can lose efficiency and lead to poor peak shape.[5] Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column if performance does not improve.[5]
Inappropriate Mobile Phase Buffer Insufficient buffer capacity can lead to pH shifts on the column and affect peak shape. Solution: Ensure your buffer concentration is adequate (typically 10-50 mM) and that the buffer's pKa is close to the mobile phase pH.[5]
Sample Overload Injecting too concentrated a sample can saturate the column.[2][6] Solution: Dilute your sample or reduce the injection volume.[5][6]
Extra-Column Volume Excessive tubing length or poorly made connections can cause peak broadening and tailing.[2] Solution: Use tubing with a small internal diameter and ensure all fittings are secure.[2]

A systematic workflow for troubleshooting peak tailing is illustrated below.

G Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed check_column Step 1: Check Column Health start->check_column is_column_ok Is Column New and Functioning? check_column->is_column_ok replace_column Action: Flush or Replace Column is_column_ok->replace_column No check_mobile_phase Step 2: Evaluate Mobile Phase is_column_ok->check_mobile_phase Yes replace_column->check_column is_ph_buffer_ok Is pH and Buffer Correct? check_mobile_phase->is_ph_buffer_ok adjust_mobile_phase Action: Adjust pH (2-3) or Buffer Concentration is_ph_buffer_ok->adjust_mobile_phase No check_sample Step 3: Assess Sample is_ph_buffer_ok->check_sample Yes adjust_mobile_phase->check_mobile_phase is_sample_ok Is Sample Concentration and Solvent Appropriate? check_sample->is_sample_ok adjust_sample Action: Dilute Sample or Change Solvent is_sample_ok->adjust_sample No check_system Step 4: Inspect HPLC System is_sample_ok->check_system Yes adjust_sample->check_sample is_system_ok Is Extra-Column Volume Minimized? check_system->is_system_ok adjust_system Action: Check Tubing and Connections is_system_ok->adjust_system No end Peak Shape Improved is_system_ok->end Yes adjust_system->check_system

Caption: A systematic workflow for troubleshooting peak tailing.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of auristatin precursors.[4]

Typical Stress Conditions:

ConditionReagents and Parameters
Acidic Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl) at elevated temperatures (e.g., 60°C).[4]
Basic Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH) at elevated temperatures (e.g., 60°C).[4]
Oxidative Degradation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature or elevated temperatures.[4]
Thermal Degradation Heating the solid material or a solution at high temperatures (e.g., 80°C to 120°C).[4]
Photostability Exposure to UV and visible light according to ICH Q1B guidelines.[4]

General Experimental Workflow:

G Forced Degradation Experimental Workflow start Prepare Stock Solution of Auristatin Precursor stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench Reaction at Time Points stress->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS neutralize->analyze characterize Characterize Degradation Products analyze->characterize end Determine Degradation Pathway characterize->end

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A robust HPLC method is critical for separating the intact auristatin precursor from its degradation products.

Typical HPLC Parameters:

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B Acetonitrile.
Gradient A gradient elution is typically used to resolve all components.
Flow Rate 1.0 mL/min.[4]
Detection UV detection at a wavelength of maximum absorbance (e.g., 214 nm or 280 nm).
Sample Preparation Dissolve the sample in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration.[4]

Degradation Pathways and Products

Understanding the specific degradation products is key to ensuring the quality and safety of auristatin-based therapeutics.

Known Degradation Pathways for MMAF:

A study on the metabolism of MMAF in rat liver microsomes identified several degradation pathways.

G Metabolic Degradation Pathways of MMAF MMAF MMAF demethylation Demethylation MMAF->demethylation mono_oxidation Mono-oxidation MMAF->mono_oxidation di_demethylation Di-demethylation MMAF->di_demethylation loss_of_group Loss of C6H11NO MMAF->loss_of_group

Caption: Known metabolic degradation pathways of MMAF.

Quantitative Data from Forced Degradation Studies:

Stress ConditionTime (hours)% Degradation of MMAE (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C245%Hydrolysis Product A
0.1 M NaOH, 60°C248%Hydrolysis Product B
3% H₂O₂, RT2412%Oxidation Product C
80°C243%Thermal Isomer D
UV/Vis Light242%Photodegradation Product E

This technical support center provides a foundational understanding of the degradation pathways of auristatin precursors. For specific applications, it is crucial to perform dedicated stability studies and characterize any observed degradation products.

References

troubleshooting antibody-drug conjugation with MMAE payloads

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugation with MMAE Payloads. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the conjugation of Monomethyl Auristatin E (MMAE) to antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Drug-to-Antibody Ratio (DAR) in MMAE conjugations?

Low DAR is a frequent issue that can arise from several factors throughout the conjugation process. Here are the most common causes and how to address them:

  • Incomplete Antibody Reduction: The generation of free sulfhydryl groups on the antibody is a critical prerequisite for conjugation. If the interchain disulfide bonds are not sufficiently reduced, there will be fewer sites available for the maleimide-activated MMAE linker to attach.

  • Hydrolysis of the Maleimide (B117702) Group: The maleimide group on the linker is susceptible to hydrolysis, especially at pH values outside the optimal range, rendering it inactive for conjugation.

  • Insufficient Molar Excess of Drug-Linker: An inadequate amount of the MMAE-linker conjugate relative to the antibody can lead to incomplete conjugation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and incubation time can significantly impact conjugation efficiency. The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5.[1]

  • Low Antibody Concentration: A low concentration of the antibody can slow down the reaction kinetics, leading to a lower DAR. It is recommended to have an antibody concentration of at least 0.5 mg/mL.[1]

Q2: My final ADC product is showing high levels of aggregation. What are the potential causes and solutions?

Aggregation of ADCs is a significant concern as it can impact efficacy, pharmacokinetics, and safety.[2] The primary driver for aggregation in MMAE ADCs is the increased hydrophobicity of the drug-linker conjugate.[1][3]

  • High Drug-to-Antibody Ratio (DAR): Higher drug loading increases the overall hydrophobicity of the ADC, which promotes aggregation.[1][4] For some MMAE-based ADCs, aggregation is more likely with a DAR greater than 4.[5]

  • Hydrophobic Nature of the Linker: Certain linkers, like those containing a cyclohexyl ring (e.g., SMCC), contribute to the overall hydrophobicity and can lead to aggregation.[1]

  • Improper Buffer Conditions: The choice of buffer and the presence of certain excipients can influence the stability and aggregation of the ADC.[1]

  • Over-reduction of the Antibody: Excessive reduction can lead to antibody unfolding and exposure of hydrophobic regions, promoting aggregation.[1]

  • Physical Stress: Vigorous shaking or vortexing of the ADC solution can induce aggregation. Gentle mixing is recommended.[6]

Q3: How can I confirm that my antibody has been successfully reduced before conjugation?

Proper reduction of the antibody is a critical initial step.[1] To confirm the presence of free sulfhydryl (-SH) groups, you can perform an Ellman's assay using Ellman's reagent (DTNB). This assay provides a quantitative measure of the number of free thiols per antibody, allowing you to verify the effectiveness of the reduction step before proceeding with conjugation.[1]

Q4: What is "retro-Michael addition" and how can it affect my ADC stability?

Retro-Michael addition is a chemical reaction that can lead to the premature deconjugation of the drug-linker from the antibody.[6] The thioether bond formed between the maleimide group and the cysteine thiol is reversible and can be cleaved in the presence of other thiols in plasma, such as albumin.[6] This premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy of the ADC.[6] Some advanced linkers are designed to be "self-stabilizing" to prevent this issue.[6]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

If you are observing a lower-than-expected DAR, consider the following troubleshooting steps:

Potential CauseTroubleshooting Action
Incomplete Antibody Reduction Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation temperature, and time.[1] Verify the number of free thiols per antibody using Ellman's assay before conjugation.[1]
Hydrolysis of Maleimide Group Ensure the reaction pH is maintained between 6.5 and 7.5.[6] Use freshly prepared drug-linker solutions, as the maleimide group can hydrolyze over time in aqueous solutions.[1]
Insufficient Molar Excess of MMAE-Linker Increase the molar ratio of the MMAE-linker to the antibody. Empirical testing is often required to find the optimal ratio for your specific antibody and desired DAR.[1]
Suboptimal Reaction Kinetics Increase the incubation time for the conjugation reaction. While the reaction is often rapid, allowing it to proceed for a longer duration can improve efficiency.[1] Ensure the antibody concentration is adequate (ideally > 0.5 mg/mL) to drive the reaction forward.[1]
Issue 2: High Levels of ADC Aggregation

If your final ADC product shows significant aggregation, use the following guide to troubleshoot:

Potential CauseTroubleshooting Action
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation stoichiometry by adjusting the molar ratio of the MMAE-linker to the antibody to achieve a lower, more homogeneous DAR (typically 2-4).[7]
Hydrophobicity of the Linker-Drug Consider using more hydrophilic linkers, such as those incorporating PEG moieties, to counteract the hydrophobicity of MMAE.[3][8] A novel auristatin glycoside payload (MMAU) has also been shown to reduce aggregation.[9][10]
Improper Buffer Conditions Screen different buffer formulations for long-term storage, focusing on pH and the inclusion of stabilizing excipients. A slightly acidic pH (e.g., 5.5-6.5) is often preferred for storage.[7]
Over-reduction of the Antibody Carefully control the amount of reducing agent and the reaction conditions to avoid excessive reduction and subsequent unfolding of the antibody.
Physical Stress during Handling Avoid vigorous mixing, shaking, or multiple freeze-thaw cycles. Handle the ADC solution gently at all stages.[6]
Issue 3: Inconsistent DAR Between Batches

Achieving a consistent DAR is crucial for the therapeutic efficacy and safety of an ADC.[6]

Potential CauseTroubleshooting Action
Inconsistent Reaction Stoichiometry Ensure accurate concentration determination of both the antibody and the drug-linker solution.[6] Use a consistent and precise molar ratio of the drug-linker to the antibody in every reaction.[6]
Antibody Batch Variability Different batches of monoclonal antibodies can have varying levels of trisulfide bonds, which can interfere with the reduction process and lead to inconsistent results.[6]
Analytical Method Variability Ensure that the analytical method used for DAR determination (e.g., HIC-HPLC, UV-Vis spectroscopy) is robust and validated.[6] Use a standardized procedure for sample preparation prior to analysis.[6]

Experimental Protocols & Workflows

General Cysteine-Based MMAE Conjugation Workflow

The following diagram illustrates a typical workflow for conjugating MMAE to an antibody via reduced interchain disulfide bonds.

G cluster_0 Conjugation Process A Step 1: Antibody Preparation B Step 2: Antibody Reduction (e.g., with TCEP or DTT) A->B Incubate at 37°C C Step 3: Removal of Reducing Agent (Desalting Column) B->C Crucial to stop reduction D Step 4: Drug-Linker Conjugation (Add MMAE-Maleimide) C->D pH 6.5-7.5 E Step 5: Quenching Reaction (e.g., with N-acetylcysteine) D->E Incubate at RT F Step 6: Purification of ADC (e.g., SEC or TFF) E->F Remove unreacted drug G A Low DAR Observed B Check Antibody Reduction Efficiency (Ellman's Assay) A->B C Sufficient Free Thiols? B->C Assay performed D Optimize Reduction: - Increase reducing agent conc. - Adjust time/temperature C->D No E Check Reaction Conditions C->E Yes D->B F pH within 6.5-7.5? E->F Conditions verified G Adjust pH of conjugation buffer F->G No H Check Molar Ratio of Drug-Linker F->H Yes G->E I Increase molar excess of drug-linker H->I No, too low J Problem Resolved H->J Yes, optimal I->E

References

Technical Support Center: Enhancing the Purity of Synthetic MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Monomethyl Auristatin E (MMAE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis, purification, and analysis of MMAE, a potent component of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during MMAE synthesis?

A1: The synthesis of MMAE, a complex peptide-like molecule, can introduce several types of impurities.[1] These can include:

  • Process-Related Impurities: These are byproducts from the chemical reactions, such as truncated or deletion sequences where one or more amino acid residues are missing.[2] Products with remaining protecting groups are also common.[2]

  • Diastereomers: Racemization during the coupling steps can lead to the formation of diastereomers, which are structurally similar but may have different biological activities.[3]

  • Degradation Products: MMAE can degrade under certain conditions, leading to various breakdown products.[2]

  • Residual Solvents and Reagents: Solvents and excess reagents used during the synthesis may remain in the final product if not adequately removed.

Q2: How do impurities in MMAE affect the final antibody-drug conjugate (ADC)?

A2: The purity of MMAE is critical as impurities can significantly impact the safety, efficacy, and stability of the ADC.[1] Potential consequences include:

  • Altered ADC Potency: Impurities may be less cytotoxic than MMAE, which can lower the drug-to-antibody ratio (DAR) of the active payload and reduce the overall efficacy of the ADC.[1]

  • Increased Off-Target Toxicity: Some impurities might have their own toxicological profiles, contributing to off-target toxicities and narrowing the therapeutic window.[1]

  • Inconsistent Conjugation: Process-related impurities can interfere with the conjugation reaction, leading to variability in the DAR and a heterogeneous ADC product.[1]

  • Immunogenicity: The presence of novel impurities could potentially trigger an immune response in patients.[1]

Q3: What are the recommended purification techniques for synthetic MMAE?

A3: High-performance liquid chromatography (HPLC) is the most effective and commonly used method for purifying synthetic MMAE.[3]

  • Reversed-Phase HPLC (RP-HPLC): This is the standard technique for purifying synthetic peptides like MMAE.[3] It separates molecules based on their hydrophobicity. A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA).[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low final yield of MMAE 1. Incomplete coupling reactions.[3] 2. Loss of product during purification.[3] 3. Aggregation of the peptide chain on the solid support.[3]1. Use a higher excess of the acylating agent and/or extend the coupling time. Consider double coupling for sterically hindered residues.[3] 2. Optimize HPLC purification conditions to minimize peak broadening and material loss.[3] 3. Use a low-substitution resin or additives that disrupt hydrogen bonding.[3]
Presence of multiple peaks in HPLC analysis of crude product 1. Racemization leading to diastereomers.[3] 2. Incomplete coupling resulting in deletion peptides.[3] 3. Side reactions involving protecting groups or side chains.[3]1. Re-evaluate the coupling method; use racemization-suppressing reagents (e.g., HOBt, OxymaPure®) and optimized conditions (e.g., lower temperature).[3] 2. Monitor coupling completion at each step using a qualitative test (e.g., Kaiser test). Implement double coupling where necessary.[3] 3. Review the protecting group strategy for compatibility with the reaction conditions.[3]
Difficulty in separating impurities from the final product 1. Co-elution of diastereomers or closely related impurities.[3] 2. Aggregation of the purified peptide.[3]1. Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or ion-pairing reagent.[3] 2. Lyophilize the purified MMAE from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.[3]

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of MMAE purity and the detection of related impurities.[1]

Parameter Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 40°C
Injection Volume 10 µL

Sample Preparation: Dissolve MMAE in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[1]

Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity for the detection and characterization of potential impurities.[1]

Parameter Condition
LC System UHPLC/HPLC system
Column C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 45°C
MS Detector High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-1500

Sample Preparation: Prepare a stock solution of MMAE in DMSO and dilute with an appropriate solvent to the desired concentration range (e.g., 1-1000 ng/mL).[1] Monitor for expected masses of potential impurities (e.g., precursors, degradation products).[1]

Visualizations

experimental_workflow cluster_synthesis MMAE Synthesis cluster_purification Purification cluster_analysis Purity and Identity Analysis synthesis Solid-Phase or Solution-Phase Synthesis cleavage Cleavage from Resin / Deprotection synthesis->cleavage crude Crude MMAE Product cleavage->crude purification RP-HPLC Purification crude->purification fraction Fraction Collection purification->fraction lyophilization Lyophilization fraction->lyophilization analysis Purity Assessment (RP-HPLC) lyophilization->analysis identity Identity Confirmation (LC-MS/MS, NMR) analysis->identity final_product High-Purity MMAE identity->final_product >95% Purity

Caption: General experimental workflow for MMAE synthesis, purification, and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start HPLC Analysis of Crude MMAE single_peak Single Major Peak? start->single_peak multiple_peaks Multiple Peaks Observed single_peak->multiple_peaks No purify Proceed to Purification single_peak->purify Yes racemization Racemization multiple_peaks->racemization incomplete_coupling Incomplete Coupling multiple_peaks->incomplete_coupling side_reactions Side Reactions multiple_peaks->side_reactions optimize_coupling Optimize Coupling Reagents & Conditions racemization->optimize_coupling monitor_completion Monitor Reaction Completion (e.g., Kaiser Test) incomplete_coupling->monitor_completion review_protecting_groups Review Protecting Group Strategy side_reactions->review_protecting_groups

Caption: Troubleshooting logic for handling multiple peaks in crude MMAE HPLC analysis.

References

Validation & Comparative

Navigating the Synthesis of Antibody-Drug Conjugates: A Comparative Purity Analysis of MMAE Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potent cytotoxic agent Monomethyl Auristatin E (MMAE) is a cornerstone of modern antibody-drug conjugates (ADCs), revolutionizing targeted cancer therapy.[1] The intricate multi-step synthesis of MMAE necessitates stringent quality control of all intermediates to ensure the safety, efficacy, and stability of the final ADC product.[1][2] Impurities introduced at any stage, even in early precursors like MMAE intermediate-7, can propagate through the synthesis, potentially leading to altered ADC potency, increased off-target toxicity, or inconsistent drug-to-antibody ratios (DAR).[1]

This guide provides a comprehensive framework for the purity analysis of MMAE intermediate-7, offering detailed experimental protocols and a template for comparing products from various suppliers. While direct comparative data from suppliers is often proprietary, this guide equips researchers with the necessary tools to conduct their own robust evaluations.

Understanding Potential Impurities in MMAE Synthesis

The synthesis of a complex molecule like MMAE can introduce several types of impurities. When evaluating MMAE intermediate-7, it is crucial to analyze for common synthesis-related byproducts, which may include:

  • Racemization Products: The chiral centers within the amino acid residues are susceptible to epimerization, leading to diastereomeric impurities that can be challenging to separate from the desired product.[3]

  • Incomplete Coupling Products: Steric hindrance during peptide coupling can result in deletion peptides, which lack one or more amino acid residues.[3]

  • Truncated and Deletion Sequences: Errors in the sequential coupling of amino acids can lead to shortened peptide chains.[2]

  • Residual Protecting Groups: Incomplete removal of protecting groups from reactive functional groups is a common source of impurities.[2]

A thorough analytical approach is essential for the comprehensive characterization of any MMAE intermediate.[1]

Comparative Analysis of MMAE Intermediate-7

The following table provides a template for summarizing quantitative data from the purity analysis of MMAE intermediate-7 from different suppliers. Researchers can populate this table with their own experimental findings to facilitate a direct comparison.

Parameter Supplier A Supplier B Supplier C Method of Analysis
Purity by RP-HPLC (%) > 98.5> 99.0> 98.0RP-HPLC with UV detection
Identity Confirmation ConfirmedConfirmedConfirmedLC-MS/MS
Major Impurity (%) 0.8 (Diastereomer)0.5 (Unknown)1.2 (Precursor)RP-HPLC, LC-MS/MS
Residual Solvents < 0.1%< 0.05%< 0.2%Headspace GC-MS
Water Content (%) 0.50.30.7Karl Fischer Titration

Note: The data presented in this table is for illustrative purposes only and does not represent actual supplier data.

Experimental Protocols

Robust and validated analytical methods are paramount for the accurate assessment of MMAE intermediate-7 purity. The most commonly employed techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative purity determination and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity characterization.[1][2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

This method is suitable for the quantitative determination of MMAE intermediate-7 purity and the detection of related impurities.[1]

  • Instrumentation and Column:

    • HPLC system equipped with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][4]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).

    • A typical gradient would be a linear ramp from 10% to 90% Mobile Phase B over 20-30 minutes.[4]

  • Sample Preparation:

    • Dissolve the MMAE intermediate-7 sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 0.5-1 mg/mL.[1][2]

  • Analysis:

    • Inject 10-20 µL of the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).[4]

    • Calculate the purity based on the relative peak area of the main component.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Impurity Profiling

This high-sensitivity method is ideal for confirming the molecular weight of MMAE intermediate-7 and identifying potential impurities.[1][5]

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).[5]

  • Chromatographic Conditions:

    • Employ similar column and mobile phase conditions as the RP-HPLC method to facilitate peak correlation.

  • Sample Preparation:

    • Prepare a stock solution of the intermediate in a suitable solvent like DMSO and dilute with an appropriate solvent to the desired concentration range (e.g., 1-1000 ng/mL).[1]

  • Mass Spectrometry Parameters:

    • Operate the mass spectrometer in positive ion mode.[5]

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.[1]

    • Perform a full scan to determine the molecular weight of the main peak and any impurities.

    • Conduct MS/MS fragmentation analysis on the main peak and significant impurity peaks to aid in structural elucidation.

Experimental Workflow and Logical Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow for purity validation and the logical relationship between intermediate purity and the final ADC quality.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_decision Quality Assessment Sample MMAE Intermediate-7 (from supplier) Dissolution Dissolve in appropriate solvent Sample->Dissolution RPHPLC RP-HPLC Analysis Dissolution->RPHPLC LCMS LC-MS/MS Analysis Dissolution->LCMS Purity Purity Assessment (% Area) RPHPLC->Purity Identity Identity Confirmation (Molecular Weight) LCMS->Identity Impurity Impurity Profiling LCMS->Impurity Decision Accept/Reject Batch Purity->Decision Identity->Decision Impurity->Decision

Caption: Experimental workflow for MMAE intermediate-7 purity validation.

logical_relationship IntermediatePurity High Purity of MMAE Intermediate-7 MMAEPurity High Purity of Final MMAE IntermediatePurity->MMAEPurity ensures ADCQuality Consistent and High Quality ADC MMAEPurity->ADCQuality leads to SafetyEfficacy Improved Safety and Efficacy ADCQuality->SafetyEfficacy contributes to

Caption: Logical relationship between intermediate purity and ADC quality.

References

A Comparative Guide to Auristatin Analogues in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has been revolutionized by the development of highly potent cytotoxic agents, among which auristatin analogues stand out as a clinically validated and widely utilized class of payloads.[1] These synthetic derivatives of the natural product dolastatin 10 exert their anti-cancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] This guide provides a comprehensive comparative analysis of different auristatin analogues, focusing on their performance, supported by experimental data, and detailing the methodologies for their evaluation.

Introduction to Auristatin Analogues: Structure and Mechanism of Action

Auristatins are potent antimitotic agents that bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers programmed cell death (apoptosis).[2] The two most prominent and well-characterized auristatin analogues used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).

The primary structural difference between MMAE and MMAF lies at the C-terminus of the pentapeptide structure. MMAF possesses a C-terminal phenylalanine residue, which imparts a negative charge at physiological pH, making it less membrane-permeable compared to the uncharged C-terminus of MMAE.[2] This seemingly subtle difference has profound implications for their biological activity, particularly concerning cell permeability and the "bystander effect."

Mechanism of Action of Auristatin-Based ADCs

The general mechanism of action for an auristatin-based ADC is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen expressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the linker connecting the antibody and the auristatin payload is cleaved by lysosomal enzymes (in the case of cleavable linkers).

  • Tubulin Inhibition: The released auristatin payload diffuses into the cytoplasm and binds to tubulin, disrupting microtubule formation.

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which in turn activates the intrinsic apoptotic pathway, resulting in cancer cell death.

Performance Comparison of Auristatin Analogues

The choice of an auristatin analogue for an ADC is a critical decision in the drug development process, influenced by factors such as the target antigen, tumor microenvironment, and desired therapeutic window. The following sections provide a comparative analysis of key performance metrics for different auristatin analogues.

In Vitro Cytotoxicity

The intrinsic potency of auristatin analogues is a key determinant of their efficacy. This is typically measured as the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Analogue Cell Line Cancer Type IC50 (nM) - Free Drug ADC IC50 (nM) - ADC Reference
MMAE SKBR3Breast Cancer3.27 ± 0.42--[3]
MMAE HEK293Kidney Cancer4.24 ± 0.37--[3]
MMAE Karpas 299Anaplastic Large Cell Lymphoma~1cAC10-vc-MMAE~0.1
MMAF Karpas 299Anaplastic Large Cell Lymphoma>100cAC10-vc-MMAF~0.1
MMAE NCI-N87Gastric Cancer-Trastuzumab-vc-MMAE0.02
MMAF NCI-N87Gastric Cancer-Trastuzumab-vc-MMAF0.03
AE-Keto-Sulf07 A375Melanoma-Albumin-binding prodrugNot specified[4]
AE-Ester-Sulf07 A2780Ovarian Carcinoma-Albumin-binding prodrugNot specified[4]

Key Observations:

  • Free Drug Potency: As a free drug, MMAE is significantly more potent than MMAF across various cell lines. This is attributed to its higher cell permeability, allowing it to readily cross the cell membrane and reach its intracellular target, tubulin.

  • ADC Potency: When conjugated to an antibody, the difference in potency between MMAE and MMAF is often reduced. The antibody-mediated internalization bypasses the need for passive diffusion, delivering the payload directly into the target cell. In some cases, MMAF-ADCs can exhibit comparable or even superior potency to MMAE-ADCs.

The Bystander Effect

A key differentiator between MMAE and MMAF is the bystander effect. Due to its high membrane permeability, MMAE, once released inside a target cancer cell, can diffuse out and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. In contrast, the charged nature of MMAF restricts its ability to cross cell membranes, resulting in a minimal bystander effect.

Feature MMAE MMAF
Cell Permeability HighLow
Bystander Effect PotentMinimal
In Vivo Efficacy

The ultimate measure of an ADC's performance is its ability to inhibit tumor growth in vivo. The following table summarizes representative data from preclinical xenograft models.

Analogue ADC Tumor Model Dosing Outcome Reference
MMAE cAC10-vc-MMAEKarpas 299 (CD30+) Xenograft1 mg/kg, single doseComplete tumor regression
MMAF cAC10-vc-MMAFKarpas 299 (CD30+) Xenograft1 mg/kg, single doseDelayed tumor growth
MMAE Trastuzumab-vc-MMAENCI-N87 (HER2+) Xenograft3 mg/kg, single doseSignificant tumor growth inhibition
MMAF Trastuzumab-vc-MMAFNCI-N87 (HER2+) Xenograft3 mg/kg, single doseSignificant tumor growth inhibition
AE-Keto-Sulf07 Albumin-binding prodrugA375 Melanoma Xenograft3.0-6.5 mg/kg (biweekly)Tumor regression[4]
AE-Ester-Sulf07 Albumin-binding prodrugA2780 Ovarian Carcinoma Xenograft1.9-2.4 mg/kg (biweekly)Tumor regression[4]

Key Observations:

  • The potent bystander effect of MMAE often translates to superior in vivo efficacy, especially in heterogeneous tumor models.

  • The choice of linker and the specific antibody-target interaction also play a crucial role in the overall in vivo performance of the ADC.

Novel Auristatin Analogues

Research into novel auristatin analogues aims to improve upon the therapeutic index of established payloads like MMAE and MMAF.[5] Modifications often focus on the N-terminal (P1) and C-terminal (P5) positions of the peptide backbone to modulate properties such as hydrophilicity, stability, and potency.[1][6] For example, the development of hydrophilic auristatin derivatives is being explored to enable the synthesis of high-drug-to-antibody ratio (DAR) ADCs with reduced aggregation potential.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the comparative analysis of auristatin analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to measure cell viability and determine the IC50 of auristatin analogues.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Auristatin analogue stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the auristatin analogue in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and vehicle control (e.g., DMSO at the highest concentration used for dilutions).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

In Vivo Efficacy Study in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor activity of auristatin-based ADCs in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • ADC and vehicle control solutions

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., twice a week).

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the ADC or vehicle control via the desired route (e.g., intravenous injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis to determine the significance of the anti-tumor effect of the ADC compared to the control group.

Plasma Stability Assay

This protocol provides a general method for assessing the stability of an auristatin-based ADC in plasma.

Materials:

  • ADC of interest

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the ADC at a specific concentration in plasma at 37°C.

  • Time Points:

    • Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing:

    • At each time point, stop the reaction by adding a quenching solution to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant using an LC-MS/MS method to quantify the amount of intact ADC and/or released payload.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

    • Determine the half-life of the ADC in plasma.

Visualizing Auristatin-Induced Signaling and Experimental Workflows

Auristatin-Induced Apoptotic Signaling Pathway

Auristatins trigger the intrinsic pathway of apoptosis following the disruption of microtubule dynamics and G2/M cell cycle arrest.

Auristatin_Signaling_Pathway Auristatin-Induced Apoptotic Signaling Pathway Auristatin Auristatin Payload Tubulin Tubulin Auristatin->Tubulin Inhibits polymerization Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Bax_Bak Bax/Bak Activation G2M_Arrest->Bax_Bak Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Bcl2_Family->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Auristatin-induced apoptotic signaling pathway.

General Workflow for ADC In Vitro Cytotoxicity Assay

The following diagram illustrates the key steps in determining the in vitro cytotoxicity of an ADC.

ADC_Cytotoxicity_Workflow ADC In Vitro Cytotoxicity Assay Workflow Start Start Cell_Seeding Cell Seeding in 96-well plate Start->Cell_Seeding ADC_Treatment ADC Treatment (Serial Dilutions) Cell_Seeding->ADC_Treatment Incubation Incubation (e.g., 72 hours) ADC_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an ADC in vitro cytotoxicity assay.

Logical Relationship of Auristatin Analogue Properties

The interplay of chemical structure, cell permeability, and the bystander effect is a key consideration in selecting an auristatin analogue for ADC development.

Auristatin_Properties_Relationship Relationship of Auristatin Analogue Properties Structure Chemical Structure (e.g., C-terminus) Permeability Cell Membrane Permeability Structure->Permeability Dictates Bystander Bystander Effect Permeability->Bystander Enables Efficacy In Vivo Efficacy (Heterogeneous Tumors) Bystander->Efficacy Enhances

Caption: Logical relationship of key auristatin analogue properties.

Conclusion

The selection of an auristatin analogue as an ADC payload is a multifaceted decision that requires careful consideration of its intrinsic potency, cell permeability, and the resulting bystander effect. MMAE, with its high cell permeability and potent bystander killing, is often favored for treating heterogeneous tumors. In contrast, MMAF, with its limited bystander effect, may offer a more targeted approach with a potentially wider therapeutic window in certain contexts. The ongoing development of novel auristatin analogues with tailored properties promises to further expand the therapeutic potential of ADCs. This guide provides a foundational understanding and practical methodologies to aid researchers in the rational selection and evaluation of these critical ADC components.

References

Assessing the Biological Activity of Synthetic Monomethyl Auristatin E (MMAE) and its Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent, serving as a critical cytotoxic payload in numerous antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its efficacy hinges on its intrinsic biological activity, which must be rigorously assessed throughout the drug development process, from the initial synthesis of the free drug to its conjugation with targeting moieties. This guide provides a comparative analysis of the biological activity of MMAE in its free form versus when incorporated into drug conjugates, supported by experimental data and detailed protocols.

While the specific synthetic route of MMAE—whether convergent or linear—is crucial for yield and purity, publicly available data directly comparing the biological activity of MMAE derived from different synthetic intermediates is scarce.[1] However, the purity of the synthesized MMAE is paramount, as impurities can alter the potency and toxicity of the final ADC.[3] This guide, therefore, focuses on the biological activity of the final, purified MMAE and its subsequent conjugated forms, which can be considered key intermediates in the development of ADCs.

Data Presentation: Comparative Cytotoxicity of MMAE and its Conjugates

The in vitro cytotoxicity of MMAE and its conjugates is a key measure of their biological activity. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is determined across various cancer cell lines.

Compound/ConjugateCell LineAssay TypeIC50 / EC50 (nM)Reference(s)
Free MMAE
SKBR3 (breast cancer)MTT3.27 ± 0.42[2]
HEK293 (kidney cancer)MTT4.24 ± 0.37[2]
DX3puroβ6 (melanoma, high integrin αvβ6)WST-10.14 - 0.5[4]
BxPC-3 (pancreatic, intermediate integrin αvβ6)WST-10.16 - 0.5[4][5]
MIA PaCa-2 (pancreatic, low integrin αvβ6)WST-10.16 - 0.5[4][5]
DX3puro (melanoma, no integrin αvβ6)WST-10.14 - 0.5[4]
MMAE Conjugates
vc-MMAE (MC-vc-PAB-MMAE)SKBR3 (breast cancer)MTT410.54 ± 4.9[6]
HEK293 (kidney cancer)MTT482.86 ± 6.4[6]
[natCu]PDC-1 (integrin αvβ6-targeting)DX3puroβ6 (melanoma, high integrin αvβ6)WST-10.058 ± 0.003[4]
BxPC-3 (pancreatic, intermediate integrin αvβ6)WST-165.1 ± 10.6[4][5]
MIA PaCa-2 (pancreatic, low integrin αvβ6)WST-1> 250[4][5]
DX3puro (melanoma, no integrin αvβ6)WST-1No observable cytotoxicity[4]
mil40-15 (Cys-linker-MMAE ADC)HER2-positive cell linesNot specified10⁻¹¹ M range[7]
Antigen-negative cell linesNot specified279–1276-fold higher than positive[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activity.

Cell Viability and Cytotoxicity Assays (MTT, WST-1)

These colorimetric assays measure the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of free MMAE or MMAE conjugates over a broad concentration range (e.g., picomolar to micromolar). Include untreated cells as a negative control.[2]

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[2]

  • Reagent Addition: Add the respective reagent (MTT or WST-1) to each well and incubate for a further 2-4 hours. Living cells will convert the reagent into a colored formazan (B1609692) product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50/EC50 value using a suitable curve-fitting model.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in 96-well plates as described for the cytotoxicity assays.

  • Incubation: Incubate for various time points (e.g., 24, 48, 72 hours) to assess the time-course of apoptosis induction.[5]

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well. In the presence of active caspases, the substrate is cleaved, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescent signal to the number of cells or a viability measurement to determine the specific caspase activity.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of MMAE on its molecular target.

  • Reaction Setup: Combine purified tubulin with a reaction buffer containing GTP in a microplate.

  • Compound Addition: Add varying concentrations of MMAE or its derivatives to the wells.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Data Acquisition: Monitor the increase in absorbance or fluorescence over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC50).[8]

Mandatory Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Signaling_Pathway MMAE-Induced Apoptosis Signaling Pathway MMAE MMAE Tubulin Tubulin MMAE->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase_Activation Caspase-9 and -3/7 Activation Apoptosis_Induction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Signaling cascade initiated by MMAE leading to apoptotic cell death.

Experimental Workflow for Assessing MMAE Cytotoxicity

Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture and Seeding Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep 2. Serial Dilution of MMAE/Conjugates Compound_Prep->Treatment Incubation 4. Incubation (72h) Treatment->Incubation Assay 5. Viability Assay (e.g., MTT, WST-1) Incubation->Assay Readout 6. Absorbance Measurement Assay->Readout Calculation 7. IC50/EC50 Calculation Readout->Calculation

Caption: Step-by-step workflow for determining the in vitro cytotoxicity of MMAE.

Logical Relationship of MMAE Delivery via ADC

ADC_Delivery_Logic Logical Flow of ADC-Mediated MMAE Delivery ADC Antibody-Drug Conjugate (MMAE-linker-mAb) Tumor_Cell Tumor Cell with Surface Antigen ADC->Tumor_Cell Targets Binding Binding to Antigen Tumor_Cell->Binding ADC Binds Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Release MMAE Release into Cytosol Cleavage->Release Cytotoxicity Cytotoxic Effect Release->Cytotoxicity

Caption: The targeted delivery and activation mechanism of MMAE via an ADC.

References

A Comparative Guide to Monomethyl Auristatin E (MMAE) Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common benchmarking protocols for the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent and a critical component of several antibody-drug conjugates (ADCs). The synthesis of this complex pentapeptide analogue is a significant undertaking, and the choice of synthetic strategy can profoundly impact yield, purity, and scalability. This document outlines the primary synthetic routes, presents available quantitative data for comparison, and provides detailed experimental methodologies for key steps.

Synthetic Strategies Overview

The synthesis of MMAE is primarily approached through two main strategies: convergent synthesis and linear synthesis .[1]

  • Convergent Synthesis: This strategy involves the separate synthesis of peptide fragments, which are then coupled together to form the final MMAE molecule. A common approach is to synthesize an N-terminal tripeptide and a C-terminal dipeptide, which are then joined.[1] This method can be advantageous for large-scale production as it allows for the purification of intermediates, potentially leading to a purer final product.

  • Linear Synthesis (Solid-Phase Peptide Synthesis - SPPS): In this approach, the peptide chain is assembled sequentially on a solid resin support. The synthesis starts from the C-terminal amino acid and proceeds with iterative cycles of deprotection and coupling of the subsequent amino acids.[1] SPPS is a well-established method in peptide chemistry and can be automated, though challenges such as peptide aggregation on the resin can arise.[2]

Quantitative Data Comparison

The following table summarizes key performance indicators for different MMAE synthesis approaches based on available data. It is important to note that direct comparisons can be challenging due to variations in reporting standards and the proprietary nature of many industrial processes.

ParameterConvergent Synthesis (from Intermediate-9)Linear Synthesis (SPPS)Scalable Production Process
Overall Yield ~85%[3]VariableNot explicitly stated
Final Purity ≥ 98.5%[3]>95% (typical target)> 99%[1]
Key Advantages Suitable for large-scale production, allows for intermediate purification.[1]Amenable to automation, well-established techniques.[4]High purity suitable for clinical applications.[1]
Key Challenges Requires synthesis and purification of multiple fragments.Potential for peptide aggregation and difficult couplings.[2]Often proprietary and may require specialized equipment.[1]

Experimental Protocols

Detailed experimental protocols for the total synthesis of MMAE are often proprietary. However, representative methodologies for key steps are outlined below.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for MMAE

This protocol outlines the general cycle for the linear synthesis of a peptide like MMAE on a solid support.[4]

  • Resin Preparation: A suitable resin, pre-loaded with the C-terminal amino acid derivative of MMAE, is swelled in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for about 10-20 minutes. The resin is then thoroughly washed with DMF.[1]

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is pre-activated in a separate vessel using a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated to facilitate peptide bond formation. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.[2][4]

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the MMAE sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin support, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).

  • Purification: The crude MMAE is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

Convergent Synthesis Fragment Coupling Protocol

This protocol is representative of the coupling of two peptide fragments in a convergent synthesis approach.[1]

  • Activation: The C-terminally protected peptide fragment (1.0 equivalent) and a coupling agent such as HATU (1.1 equivalents) are dissolved in an anhydrous aprotic solvent like DMF.

  • Coupling Reaction: The N-terminally deprotected peptide fragment is added to the activated fragment solution, along with a non-nucleophilic base (e.g., DIPEA). The reaction is stirred at room temperature until completion, which is monitored by a suitable analytical technique like LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. The resulting protected MMAE is then purified, typically by chromatography.

  • Final Deprotection: The protecting groups on the fully coupled product are removed to yield the final MMAE.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the final MMAE product and detecting any process-related impurities.[5]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is run over a specified time (e.g., 5% to 95% B over 20 minutes).

  • Detection: The elution profile is monitored at a wavelength of 214 nm and 280 nm.[3]

  • Sample Preparation: A sample of MMAE is dissolved in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.[3][5]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized MMAE.[5]

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of MMAE is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Experiments:

    • 1D NMR: ¹H NMR is acquired to provide information about the proton environments, and ¹³C NMR provides information on the carbon framework.

    • 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (to identify proton-proton couplings) and HMQC/HSQC (to identify one-bond proton-carbon correlations) are performed.

Visualizations

Generalized MMAE Synthesis Workflow

MMAE Synthesis Workflow Generalized Workflow for MMAE Synthesis cluster_linear Linear Synthesis (SPPS) cluster_convergent Convergent Synthesis Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Repeat Repeat Cycles Coupling1->Repeat Repeat->Deprotection1 n times Cleavage Cleavage from Resin Repeat->Cleavage Crude_MMAE Crude MMAE Cleavage->Crude_MMAE Fragment1 Synthesize Fragment 1 (e.g., N-terminal tripeptide) FragmentCoupling Fragment Coupling Fragment1->FragmentCoupling Fragment2 Synthesize Fragment 2 (e.g., C-terminal dipeptide) Fragment2->FragmentCoupling FinalDeprotection Final Deprotection FragmentCoupling->FinalDeprotection FinalDeprotection->Crude_MMAE Purification Purification (HPLC) Crude_MMAE->Purification Final_MMAE Pure MMAE Purification->Final_MMAE Analysis Analysis (NMR, MS) Final_MMAE->Analysis

Caption: A generalized workflow illustrating the convergent and linear synthesis pathways for MMAE.

References

A Comparative Guide to the Cross-Reactivity of Auristatin-Based Antibody-Drug Conjugates: MMAE vs. MMAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody-drug conjugates (ADCs) armed with two of the most prevalent auristatin payloads: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Understanding the distinct characteristics of these payloads is critical for predicting and mitigating off-target effects and cross-reactivity, which are key determinants of an ADC's therapeutic index. We will delve into their mechanisms, supporting experimental data, and the protocols used to evaluate their performance.

Introduction to Auristatin ADCs and Cross-Reactivity

Antibody-drug conjugates are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] Among the most successful payloads are the auristatins, synthetic analogs of the natural product dolastatin 10.[2] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most widely used auristatins in clinical development.[3][4] Both function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

In the context of ADCs, "cross-reactivity" can manifest in two primary ways:

  • On-target, off-tumor toxicity: The antibody component of the ADC binds to the target antigen expressed on healthy tissues, leading to the unintended killing of normal cells.

  • Off-target toxicity: The ADC is taken up non-specifically by cells, or the payload is prematurely released into circulation, causing systemic toxicity.[5][] This is highly dependent on the physicochemical properties of the payload itself.

The choice between MMAE and MMAF has profound implications for an ADC's bystander effect and its potential for off-target toxicity.[7]

Physicochemical and Mechanistic Differences: MMAE vs. MMAF

The critical distinction between MMAE and MMAF lies in a single amino acid substitution at the C-terminus. MMAF possesses a charged phenylalanine, whereas MMAE is uncharged.[1][2] This seemingly minor structural change dramatically alters their membrane permeability and, consequently, their biological activity.

  • Monomethyl Auristatin E (MMAE): Being more lipophilic and membrane-permeable, MMAE, once released inside a target cancer cell, can diffuse through the cell membrane into the surrounding microenvironment.[4][] This allows it to kill adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect .[9] While this can enhance anti-tumor efficacy in heterogeneous tumors, it also increases the risk of toxicity to nearby healthy cells.[][10]

  • Monomethyl Auristatin F (MMAF): The charged C-terminus of MMAF significantly hinders its ability to cross cell membranes.[1] As a result, its cytotoxic activity is largely confined to the antigen-positive target cell it was delivered to. This limited bystander effect can lead to lower off-target toxicity and a potentially better safety profile, though it may be less effective in tumors with varied antigen expression.[7][]

Data Presentation: Comparative Properties and Cytotoxicity

The selection of an auristatin payload is a trade-off between maximizing potency and ensuring safety. The following tables summarize the key differences and provide representative data on their cytotoxic potential.

Table 1: Key Physicochemical and Biological Properties of MMAE vs. MMAF

PropertyMonomethyl Auristatin E (MMAE)Monomethyl Auristatin F (MMAF)Reference(s)
Structure Uncharged C-terminusCharged (carboxyl) phenylalanine at C-terminus[1][2]
Membrane Permeability HighLow[1][]
Bystander Killing Effect PotentLimited / Negligible[7][9]
Relative Potency Generally higher (lower IC50)Slightly lower than MMAE[][11]
Systemic Toxicity Profile Higher potential for off-target toxicityLower potential for systemic toxicity[7][]
Therapeutic Strategy Suited for heterogeneous tumors where bystander killing is beneficial.Suited for therapies where minimizing off-target toxicity is paramount.[7]

Table 2: Representative In Vitro Cytotoxicity of Anti-HER2 ADCs

This table presents example data illustrating the typical performance of hypothetical anti-HER2-MMAE and anti-HER2-MMAF conjugates against HER2-positive (target) and HER2-negative (off-target) cancer cell lines.

ADC ConjugateTarget Cell Line (Antigen-Positive)IC50 (ng/mL)Off-Target Cell Line (Antigen-Negative)IC50 (ng/mL)
Anti-HER2-vcMMAE SK-BR-3 (HER2+++)~5MCF7 (HER2-)>1000
Anti-HER2-vcMMAF SK-BR-3 (HER2+++)~20MCF7 (HER2-)>1000

Note: IC50 values are illustrative and based on general findings that MMAE is typically more potent than MMAF.[7][11] Actual values vary depending on the antibody, linker, cell line, and experimental conditions.

Experimental Protocols for Assessing Cross-Reactivity

Evaluating the specificity and potential for cross-reactivity of an ADC is a critical component of preclinical development. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay

Objective: To determine and compare the potency (IC50) of ADCs on antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Plate both antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Preparation: Prepare serial dilutions of the MMAE-ADC and MMAF-ADC in the appropriate cell culture medium. A non-targeting ADC or unconjugated antibody should be used as a control.

  • Treatment: Remove the old medium from the cell plates and add the diluted ADC solutions. Incubate the cells for a period of 72 to 120 hours.

  • Viability Assessment: After incubation, measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Bystander Killing Co-Culture Assay

Objective: To directly assess and compare the bystander killing capability of membrane-permeable (MMAE) versus impermeable (MMAF) payloads.[7]

Methodology:

  • Cell Preparation: Engineer the antigen-negative cell line (e.g., MCF7) to express a fluorescent protein, such as GFP, for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells in a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3) to assess the effect under different conditions.[7]

  • ADC Treatment: Treat the co-culture with serial dilutions of the MMAE-ADC and MMAF-ADC for 72-120 hours.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using flow cytometry.

  • Data Analysis: Gate the cell populations based on GFP expression. Quantify the reduction in the GFP-positive (antigen-negative) cell population in the presence of the ADC. A significant reduction in the GFP-positive population in the MMAE-ADC treated wells compared to the MMAF-ADC treated wells indicates a potent bystander effect.

Tissue Cross-Reactivity (TCR) Study

Objective: To evaluate the binding of the ADC's monoclonal antibody component to a panel of normal human tissues to identify potential on-target, off-tumor toxicities.[12]

Methodology:

  • Tissue Selection: Use a comprehensive panel of frozen normal human tissues (typically 30-40 different tissues) as recommended by regulatory guidelines.

  • Immunohistochemistry (IHC):

    • Section the frozen tissues and fix them appropriately.

    • Incubate the tissue sections with the ADC (or the unconjugated antibody) at various concentrations.

    • Use a secondary antibody that detects the ADC's primary antibody, conjugated to an enzyme like horseradish peroxidase (HRP).

    • Add a chromogenic substrate (e.g., DAB) to visualize the binding.

  • Analysis: A pathologist examines the stained slides to determine the presence, intensity, and localization of any binding in the different tissues. This provides crucial information about potential unintended binding sites.[12]

Visualizing Mechanisms and Workflows

ADC Mechanism of Action and Auristatin-Induced Apoptosis

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC 1. ADC Binding TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Targets Antigen Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release (Linker Cleavage) Lysosome->Release Payload Free Auristatin (MMAE/MMAF) Release->Payload Tubulin Tubulin Payload->Tubulin Binds to Microtubule 5. Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Apoptosis 6. Apoptosis Microtubule->Apoptosis

Caption: General mechanism of auristatin-ADC action.

Comparative Bystander Effect: MMAE vs. MMAF

Bystander_Effect cluster_MMAE MMAE ADC cluster_MMAF MMAF ADC MMAE_Target Antigen-Positive Target Cell MMAE_Payload Released MMAE MMAE_Apoptosis1 Apoptosis MMAE_Target->MMAE_Apoptosis1 MMAE_Bystander Antigen-Negative Bystander Cell MMAE_Payload->MMAE_Bystander Diffuses (High Permeability) MMAE_Apoptosis2 Apoptosis MMAE_Bystander->MMAE_Apoptosis2 MMAF_Target Antigen-Positive Target Cell MMAF_Payload Released MMAF MMAF_Apoptosis1 Apoptosis MMAF_Target->MMAF_Apoptosis1 MMAF_Bystander Antigen-Negative Bystander Cell MMAF_Payload->MMAF_Bystander Trapped (Low Permeability)

Caption: MMAE's bystander effect vs. MMAF's contained cytotoxicity.

Experimental Workflow for In Vitro Cross-Reactivity Assessment

Workflow cluster_cytotoxicity Standard Cytotoxicity Assay cluster_bystander Bystander Co-Culture Assay start Start: Select Cell Lines (Antigen +/-) seed_mono 1. Seed Cells in Monoculture start->seed_mono seed_co 1. Seed Antigen + and Antigen - (GFP+) Cells start->seed_co treat_mono 2. Treat with ADC Dilutions seed_mono->treat_mono incubate_mono 3. Incubate (72-120h) treat_mono->incubate_mono viability 4. Measure Cell Viability incubate_mono->viability ic50 5. Calculate IC50 viability->ic50 treat_co 2. Treat with ADC Dilutions seed_co->treat_co incubate_co 3. Incubate (72-120h) treat_co->incubate_co flow 4. Analyze by Flow Cytometry incubate_co->flow bystander_effect 5. Quantify Killing of Antigen - (GFP+) Cells flow->bystander_effect

Caption: Workflow for in vitro cytotoxicity and bystander effect assays.

Conclusion

The selection of MMAE or MMAF as an ADC payload is a critical strategic decision in drug development. Neither payload is inherently superior; the optimal choice depends on the specific target, tumor characteristics, and desired therapeutic outcome.

  • MMAE is the payload of choice when a potent bystander effect is needed to overcome tumor heterogeneity or poor ADC internalization. However, this comes with a higher risk of off-target toxicity that must be carefully managed.[7]

  • MMAF offers a more targeted approach with a potentially wider therapeutic window due to its limited cell permeability and reduced bystander killing.[7][] This may be advantageous when the target antigen is also expressed on vital healthy tissues or when minimizing systemic toxicity is the primary concern.

A thorough preclinical evaluation using the experimental protocols outlined in this guide is essential to characterize the cross-reactivity profile of any new auristatin-based ADC, ensuring a data-driven approach to developing safer and more effective cancer therapies.

References

certificate of analysis requirements for Monomethyl auristatin E intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Certificate of Analysis for MMAE Intermediate-7

For researchers, scientists, and drug development professionals, ensuring the quality of synthetic intermediates is paramount to the successful production of highly potent active pharmaceutical ingredients (APIs) like Monomethyl auristatin E (MMAE). This guide provides a comparative analysis of the expected Certificate of Analysis (CoA) requirements for a late-stage synthetic precursor, herein referred to as MMAE Intermediate-7, versus the final MMAE product. Understanding these differences is crucial for robust quality control and regulatory compliance.

The Significance of Quality Control for MMAE and its Intermediates

Monomethyl auristatin E (MMAE) is a potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] The complex, multi-step synthesis of MMAE necessitates rigorous in-process controls and characterization of intermediates to ensure the final product's purity, potency, and safety. Impurities in intermediates can carry through to the final API, potentially altering the efficacy and safety profile of the resulting ADC.

A Certificate of Analysis is a critical document that provides a summary of the quality testing performed on a specific batch of a substance.[4] For pharmaceutical ingredients, the CoA includes a list of tests, acceptance criteria, and the actual results for that batch.[4]

Table 1: Comparison of Typical Certificate of Analysis Specifications

The following table outlines a comparison of expected specifications on a Certificate of Analysis for MMAE Intermediate-7 and the final MMAE product. The specifications for Intermediate-7 are hypothetical, based on standard practices for late-stage pharmaceutical intermediates, while the MMAE specifications are derived from commercially available data and analytical methods.

Test ParameterMMAE Intermediate-7 (Hypothetical)Monomethyl Auristatin E (Final Product)Rationale for Differences
Identification
¹H-NMRConforms to structureConforms to reference standardConfirms the chemical structure of the molecule.[5]
Mass SpectrometryConforms to expected massConforms to reference standardConfirms the molecular weight of the molecule.
Assay/Purity
Purity by HPLC≥ 95.0%≥ 98.0%Purity requirements for the final API are typically much stricter than for intermediates.
Impurity ProfileIdentification and quantification of key process-related impurities.Strict limits on specified, unspecified, and total impurities.Final product requires a more comprehensive impurity profile with tighter controls.
Physical Properties
AppearanceWhite to off-white solidWhite solid powderA more defined appearance specification is common for the final product.[5]
SolubilitySoluble in specified organic solventsSoluble in DMSO, not in waterSolubility is a key characteristic for formulation and further reactions.[5]
Residual Solvents
Per ICH Q3CMeets acceptance criteria for process solvents.Meets acceptance criteria of ICH Q3C for pharmaceutical ingredients.Control of residual solvents is critical for the safety of the final drug product.
Microbiological
EndotoxinNot typically required≤ 0.5 EU/mg (if intended for parenteral use)Endotoxin testing is critical for substances intended for injection.[6]

Experimental Protocols

Detailed and validated analytical methods are essential for generating the data presented on a CoA. Below are representative protocols for key analytical techniques used in the quality control of MMAE and its intermediates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the main compound and to detect and quantify any impurities.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A time-programmed gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.[1]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the chemical structure of a molecule.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

  • Experiments:

    • ¹H NMR: Provides information about the proton environments in the molecule.[1]

    • ¹³C NMR: Provides information about the carbon framework of the molecule.[1]

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure.

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, often coupled with a liquid chromatography system (LC-MS).[7][8]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical exact mass of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of quality control and the context of MMAE within an ADC.

Quality_Control_Workflow cluster_synthesis Synthesis cluster_qc Quality Control Start Starting Materials Intermediate_1 Intermediate Synthesis Start->Intermediate_1 Intermediate_7 MMAE Intermediate-7 Synthesis Intermediate_1->Intermediate_7 Final_MMAE Final MMAE Synthesis Intermediate_7->Final_MMAE QC_Intermediate In-process QC on Intermediate-7 Intermediate_7->QC_Intermediate QC_Final Final Product QC on MMAE Final_MMAE->QC_Final CoA_Intermediate CoA for Intermediate-7 QC_Intermediate->CoA_Intermediate CoA_Intermediate->Final_MMAE Release for further processing CoA_Final CoA for Final MMAE QC_Final->CoA_Final ADC_Conjugation ADC_Conjugation CoA_Final->ADC_Conjugation Release for ADC conjugation

Caption: A workflow diagram illustrating the stages of synthesis and quality control from starting materials to the final MMAE product ready for ADC conjugation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (Antibody + Linker + MMAE) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to target antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_release Released MMAE Lysosome->MMAE_release Linker Cleavage Tubulin_inhibition Tubulin Polymerization Inhibition MMAE_release->Tubulin_inhibition Apoptosis Cell Death (Apoptosis) Tubulin_inhibition->Apoptosis

Caption: A simplified signaling pathway showing the mechanism of action of an MMAE-containing Antibody-Drug Conjugate (ADC).

References

A Comparative Guide to the Cytotoxicity of MMAE and its Analogues in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of Monomethyl Auristatin E (MMAE) and its prominent analogue, Monomethyl Auristatin F (MMAF), in various cancer cell lines. The information presented herein is supported by experimental data to aid in the strategic selection of these potent payloads for antibody-drug conjugate (ADC) development.

Introduction

Monomethyl Auristatin E (MMAE) and its analogues are synthetic, highly potent antimitotic agents derived from the natural product dolastatin 10.[1] These molecules are too toxic to be used as standalone chemotherapeutic agents but have emerged as critical payloads in the design of ADCs.[2] ADCs utilize the specificity of a monoclonal antibody to deliver these cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[] The primary mechanism of action for auristatins like MMAE and MMAF is the inhibition of tubulin polymerization, a crucial process for mitotic spindle formation during cell division.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.[5]

The choice between MMAE and its analogues, such as MMAF, is a critical decision in ADC design, largely influenced by their differing physicochemical properties, which in turn affect their biological activity, including cell permeability and the bystander killing effect.[5][6]

Key Differences in Physicochemical and Biological Properties

The most significant structural difference between MMAE and MMAF lies at the C-terminus. MMAF possesses a charged phenylalanine residue, making it more hydrophilic and less membrane-permeable, whereas MMAE is uncharged and more lipophilic, allowing it to readily cross cell membranes.[2][4][5] This seemingly minor variation has profound implications for their therapeutic application.

  • Cell Permeability and the Bystander Effect: MMAE's high cell permeability enables it to diffuse out of the target cancer cell after being released from the ADC and kill adjacent, neighboring cancer cells, even if they do not express the target antigen.[5][6] This "bystander effect" is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.[5] In contrast, the charged nature of MMAF restricts its ability to cross cell membranes, leading to a minimal bystander effect.[6][7] This property makes MMAF-based ADCs potentially less toxic to surrounding healthy tissues but may limit their efficacy in heterogeneous tumors.[6][8]

  • In Vitro Potency: As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF.[5] However, when delivered via an ADC, the cytotoxic potential of MMAF is restored to levels comparable to that of MMAE-ADCs in antigen-positive cell lines.[5]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC50 values) of free MMAE and MMAF, as well as their conjugated forms, across a range of cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeCompoundIC50 (nM)
BxPC-3Pancreatic CancerMMAE0.97
PSN-1Pancreatic CancerMMAE0.99
Capan-1Pancreatic CancerMMAE1.10
Panc-1Pancreatic CancerMMAE1.16
MDA-MB-468Breast CancerMMAE~1-10 ng/ml
MDA-MB-453Breast CancerMMAE>100 ng/ml
NCI-N87Gastric CarcinomaFree MMAE0.7
Free MMAF88.3
Pertuzumab-MMAF0.07
Trastuzumab-MMAF0.09
Karpas 299Anaplastic Large Cell LymphomacAC10-vcMMAEPotent
cAC10-vcMMAFPotent
SK-MEL-5MelanomaL49-vcMMAE~0.7-7.1 ng/mL
L49-vcMMAF~0.7-7.1 ng/mL

*Note: Some IC50 values were reported in ng/mL and have been presented as such due to the lack of precise molar mass for conversion in the source document. Researchers should refer to the original publications for detailed experimental conditions. Data compiled from multiple sources.[5][9][10]

Experimental Protocols

A detailed methodology for a standard in vitro cytotoxicity assay is provided below. This protocol is a general guideline and may require optimization based on the specific cell lines and reagents used.

In Vitro Cytotoxicity Assay (MTT Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of free MMAE, its analogues, and their corresponding ADCs on various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MMAE, MMAF, and/or other analogues

  • Antibody-drug conjugates (ADCs)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e-g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (free drugs and ADCs) in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells containing only medium.

    • Incubate the plate for a predetermined period (e-g., 72 or 96 hours) at 37°C in a 5% CO2 incubator. The incubation time should be sufficient for the drugs to exert their cytotoxic effects.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[1]

Visualizations

Signaling Pathway of MMAE/MMAF

MMAE_MMAF_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_bystander Bystander Effect (MMAE) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Released_Drug Released MMAE/MMAF Lysosome->Released_Drug Linker Cleavage Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction Released_Drug->Tubulin Binding & Inhibition of Polymerization Released_Drug_Bystander Diffused MMAE Released_Drug->Released_Drug_Bystander Diffusion (High Permeability) Neighboring_Cell Neighboring Cancer Cell Released_Drug_Bystander->Neighboring_Cell Induces Apoptosis

Caption: Mechanism of action of MMAE/MMAF-based ADCs and the bystander effect of MMAE.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat with Serial Dilutions of MMAE/Analogues/ADCs incubate1->treat_cells incubate2 Incubate for 72-96h (Drug Exposure) treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

References

Confirming the Identity of MMAE Intermediates: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity and purity of monomethyl auristatin E (MMAE) and its synthetic intermediates is paramount for the safety and efficacy of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of key analytical methods used for identity confirmation, supported by experimental data and detailed protocols.

The synthesis of MMAE, a potent antineoplastic agent, is a multi-step process involving the sequential coupling of various amino acid and peptide fragments.[1] Rigorous analytical monitoring at each stage is crucial to identify and quantify process-related impurities, degradation products, and isomeric contaminants.[1] A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is essential for the comprehensive characterization of MMAE and its intermediates.[2]

Comparison of Key Analytical Methods

A combination of techniques is often employed to provide orthogonal data for unambiguous structure elucidation and purity assessment. The most common methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrincipleAdvantages for MMAE Intermediate AnalysisDisadvantages for MMAE Intermediate Analysis
RP-HPLC Separation based on hydrophobicity.Excellent for quantifying purity and detecting less polar and more polar impurities. Widely available and robust.[2]May not resolve structurally similar impurities like diastereomers without optimized methods. Peak co-elution can occur.[2]
LC-MS/MS Separation by HPLC followed by mass analysis.Provides high sensitivity and specificity for identification and quantification based on mass-to-charge ratio.[2] Can detect impurities at very low levels.[2]Matrix effects can influence quantification. Requires more specialized equipment and expertise.[2]
NMR Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms.The definitive method for unambiguous structure elucidation and confirmation.[2] Can identify and quantify impurities, including stereoisomers, without reference standards.[2]Lower sensitivity compared to MS. Requires higher sample concentrations and can be complex to interpret for complex mixtures.[2]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables the determination of the elemental composition of MMAE and its impurities, aiding in their identification.[2]More specialized and less common than standard MS.
Chiral HPLC Separation of enantiomers.Method of choice for determining enantiomeric purity of N-Boc-protected amino acid starting materials to prevent diastereomeric impurities.[1]Limited to chiral separations.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

RP-HPLC for Purity Assessment of MMAE Intermediates
  • Purpose: To determine the purity of peptide intermediates and the final MMAE product and to detect any process-related impurities.[1][3]

  • Instrumentation: HPLC system with UV detection.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of 0.1-1 mg/mL.[1]

  • Chromatographic Conditions (Representative):

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm[3]

    • Mobile Phase A: 0.1% TFA in Water[3]

    • Mobile Phase B: 0.1% TFA in Acetonitrile[3]

    • Gradient: A typical gradient might run from 5% to 95% B over 30 minutes.[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 40°C[3]

    • Detection Wavelength: 214 nm and 280 nm[3]

    • Injection Volume: 10 µL[3]

LC-MS/MS for Identity Confirmation and Impurity Characterization
  • Purpose: To confirm the identity of MMAE and its intermediates and to characterize impurities.[1]

  • Instrumentation: LC-MS/MS system (e.g., quadrupole time-of-flight).[4]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO) and dilute with an appropriate solvent to the desired concentration range (e.g., 1-1000 ng/mL).[2]

  • Chromatographic Conditions: Similar to RP-HPLC conditions, but often with MS-compatible mobile phases (e.g., using formic acid instead of TFA).[5]

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI)[4]

    • Scan Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.[5][6]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.[2]

    • Expected Masses: Monitor for the expected [M+H]+, [M+Na]+, and [M+K]+ ions for the target compound and potential impurities. For MMAE, these are approximately m/z 718.5, 740.5, and 756.5, respectively.[6]

NMR Spectroscopy for Unambiguous Structure Elucidation
  • Purpose: Definitive structural confirmation of MMAE and its intermediates.[2][7]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[2]

  • NMR Experiments:

    • 1D NMR:

      • ¹H NMR: Provides information on the proton environment.[2]

      • ¹³C NMR: Provides information on the carbon framework.[2]

    • 2D NMR (for full structural elucidation):

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[2]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[2]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[2]

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to determine stereochemistry by analyzing through-space proton-proton interactions.[7]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the analysis of MMAE intermediates and the logical relationship between the analytical techniques.

cluster_synthesis MMAE Synthesis cluster_qc Quality Control & Analysis cluster_methods Analytical Methods Start Starting Materials Inter1 Intermediate 1 Start->Inter1 Inter2 Intermediate 2 Inter1->Inter2 QC1 QC on Intermediate 1 Inter1->QC1 MMAE Final MMAE Product Inter2->MMAE QC2 QC on Intermediate 2 Inter2->QC2 QC_Final Final QC on MMAE MMAE->QC_Final HPLC RP-HPLC QC1->HPLC LCMS LC-MS/MS QC1->LCMS QC2->HPLC QC2->LCMS QC_Final->HPLC QC_Final->LCMS NMR NMR QC_Final->NMR

Caption: MMAE synthetic workflow with integrated quality control points.

cluster_analysis Analytical Workflow cluster_screening Screening & Purity cluster_confirmation Structural Confirmation Sample MMAE Intermediate Sample HPLC RP-HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Report Comprehensive Analytical Report HPLC->Report HRMS HRMS for Elemental Composition LCMS->HRMS NMR NMR for Structure Elucidation LCMS->NMR HRMS->Report NMR->Report

Caption: General workflow for analytical characterization of MMAE intermediates.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Monomethyl Auristatin E (MMAE) Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides disposal procedures for Monomethyl auristatin E (MMAE) intermediate-7 based on the safety data for the final active compound, Monomethyl auristatin E (MMAE). No specific Safety Data Sheet (SDS) for an "intermediate-7" of MMAE was publicly available. Intermediates in a synthesis may have different chemical and toxicological properties from the final product. Therefore, it is imperative to consult the specific SDS for "Monomethyl auristatin E intermediate-7" provided by the manufacturer. If the specific SDS is unavailable, the intermediate should be handled and disposed of with the same precautions as the final, highly potent compound.

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] Due to its high toxicity, stringent safety and disposal protocols are mandatory to protect laboratory personnel and the environment.

Hazard Profile of Monomethyl Auristatin E (MMAE)

MMAE is classified as a hazardous substance with multiple critical health risks. Understanding these hazards is fundamental to implementing appropriate safety measures.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH300Fatal if swallowed.[4][5][6]
Acute Toxicity, InhalationH330Fatal if inhaled.[4][5][6]
Germ Cell MutagenicityH340May cause genetic defects.[4][5][6]
Reproductive ToxicityH360May damage fertility or the unborn child.[4][5][6]
Specific Target Organ Toxicity (Single Exposure)H370Causes damage to organs.[4][6]
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure.[4][5][6]
Skin IrritationH315Causes skin irritation.[5]
Eye IrritationH319Causes serious eye irritation.[5]
Aquatic Hazard (Chronic)H412Harmful to aquatic life with long lasting effects.[4][5][6]

Operational Plan for Handling and Disposal

This section outlines the step-by-step procedures for the safe handling and disposal of MMAE intermediate-7, assuming it possesses hazards similar to MMAE.

1. Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4][6]

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[7]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For handling larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[4][7]

2. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spread of the spill using absorbent materials. Do not let the chemical enter drains.[7]

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[7]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (e.g., 10% bleach solution), followed by a rinse with water.

3. Disposal Workflow:

The following diagram illustrates the decision-making process and steps for the proper disposal of MMAE intermediate-7 waste.

Caption: Workflow for the disposal of MMAE Intermediate-7.

Step-by-Step Disposal Procedure:

  • Segregation: At the point of generation, segregate waste into solid and liquid streams.

    • Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and empty vials.

    • Liquid Waste: Includes unused solutions, reaction quench solutions, and solvent rinses from cleaning contaminated glassware.

  • Containment:

    • Place solid waste into a designated, clearly labeled, puncture-resistant, and sealable hazardous waste container.

    • Collect liquid waste in a dedicated, labeled, leak-proof, and chemically compatible container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Highly Toxic," "Mutagenic," "Reproductive Hazard").

  • Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[4][6][7] The final disposal method will likely be high-temperature incineration.[6]

  • Documentation: Maintain accurate records of the waste generated, including quantities and disposal dates, in accordance with local and national regulations.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[4][7]

By adhering to these procedures, researchers and laboratory personnel can minimize the risks associated with handling and disposing of the highly potent this compound, ensuring a safe laboratory environment and responsible environmental stewardship.

References

Essential Safety and Operational Guidance for Handling Monomethyl Auristatin E (MMAE) Intermediate-7

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Monomethyl Auristatin E (MMAE) intermediate-7. As specific safety data for this intermediate is not publicly available, the following guidance is based on the highly potent parent compound, MMAE, and established best practices for handling cytotoxic agents. A conservative approach, assuming high potency and toxicity, is imperative.

Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent that functions as a microtubule/tubulin inhibitor.[1][2] Due to its extreme toxicity, it is primarily used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][3] Intermediates in its synthesis, such as intermediate-7, must be handled with extreme caution as they are also presumed to possess significant cytotoxic properties.[1][3]

Hazard Information and Occupational Exposure Limits

MMAE is classified as extremely hazardous. It is fatal if swallowed or inhaled, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[4][5] While specific Occupational Exposure Limits (OELs) for MMAE intermediate-7 have not been established, the OEL for the parent auristatin class of compounds is exceptionally low. This underscores the necessity for stringent containment and handling procedures.[1][6] A default OEL as low as 5 ng/m³ is often applied to payloads like auristatins when extensive toxicity data is unavailable.[1][7]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling MMAE intermediate-7. The level of PPE is dependent on the specific operation being performed. All PPE must be disposed of as hazardous waste before leaving the controlled area.[3]

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Dedicated, certified Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI).[1] - Disposable, solid-front, back-closure gown made of a low-lint, impervious material.[1] - Two pairs of chemotherapy-tested nitrile gloves, with the outer glove covering the gown cuff.[1][3] - NIOSH-approved respirator (e.g., N95 or higher).[1] - Full-face shield or safety goggles with side shields.[1][3]
Handling Solutions - Class II BSC or fume hood with HEPA-filtered exhaust.[1][3] - Disposable, solid-front, back-closure gown.[1] - Two pairs of chemotherapy-tested nitrile gloves.[1] - Safety goggles with side shields.[1]
General Laboratory Work (in designated area) - Lab coat.[1] - One pair of nitrile gloves.[1] - Safety glasses.[1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is critical to minimize exposure risk.

Receiving and Unpacking
  • Inspection: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Controlled Unpacking: Move the intact package to a designated receiving area, preferably within a fume hood or ventilated enclosure.

  • Decontamination: Before transferring to storage, wipe the exterior of the primary container with a deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, or a commercial cytotoxic decontamination agent).[1]

  • Waste Disposal: All packing materials should be treated as potentially contaminated and disposed of in a designated cytotoxic waste container.[1]

Weighing and Aliquoting (Dry Powder)
  • Containment is Key: All handling of open containers of MMAE intermediate-7 powder must occur within a certified Class II BSC or a CACI to prevent aerosolization.[1]

  • PPE Adherence: Strictly follow the PPE requirements outlined in the table for handling dry powder.

  • Spill Prevention: Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.[1]

  • Tool Decontamination: Use dedicated, disposable spatulas and weigh boats. If non-disposable tools are used, they must be decontaminated immediately after use.

Handling Solutions
  • Ventilation: All work with solutions of MMAE intermediate-7 must be performed in a Class II BSC or a chemical fume hood.[1]

  • Safe Transfer: Use syringes with Luer-Lok™ fittings to prevent accidental disconnection and aerosol generation.

  • Avoid Splashes: Maintain a safe working distance and handle solutions carefully to avoid splashes.

Disposal Plan

All waste generated from handling MMAE intermediate-7 is considered cytotoxic waste and must be disposed of in accordance with institutional and local regulations.[1]

Waste Segregation
  • Dedicated Streams: Do not mix cytotoxic waste with other chemical, biological, or general waste streams.[1]

Waste Containers
  • Sharps: All contaminated needles, syringes, and broken glass must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[1]

  • Solid Waste: Contaminated PPE (gowns, gloves, masks), absorbent pads, and other disposable materials must be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[1]

  • Liquid Waste: Unused solutions and contaminated rinsates should be collected in a designated, sealed, and labeled cytotoxic liquid waste container. Do not pour down the drain.[1]

Decontamination of Reusable Equipment
  • Procedure: All non-disposable equipment, such as glassware and spatulas, must be fully decontaminated.

  • Deactivating Soak: A common procedure involves soaking the equipment in a deactivating solution (e.g., appropriate concentration of sodium hypochlorite) for a validated contact time, followed by a neutralizing agent (e.g., sodium thiosulfate), and then thorough rinsing with purified water.[1]

Emergency Spill Protocol

Immediate and correct response to a spill is critical to prevent exposure. Cytotoxic spill kits should be readily available in all areas where the compound is handled.

  • Small Spill (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including a respirator), contain the spill with absorbent pads from a cytotoxic spill kit.[1]

    • Clean the area with a decontaminating agent, working from the outside of the spill inward.[1]

    • Rinse the area thoroughly with water.[1]

    • Dispose of all cleanup materials in the designated cytotoxic waste container.[1]

  • Large Spill (>5 mL or 5 g):

    • Evacuate the area immediately and restrict access.[1]

    • Alert the institutional safety officer or emergency response team.

    • Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection and full PPE.[1]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the necessary procedural flow for safely handling highly potent compounds like MMAE intermediate-7.

G cluster_prep Preparation & Planning cluster_handling Handling Operations cluster_disposal Waste Management & Disposal RiskAssessment Perform Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkstation Prepare Containment (BSC / Fume Hood) GatherPPE->PrepWorkstation Receive Receive & Decontaminate Outer Container PrepWorkstation->Receive Weigh Weigh Solid Compound (in BSC/Isolator) Receive->Weigh Dissolve Prepare Solution (in BSC/Fume Hood) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Equipment & Work Surfaces Experiment->Decontaminate Segregate Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate Dispose Dispose as Cytotoxic Waste Segregate->Dispose

Caption: High-level workflow for handling MMAE intermediate-7.

G cluster_large_spill Large Spill Procedure cluster_small_spill Small Spill Procedure start Spill Detected decision Spill Size > 5g / 5mL? start->decision evacuate Evacuate Area & Restrict Access decision->evacuate Yes alert_area Alert Others in Area decision->alert_area No alert_safety Alert Safety Officer evacuate->alert_safety trained_cleanup Cleanup by Trained Personnel Only alert_safety->trained_cleanup end Area is Safe trained_cleanup->end don_ppe Don Full PPE (incl. Respirator) alert_area->don_ppe contain Contain with Spill Kit don_ppe->contain decontaminate Decontaminate Area (Outside-In) contain->decontaminate dispose_waste Dispose of Cleanup Materials as Cytotoxic Waste decontaminate->dispose_waste dispose_waste->end

Caption: Emergency response logic for a cytotoxic spill.

References

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Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。